Propionate
Description
Derivatives of propionic acid. Included under this heading are a broad variety of acid forms, salts, esters, and amides that contain the carboxyethane structure.
Structure
3D Structure
Properties
CAS No. |
72-03-7 |
|---|---|
Molecular Formula |
C3H5O2- |
Molecular Weight |
73.07 g/mol |
IUPAC Name |
propanoate |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/p-1 |
InChI Key |
XBDQKXXYIPTUBI-UHFFFAOYSA-M |
SMILES |
CCC(=O)[O-] |
Canonical SMILES |
CCC(=O)[O-] |
Other CAS No. |
72-03-7 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Propionate in Gut Microbiome Signaling Pathways: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Propionate, a short-chain fatty acid (SCFA) produced by the gut microbiota from dietary fiber fermentation, is a critical signaling molecule in host-microbiome interactions. It modulates a range of physiological processes including immunity, metabolism, and gut-brain communication. This document provides a technical overview of the signaling pathways governed by this compound, focusing on its receptor-mediated and epigenetic mechanisms of action. It includes quantitative data, detailed experimental protocols from key studies, and visual diagrams of the core pathways to support advanced research and therapeutic development.
Introduction: this compound as a Key Microbial Metabolite
The gut microbiota plays a pivotal role in host health, largely through the production of bioactive metabolites.[1][2] Short-chain fatty acids (SCFAs), primarily acetate (B1210297), this compound, and butyrate (B1204436), are the main end-products of anaerobic fermentation of indigestible carbohydrates in the colon.[1][2] While butyrate is a primary energy source for colonocytes and acetate is the most abundant SCFA systemically, this compound has emerged as a crucial signaling molecule with pleiotropic effects.[3][4] It is transported from the gut lumen to the liver via the portal vein, where a significant portion is metabolized, with the remainder entering systemic circulation to influence distal organs.[5] This guide details the molecular pathways through which this compound exerts its influence.
This compound Production in the Gut
This compound is synthesized by specific gut bacteria through distinct metabolic pathways. The primary routes for this compound formation are the succinate (B1194679), acrylate, and propanediol (B1597323) pathways.[6]
-
Succinate Pathway: This is the most common pathway, utilized predominantly by members of the phylum Bacteroidetes, such as Bacteroides spp.[7][8] It involves the conversion of succinate to propionyl-CoA and finally to this compound.
-
Acrylate Pathway: This pathway is typically used by Firmicutes and involves the reduction of lactate (B86563) to this compound.[6]
-
Propanediol Pathway: Certain bacteria, including some Lachnospiraceae family members, can produce this compound from deoxy sugars like fucose and rhamnose via the propanediol pathway.[8]
The production of this compound is highly dependent on the composition of the gut microbiota and the availability of specific dietary fibers, such as arabinoxylan and polydextrose.[9]
Core Signaling Pathways
This compound exerts its effects on host cells primarily through two distinct mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).
G-Protein Coupled Receptor (GPCR) Signaling
This compound is a known ligand for two GPCRs: Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[10] These receptors are expressed on a variety of cell types, including intestinal epithelial cells, immune cells, and adipocytes.[11][12]
-
FFAR2 (GPR43): FFAR2 couples to both Gαi/o and Gαq/11 proteins.[2][10]
-
Gαq/11 Pathway: Activation leads to the stimulation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca2+]i) and activation of Protein Kinase C (PKC). This pathway is implicated in the this compound-induced release of anorectic gut hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[13]
-
Gαi/o Pathway: Activation inhibits adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) levels.[2] This pathway is involved in modulating inflammatory responses in immune cells.[5]
-
-
FFAR3 (GPR41): FFAR3 couples exclusively to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a reduction in cAMP.[2] This pathway contributes to the regulation of energy homeostasis and sympathetic nervous system activity.[10]
Histone Deacetylase (HDAC) Inhibition
In addition to receptor-mediated signaling, this compound can diffuse into cells and act as a histone deacetylase (HDAC) inhibitor.[5][6] By inhibiting HDAC activity, this compound promotes histone acetylation, leading to a more open chromatin structure (euchromatin). This epigenetic modification alters gene expression, often resulting in anti-inflammatory and anti-proliferative effects.[14] For example, HDAC inhibition by this compound in CD4+ T cells can blunt T helper 1 (TH1) and TH17 polarization, which are pro-inflammatory immune responses.[5] This mechanism is also crucial for its role in promoting intestinal epithelial cell migration and repair.[15]
Quantitative Data Summary
The physiological effects of this compound are concentration-dependent. Below are tables summarizing key quantitative data from relevant studies.
Table 1: this compound Concentrations in Biological Compartments
| Compartment | Concentration | Species | Reference |
|---|---|---|---|
| Proximal Colon | 10–30 mM | Human | [4] |
| Portal Vein | ~50x higher than plasma | Mouse | [4] |
| Blood (Plasma/Serum) | Micromolar (µM) range | Human | [3] |
| Cerebrospinal Fluid | 0–6 mM | Human |[16] |
Table 2: this compound Dosages in Experimental Studies
| Study Type | Model | Dosage / Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| In Vitro | IEC-6 cells | 0.5 – 5 mM | Protection against LPS-induced barrier dysfunction | [17] |
| In Vitro | Human CD4+ T cells | Not specified | Blunted HDAC activity | [5] |
| In Vivo | C57BL/6 Mice | 200 mM in drinking water | Protection from allergic airway inflammation | [18] |
| In Vivo | STZ-induced diabetic mice | 75 mg/kg (oral gavage) | Improved glucose intolerance | [19] |
| In Vivo | Sprague Dawley Rats | 200 mM in drinking water | Attenuation of LPS-induced intestinal injury |[17] |
Key Experimental Protocols
Reproducibility is paramount in scientific research. This section details methodologies from seminal studies on this compound signaling.
In Vitro: Intestinal Barrier Function Assay
This protocol is based on studies investigating the protective effects of this compound on lipopolysaccharide (LPS)-induced intestinal barrier damage.[17]
-
Cell Culture: Intestinal epithelial cells (e.g., IEC-6 or Caco-2) are cultured to confluence on transwell inserts to form a polarized monolayer.
-
Treatment: Cells are pre-treated with varying concentrations of sodium this compound (e.g., 0.5 mM, 5 mM) for 24 hours.
-
LPS Challenge: The basolateral side of the monolayer is challenged with LPS (e.g., 10 µg/mL) for a specified duration (e.g., 24 hours) to induce barrier dysfunction.
-
Barrier Integrity Measurement (TEER): Transepithelial electrical resistance (TEER) is measured using an epithelial voltohmmeter. A decrease in TEER indicates compromised barrier integrity.
-
Protein Expression Analysis (Western Blot): Cells are lysed, and protein extracts are subjected to SDS-PAGE. Western blotting is performed to assess the expression levels of tight junction proteins (e.g., ZO-1, Occludin, Claudin-1). Primary antibodies against these proteins are used, followed by HRP-conjugated secondary antibodies for detection.
In Vivo: Murine Model of Diabetic Neurological Dysfunction
This protocol is adapted from a study assessing the therapeutic potential of this compound in a streptozotocin (B1681764) (STZ)-induced model of diabetes.[19]
-
Animal Model: Diabetes is induced in mice (e.g., C57BL/6) via intraperitoneal injection of STZ (e.g., 35 mg/kg). Mice with fasting blood glucose >11.1 mmol/L are selected.
-
Grouping and Treatment: Mice are randomly assigned to groups: Control, STZ-model, STZ + this compound (e.g., 75 mg/kg), and STZ + Metformin (positive control). This compound is administered daily via oral gavage for a period such as 36 days.
-
Glucose Tolerance Test: An oral glucose tolerance test (OGTT) is performed to assess glucose metabolism. The area under the curve (AUC) is calculated.
-
Tissue Collection: At the end of the treatment period, brain tissue (e.g., hippocampus) is collected for molecular analysis.
-
Signaling Pathway Analysis (Western Blot): Hippocampal tissue lysates are analyzed by Western blotting to measure the phosphorylation status of key signaling proteins, such as PI3K and Akt, to determine pathway activation.
Conclusion and Future Directions
This compound is a pleiotropic signaling molecule that translates microbial metabolism of dietary fiber into tangible host physiological responses. Its dual action through GPCRs and HDAC inhibition provides a robust mechanism for regulating inflammation, metabolism, and cellular homeostasis. For drug development professionals, targeting the this compound signaling axis offers promising therapeutic avenues for a range of conditions, including metabolic syndrome, inflammatory bowel disease, and neurological disorders.[6]
Future research should focus on elucidating the context-dependent nature of this compound signaling, understanding how its effects are modified by the host's genetic background and the broader microbial community structure. Furthermore, developing strategies to selectively enhance the growth of this compound-producing bacteria or designing specific agonists for FFAR2 and FFAR3 could lead to more precise and effective therapeutic interventions.
References
- 1. dovepress.com [dovepress.com]
- 2. The short-chain free fatty acid receptor FFAR3 is expressed and potentiates contraction in human airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Rethinking Short-Chain Fatty Acids: A Closer Look at this compound in Inflammation, Metabolism, and Mucosal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound functions as a feeding state–dependent regulatory metabolite to counter proinflammatory signaling linked to nutrient load and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound as a health-promoting microbial metabolite in the human gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. What are FFAR2 antagonists and how do they work? [synapse.patsnap.com]
- 12. Frontiers | Short-Chain Fatty Acids Regulate the Immune Responses via G Protein-Coupled Receptor 41 in Bovine Rumen Epithelial Cells [frontiersin.org]
- 13. Internalization-Dependent Free Fatty Acid Receptor 2 Signaling Is Essential for this compound-Induced Anorectic Gut Hormone Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium this compound and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Enhances Cell Speed and Persistence to Promote Intestinal Epithelial Turnover and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Elucidating the specific mechanisms of the gut-brain axis: the short-chain fatty acids-microglia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Propionic Acid Targets the TLR4/NF-κB Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. biorxiv.org [biorxiv.org]
Propionate production pathways in anaerobic bacteria.
An In-depth Technical Guide to Propionate Production Pathways in Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionic acid, or this compound, is a short-chain fatty acid (SCFA) of significant interest in the fields of microbiology, human health, and biotechnology. Produced by anaerobic bacteria, particularly within the human gut, this compound plays a crucial role in host physiology, acting as an energy source and a signaling molecule that influences metabolic and immune responses.[1][2] Its applications extend to the food industry as a preservative and to the chemical industry as a platform chemical for the synthesis of plastics, pharmaceuticals, and other valuable compounds.[3][4]
This technical guide provides a comprehensive overview of the core metabolic pathways responsible for this compound production in anaerobic bacteria. It is designed to serve as a resource for researchers and professionals seeking to understand, quantify, and manipulate these pathways for therapeutic or industrial purposes. The guide details the key biochemical routes, presents quantitative data on production yields, outlines relevant experimental protocols, and provides visual representations of the metabolic and experimental workflows.
Core this compound Production Pathways in Anaerobic Bacteria
Anaerobic bacteria have evolved several distinct metabolic routes for the fermentation of carbohydrates and other substrates into this compound.[5] These pathways are essential for the bacteria's energy conservation and for maintaining redox balance in an oxygen-deprived environment.[1][5] The three primary fermentation pathways are the succinate (B1194679) pathway, the acrylate (B77674) pathway, and the 1,2-propanediol pathway.[6][7]
The Succinate Pathway (Wood-Werkman Cycle)
The succinate pathway is the most common and energetically efficient route for this compound production from hexose (B10828440) sugars.[1][5] It is the dominant pathway in prominent gut inhabitants like the Bacteroidetes phylum and is famously utilized by Propionibacterium species, which are used in Swiss cheese production.[2][3]
The pathway begins with the carboxylation of phosphoenolpyruvate (B93156) (PEP) or pyruvate (B1213749) to form oxaloacetate, which is then reduced to succinate through the reductive arm of the TCA cycle. Succinate is subsequently converted to propionyl-CoA via a series of reactions involving the key vitamin B12-dependent enzyme, methylmalonyl-CoA mutase.[8] Finally, propionyl-CoA is converted to this compound.
Key Enzymes:
-
PEP carboxykinase/Pyruvate carboxylase: Catalyzes the initial carboxylation step.[8]
-
Malate dehydrogenase & Fumarase: Interconvert intermediates in the reductive TCA cycle branch.
-
Fumarate (B1241708) reductase: Reduces fumarate to succinate.[8]
-
Propionyl-CoA:succinate CoA transferase: Activates succinate to succinyl-CoA.[9]
-
Methylmalonyl-CoA mutase: A key vitamin B12-dependent enzyme that isomerizes succinyl-CoA to methylmalonyl-CoA.[8][9]
-
Methylmalonyl-CoA decarboxylase: Decarboxylates methylmalonyl-CoA to propionyl-CoA.[9][10]
-
This compound CoA-transferase: Transfers the CoA moiety from propionyl-CoA to an acceptor, releasing this compound.[11]
The Acrylate Pathway
The acrylate pathway is a key route for the fermentation of lactate (B86563) to this compound.[12] This pathway is utilized by several anaerobic bacteria, including Clostridium propionicum, Megasphaera elsdenii, and certain species within the Lachnospiraceae family.[10][13] It represents an ATP-neutral conversion that consumes NADH.[5] The pathway is initiated by the activation of lactate to lactoyl-CoA, followed by its dehydration to acrylyl-CoA. The final step is the reduction of acrylyl-CoA to propionyl-CoA, which is then converted to this compound.
Key Enzymes:
-
Propionyl-CoA:lactate CoA-transferase: Activates lactate to lactoyl-CoA.
-
Lactoyl-CoA dehydratase: The key enzyme that dehydrates lactoyl-CoA to acrylyl-CoA.[10][12]
-
Acrylyl-CoA reductase: Reduces acrylyl-CoA to propionyl-CoA.[11]
-
This compound CoA-transferase: Releases this compound from propionyl-CoA.
The 1,2-Propanediol Pathway
This pathway allows for the fermentation of deoxy sugars, such as fucose and rhamnose, which are common components of dietary fibers and mucins.[7] Bacteria like Roseburia inulinivorans and Ruminococcus obeum within the human gut utilize this pathway.[10][14] The deoxy sugar is first converted to dihydroxyacetone phosphate (B84403) (DHAP) and lactaldehyde. The lactaldehyde is then reduced to 1,2-propanediol. This intermediate is subsequently dehydrated to propionaldehyde (B47417), which is then oxidized to propionyl-CoA and finally converted to this compound.
Key Enzymes:
-
Deoxy sugar aldolase: Cleaves the deoxy sugar.
-
Lactaldehyde reductase: Reduces lactaldehyde to 1,2-propanediol.
-
Propanediol dehydratase: A B12-dependent enzyme that converts 1,2-propanediol to propionaldehyde.[11]
-
Propionaldehyde dehydrogenase: Oxidizes propionaldehyde to propionyl-CoA.[7][11]
-
This compound CoA-transferase/Propionate kinase: Catalyzes the final step to this compound.
Quantitative Analysis of this compound Production
The efficiency of this compound production varies significantly depending on the bacterial species, the metabolic pathway utilized, the substrate, and the culture conditions. This quantitative data is crucial for metabolic engineering efforts and for understanding the ecological dynamics of microbial communities.
| Bacterial Species | Pathway | Substrate | This compound Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L·h) | Reference |
| Propionibacterium acidipropionici | Succinate | Jerusalem Artichoke | 40 | - | 0.26 | [15] |
| Propionibacterium acidipropionici | Succinate | Glycerol | - | - | 0.18 | [15] |
| Propionibacterium freudenreichii | Succinate | Glucose | - | ~0.6 g/g (complex media) | - | [5] |
| Anaerotignum neopropionicum | Acrylate | Ethanol | ~1.2 g/L (16.4 mM) | - | - | [16] |
| Bacteroides propionicifaciens | Succinate | Glucose | ~8.8 g/L (119 mM) | 0.39 g/g | - | [17] |
| Bacteroides graminisolvens | Succinate | Glucose | ~2.4 g/L (33 mM) | 0.25 g/g | - | [17] |
| Engineered Escherichia coli | Succinate (Sbm operon) | Glucose | 4.95 | 0.49 mol/mol | - | [4] |
| Engineered Escherichia coli | Acrylate | Glucose | ~0.27 g/L (3.7 mM) | - | - | [5][18] |
Experimental Protocols for Studying this compound Production
Investigating this compound metabolism requires specialized techniques for anaerobic microbiology and analytical chemistry. Below are detailed methodologies for key experiments.
Protocol 1: Anaerobic Cultivation of this compound-Producing Bacteria
This protocol describes the general procedure for enriching and isolating this compound-producing microorganisms using the Hungate technique.[14][19]
Materials:
-
Anaerobic chamber or gassing manifold with an anaerobic gas mix (e.g., 80% N₂, 10% CO₂, 10% H₂).
-
Balch-type culture tubes with butyl rubber stoppers and aluminum crimp seals.
-
Sterile, pre-reduced anaerobic medium (e.g., Reinforced Clostridial Medium or a defined minimal medium).[14]
-
Reducing agent (e.g., cysteine-HCl, sodium sulfide).
-
Resazurin (B115843) (redox indicator).
-
Environmental sample (e.g., gut microbiota, soil, anaerobic digester sludge).
-
Sterile syringes and needles.
Procedure:
-
Medium Preparation: Prepare the desired culture medium, leaving out the reducing agent and heat-labile components. Dispense into Balch tubes, add a resazurin indicator, and cap loosely.
-
Anoxia Establishment: Place the tubes in an anaerobic chamber to equilibrate or purge the headspace of each tube with the anaerobic gas mix for several minutes to remove oxygen. The resazurin indicator should be colorless.
-
Sterilization & Final Additions: Tightly seal the tubes with stoppers and aluminum crimps. Autoclave to sterilize. Once cooled, aseptically add filter-sterilized reducing agents and other heat-labile substrates (e.g., carbohydrates) via a sterile syringe.
-
Inoculation: Inoculate the prepared medium with the environmental sample (typically 1-10% v/v) using a sterile syringe inside the anaerobic chamber or while flushing the tube with anaerobic gas.
-
Incubation: Incubate the cultures at the appropriate temperature (e.g., 37°C for gut bacteria) without shaking.
-
Monitoring and Subculturing: Monitor for growth (turbidity, gas production). After sufficient incubation, transfer an aliquot (1-10%) to fresh anaerobic medium to enrich for the desired organisms. Repeat for several passages.
-
Isolation: To obtain pure cultures, prepare agar (B569324) plates with the same medium inside an anaerobic chamber. Serially dilute the enrichment culture and spread-plate the dilutions. Incubate the plates in the anaerobic chamber until colonies appear. Pick individual colonies for further characterization.[20]
Protocol 2: Quantification of this compound by HPLC-MS/MS
This protocol outlines a sensitive method for quantifying this compound and other SCFAs in bacterial culture supernatants.[21]
Materials:
-
HPLC-MS/MS system.
-
Culture supernatants (filtered through 0.22 µm filters).
-
Internal standards (e.g., ¹³C-labeled propionic acid).
-
Derivatization agent (e.g., 3-nitrophenylhydrazine).
-
Solvents: Formic acid, water, acetonitrile (B52724) (all HPLC grade).
-
Microcentrifuge tubes.
Procedure:
-
Sample Preparation:
-
To 200 µL of culture supernatant in a microcentrifuge tube, add 10 µL of the internal standard mixture (e.g., 10 µg/mL ¹³C₂-propionic acid).
-
Vortex and allow to equilibrate for 5 minutes at room temperature.[21]
-
-
Derivatization (if required for the method):
-
Follow a validated derivatization protocol to enhance chromatographic separation and detection sensitivity. This often involves reacting the SCFAs with a chemical tag.
-
Quench the reaction as specified by the protocol (e.g., by adding 200 µL of 0.1% formic acid).[21]
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample into the HPLC-MS/MS system.
-
Chromatography: Separate the SCFAs using a suitable column (e.g., a C18 column) with a gradient elution program (e.g., using mobile phases of 0.1% formic acid in water and 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Detect and quantify the analytes using Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for this compound and its labeled internal standard.
-
-
Quantification:
-
Prepare a calibration curve by analyzing a series of standard solutions of known this compound concentrations (e.g., from 0.39 to 200 ng/mL) that have been prepared in the same manner as the samples.[21]
-
Calculate the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion and Future Perspectives
The production of this compound by anaerobic bacteria is a fundamental microbial process with profound implications for host health and biotechnology. The succinate, acrylate, and 1,2-propanediol pathways represent the core metabolic routes, each with distinct substrates, enzymatic machinery, and efficiencies. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental protocols, is essential for the scientific and drug development communities.
Future research will likely focus on the metabolic engineering of both native producers and chassis organisms like E. coli to enhance this compound titers and yields for industrial applications.[4] In the context of human health, elucidating the regulation of these pathways within the complex gut microbiome could lead to novel therapeutic strategies. Modulating the gut microbiota to favor this compound production through targeted prebiotics, probiotics, or postbiotics holds promise for managing metabolic diseases and inflammatory conditions. The continued development of multi-omics and analytical techniques will further refine our understanding and ability to harness the power of these fascinating anaerobic pathways.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Rethinking Short-Chain Fatty Acids: A Closer Look at this compound in Inflammation, Metabolism, and Mucosal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound fermentation - Wikipedia [en.wikipedia.org]
- 4. Construction of a novel anaerobic pathway in Escherichia coli for this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial Propionic Acid Production [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pathway of succinate and this compound formation in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. pyruvate fermentation to propanoate II (acrylate pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound-Producing Consortium Restores Antibiotic-Induced Dysbiosis in a Dynamic in vitro Model of the Human Intestinal Microbial Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Propionic Acid: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. krishisanskriti.org [krishisanskriti.org]
- 19. mrclab.com [mrclab.com]
- 20. benchchem.com [benchchem.com]
- 21. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
Propionate's Engagement with G-Protein Coupled Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of propionate, a short-chain fatty acid (SCFA), on G-protein coupled receptors (GPCRs). It delves into the specific receptors involved, their downstream signaling cascades, and the experimental methodologies used to elucidate these interactions. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.
Introduction: this compound and its Receptors
This compound, primarily produced by the gut microbiota through the fermentation of dietary fiber, is a key signaling molecule that modulates various physiological processes.[1] Its effects are largely mediated through the activation of two specific G-protein coupled receptors: Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41, and Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43.[2][3] These receptors are expressed in a variety of tissues, including the gastrointestinal tract, adipose tissue, and immune cells, highlighting the wide-ranging influence of this compound on host physiology.[2][4]
Quantitative Analysis of this compound-GPCR Interaction
The interaction of this compound and other SCFAs with GPR41 and GPR43 has been quantified in numerous studies, primarily through the determination of half-maximal effective concentrations (EC50) in functional assays and, to a lesser extent, inhibition constants (Ki) from radioligand binding assays. A summary of this quantitative data is presented below.
| Ligand | Receptor | Assay Type | EC50 (µM) | Ki (µM) | Reference |
| This compound | Human GPR41 | Gαi/o activation | ~30 - 100 | - | [2] |
| This compound | Human GPR43 | Gαi/o activation | ~50 - 300 | - | [2] |
| This compound | Human GPR43 | Calcium Mobilization | ~180 | - | [5] |
| Acetate | Human GPR41 | Gαi/o activation | >1000 | - | [2] |
| Acetate | Human GPR43 | Gαi/o activation | ~50 - 300 | - | [2] |
| Butyrate | Human GPR41 | Gαi/o activation | ~50 | - | [2] |
| Butyrate | Human GPR43 | Gαi/o activation | ~700 | - | [2] |
Signaling Pathways Activated by this compound
Upon binding to GPR41 and GPR43, this compound initiates distinct downstream signaling cascades, primarily dictated by the G-protein subtypes to which these receptors couple.
GPR41 (FFAR3) Signaling
GPR41 predominantly couples to the inhibitory G-protein, Gαi/o.[3][4] Activation of this pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, modulates the activity of protein kinase A (PKA) and its downstream targets.
GPR43 (FFAR2) Signaling
GPR43 exhibits dual coupling to both Gαi/o and Gαq G-proteins.[3][7] The Gαi/o-mediated pathway mirrors that of GPR41, leading to cAMP inhibition. The Gαq pathway, however, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6] Furthermore, GPR43 activation has been shown to engage the RhoA signaling pathway and modulate the activity of mitogen-activated protein kinases (MAPKs) such as p38 and ERK1/2.[8][9]
Experimental Protocols
The characterization of this compound's interaction with GPR41 and GPR43 relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of unlabeled ligands, such as this compound, by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells (e.g., HEK293) transiently or stably expressing the human GPR41 or GPR43 receptor.
-
Harvest cells and homogenize in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add the prepared cell membranes.
-
Add a fixed concentration of a suitable radioligand (e.g., a radiolabeled antagonist).
-
Add increasing concentrations of unlabeled this compound or other test compounds.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to stimulate Gαq-mediated signaling through GPR43 by detecting changes in intracellular calcium concentrations.
Methodology:
-
Cell Preparation:
-
Plate cells expressing GPR43 (e.g., CHO-K1 or HEK293) in a black-walled, clear-bottom multi-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Incubate the cells to allow for de-esterification of the dye.
-
Wash the cells to remove excess extracellular dye.
-
-
Assay Performance:
-
Place the cell plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.
-
Establish a baseline fluorescence reading for a short period.
-
Add varying concentrations of this compound or other agonists to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
cAMP Assay
This assay measures the modulation of intracellular cAMP levels in response to this compound binding to GPR41 or GPR43, reflecting the activation of Gαi/o-mediated signaling.
Methodology:
-
Cell Treatment:
-
Culture cells expressing GPR41 or GPR43 in a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce a measurable level of cAMP production.
-
Simultaneously or subsequently, add varying concentrations of this compound or other test compounds.
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available competitive immunoassay kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the experimental samples from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for cAMP inhibition.
-
Conclusion
This compound exerts its physiological effects through the activation of GPR41 and GPR43, triggering a complex network of intracellular signaling pathways. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is crucial for the development of novel therapeutic strategies targeting these receptors for a range of metabolic and inflammatory diseases. This guide provides a foundational resource for researchers to further explore the intricate role of this compound in health and disease.
References
- 1. The Effects of this compound and Valerate on Insulin Responsiveness for Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myotubes via G Protein-Coupled Receptor 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seasonal expressions of GPR41 and GPR43 in the colon of the wild ground squirrels (Spermophilus dauricus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The short chain fatty acid receptor GPR43 regulates inflammatory signals in adipose tissue M2-type macrophages | PLOS One [journals.plos.org]
- 8. The therapeutic potential of GPR43: a novel role in modulating metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PMC [pmc.ncbi.nlm.nih.gov]
Propionate as a Precursor for Hepatic Gluconeogenesis: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a vital metabolic pathway for maintaining blood glucose homeostasis, particularly during periods of fasting or low carbohydrate intake.[1] While lactate (B86563), glycerol, and certain amino acids are well-established gluconeogenic substrates, this compound also serves as a significant, albeit sometimes overlooked, precursor.[1] this compound is a three-carbon short-chain fatty acid (SCFA) primarily produced by gut microbial fermentation of dietary fiber.[2] In ruminants, it is the principal substrate for gluconeogenesis, contributing to a majority of their glucose supply.[3][4] In non-ruminants, including humans, this compound is derived from the oxidation of odd-chain fatty acids and the catabolism of specific amino acids, making it a minor but metabolically important substrate for glucose production in the liver and kidneys.[1]
This technical guide provides an in-depth examination of the biochemical conversion of this compound to glucose in the liver, the complex regulatory mechanisms governing this process, quantitative data from key studies, and detailed experimental protocols for its investigation.
The Biochemical Pathway: From this compound to Glucose
The conversion of this compound to glucose is a multi-step process that initiates in the mitochondria and culminates in the cytoplasm. The pathway involves the conversion of this compound into the Krebs cycle intermediate, succinyl-CoA, which is then diverted into the gluconeogenic pathway.
Step 1: Activation of this compound this compound first enters the mitochondrial matrix where it is activated to its thioester derivative, propionyl-CoA, by an acyl-CoA synthetase.
Step 2: Carboxylation to D-Methylmalonyl-CoA Propionyl-CoA is then carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) . This reaction requires bicarbonate (HCO₃⁻) and ATP, and it produces D-methylmalonyl-CoA.[5]
Step 3: Isomerization to L-Methylmalonyl-CoA D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase .[6]
Step 4: Conversion to Succinyl-CoA The final step in this unique conversion pathway is catalyzed by the vitamin B12 (adenosylcobalamin)-dependent enzyme methylmalonyl-CoA mutase (MCM) , which rearranges the carbon skeleton of L-methylmalonyl-CoA to form succinyl-CoA.[6][7]
Step 5: Entry into Gluconeogenesis Succinyl-CoA enters the tricarboxylic acid (TCA) cycle and is converted to malate. Malate is then exported from the mitochondria to the cytosol, where it is oxidized to oxaloacetate (OAA). Cytosolic OAA is the direct precursor for gluconeogenesis, being converted to phosphoenolpyruvate (B93156) (PEP) by phosphoenolpyruvate carboxykinase (PEPCK) . From PEP, the gluconeogenic pathway proceeds via the reversal of glycolysis to produce glucose-6-phosphate, which is finally hydrolyzed to free glucose by glucose-6-phosphatase (G6PC) .[3]
Regulation of this compound-Driven Gluconeogenesis
The regulation of hepatic gluconeogenesis from this compound is multifaceted and species-dependent, involving substrate-level control and complex signaling pathways.
Ruminant and Calf Models: Upregulation of Gluconeogenic Enzymes
In ruminants, where this compound is a primary energy source, it acts as a feed-forward regulator of its own metabolism. Studies in bovine and calf hepatocytes show that this compound supplementation increases glucose synthesis.[8][9] This is achieved by enhancing the activity, gene expression, and protein abundance of key gluconeogenic enzymes, including Pyruvate (B1213749) Carboxylase (PC), PEPCK (both cytosolic PEPCK1 and mitochondrial PEPCK2), and G6PC.[3][8] A separate mechanism in calf hepatocytes suggests that this compound enhances the expression of crucial gluconeogenic genes by activating the mTORC1 signaling pathway while inhibiting mTORC2, which leads to the upregulation of transcription factors like PGC1α, HNF4, and FOXO1.[10]
Human Hepatocyte Models: A Suppressive Role via GPR43/AMPK
In contrast to its role in ruminants, studies using human HepG2 hepatocytes have revealed a suppressive role for this compound on gluconeogenesis under certain conditions.[2][11] this compound, acting through the G protein-coupled receptor 43 (GPR43), triggers an increase in intracellular calcium (Ca²⁺).[2] This activates Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK).[2] Activated AMPK is a key energy sensor that inhibits anabolic pathways; in this context, it suppresses the expression of the rate-limiting gluconeogenic enzymes G6Pase and PEPCK, thereby reducing glucose output.[2][11] This pathway highlights a potential therapeutic angle for this compound in managing diabetes.[2]
Quantitative Analysis
Quantitative data are crucial for understanding the contribution and regulation of this compound-driven gluconeogenesis. The following tables summarize key findings from relevant studies.
Table 1: Effect of this compound Concentration on Gluconeogenesis in Bovine Hepatocytes
This table presents data from a study where primary bovine hepatocytes were treated with varying concentrations of sodium this compound for 12 hours.[8] Values represent the fold change relative to the 0 mM control group.
| This compound (mM) | Glucose Production (Fold Change) | PEPCK1 Activity (Fold Change) | PEPCK2 Activity (Fold Change) | PC Activity (Fold Change) | G6PC Activity (Fold Change) |
| 1.25 | ~1.2 | ~1.0 | ~1.0 | ~1.1 | ~1.1 |
| 2.50 | ~1.2 | ~1.0 | ~1.2 | ~1.3 | ~1.3 |
| 3.75 | ~1.2 | ~1.3 | ~1.2 | ~1.3 | ~1.3 |
| 5.00 | ~1.2 | ~1.0 | ~1.1 | ~1.1 | ~1.1 |
| Data are approximated from graphical representations in the source publication.[8] this compound supplementation significantly increased glucose in the culture medium compared to the control, with no significant difference among the various treatment concentrations.[8] |
Table 2: Comparative Rates of Gluconeogenesis from Different Precursors
Direct quantitative comparisons of gluconeogenic rates are complex and depend heavily on the experimental model (e.g., perfused liver, isolated hepatocytes) and substrate concentrations. A study using perfused rat liver found that when this compound was combined with either lactate or pyruvate, the resulting rates of gluconeogenesis were less than the sum of the rates from the individual substrates, suggesting a potential sparing effect of this compound on lactate and pyruvate metabolism.[6]
| Substrate(s) | Rate of Gluconeogenesis (Relative) | Model System |
| This compound | Baseline | Perfused Rat Liver |
| L-Lactate | Baseline | Perfused Rat Liver |
| Pyruvate | Baseline | Perfused Rat Liver |
| This compound + L-Lactate | < Additive | Perfused Rat Liver |
| This compound + Pyruvate | < Additive | Perfused Rat Liver |
| Data derived from Chan & Freedland (1972).[6] |
Table 3: Kinetic Parameters of Key Enzymes
The efficiency of the pathway is determined by the kinetic properties of its enzymes. While comprehensive data is sparse, some parameters have been reported.
| Enzyme | Substrate/Cofactor | Km Value | Vmax Value | Organism/Source |
| Propionyl-CoA Carboxylase | Bicarbonate | 3.0 mM | N/A | Bovine Liver |
| Methylmalonyl-CoA Mutase | Adenosylcobalamin | Increased 40-900x (mut⁻) | 0.2-100% | Human (mut⁻ phenotype) |
| Data for PCC from[5]. Data for MCM from a study on mutant enzymes, showing a drastically reduced affinity for the B12 cofactor.[9] |
Experimental Protocols
Investigating the role of this compound in gluconeogenesis requires a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.
In Vitro Analysis using Primary Hepatocytes
This protocol is a synthesized methodology based on studies performed with primary bovine hepatocytes.[8]
Objective: To determine the dose-dependent effect of this compound on glucose production and the expression of gluconeogenic enzymes in isolated liver cells.
1. Hepatocyte Isolation and Culture:
-
Obtain fresh liver tissue (e.g., caudate lobe from a slaughterhouse) under sterile conditions.
-
Perfuse the tissue with a series of buffers: first a calcium-free buffer to wash out blood, followed by a buffer containing collagenase to digest the extracellular matrix.
-
Gently disperse the digested liver to release hepatocytes.
-
Purify hepatocytes from other cell types using low-speed centrifugation or density gradient centrifugation (e.g., Percoll).
-
Assess cell viability using Trypan Blue exclusion (aim for >90% viability).
-
Seed the isolated hepatocytes onto collagen-coated culture plates (e.g., 6-well plates at 1x10⁶ cells/well) in a suitable culture medium (e.g., DMEM with 10% fetal bovine serum).
-
Allow cells to attach for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.
2. This compound Treatment:
-
After cell attachment, replace the medium with fresh, serum-free medium containing various concentrations of sodium this compound (e.g., 0, 1.25, 2.50, 3.75, 5.00 mM).
-
Incubate the cells for a defined period (e.g., 12 hours).
3. Sample Collection and Analysis:
-
Glucose Production: Collect the culture medium. Centrifuge to remove any detached cells. Measure the glucose concentration in the supernatant using an enzymatic coloring method (e.g., glucose oxidase/peroxidase assay).
-
Gene Expression (RT-qPCR): Harvest the cells by scraping into a lysis buffer (e.g., TRIzol). Isolate total RNA using a standard protocol. Synthesize cDNA via reverse transcription. Perform real-time quantitative PCR (RT-qPCR) using primers specific for target genes (e.g., PC, PCK1, G6PC) and a housekeeping gene (e.g., β-actin) for normalization.
-
Protein Abundance (Western Blot): Lyse the harvested cells in RIPA buffer containing protease and phosphatase inhibitors. Determine total protein concentration using a BCA assay. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against target proteins (e.g., PC, PEPCK1, G6PC) and a loading control (e.g., β-actin or GAPDH). Detect using a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate.
-
Enzyme Activity (ELISA): Harvest cells and prepare cell lysates according to the manufacturer's instructions for commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the target enzymes (e.g., PC, PEPCK1).
Isotopic Tracer and Metabolic Flux Analysis
Objective: To trace the carbon atoms from this compound to glucose and quantify the metabolic flux through the gluconeogenic pathway.
1. Tracer Administration:
-
In Vitro (Hepatocytes/Liver Slices): Incubate cultured hepatocytes or fresh liver explants with medium containing a stable isotope-labeled this compound, most commonly [U-¹³C₃]this compound.
-
In Vivo (Animal Models): Infuse conscious, catheterized animals (e.g., rats, mice) with ¹³C-labeled this compound. This is often combined with other tracers, like deuterated water (²H₂O), to simultaneously measure total gluconeogenesis and glycogenolysis.
2. Sample Collection:
-
In Vitro: After incubation, collect both the cells/tissue and the culture medium.
-
In Vivo: Collect blood samples at various time points during the infusion.
3. Metabolite Extraction and Analysis:
-
Extract metabolites from plasma, cells, or tissue using a suitable solvent system (e.g., methanol/chloroform/water).
-
Analyze the isotopic enrichment and distribution (mass isotopomers) of key metabolites, such as glucose and TCA cycle intermediates, using analytical techniques like:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of metabolites but provides excellent separation and fragmentation data.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Allows for the analysis of a wider range of underivatized metabolites.
-
4. Data Modeling and Flux Calculation:
-
Use the mass isotopomer distribution data to calculate the relative and absolute contributions of this compound to glucose production.
-
Employ metabolic flux analysis (MFA) software to fit the labeling data to a metabolic network model of the liver. This allows for the quantification of fluxes through various pathways, including the TCA cycle, pyruvate cycling, and gluconeogenesis.
Conclusion
This compound is a competent and significant precursor for hepatic gluconeogenesis. Its metabolic pathway, which funnels through the TCA cycle intermediate succinyl-CoA, is well-established. However, its regulation is highly context-dependent, acting as a potent stimulator of gluconeogenic gene expression in ruminant models while exhibiting a suppressive effect in human hepatocyte models via GPR43/AMPK signaling. This dichotomy underscores the importance of selecting appropriate experimental systems and highlights the nuanced role of gut-derived metabolites in systemic glucose homeostasis. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate role of this compound in liver metabolism and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The molecular mechanism of this compound-regulating gluconeogenesis in bovine hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. The effect of this compound on the metabolism of pyruvate and lactate in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound promotes gluconeogenesis by regulating mechanistic target of rapamycin (mTOR) pathway in calf hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The molecular mechanism of this compound-regulating gluconeogenesis in bovine hepatocytes -Animal Bioscience | Korea Science [koreascience.kr]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound promotes gluconeogenesis by regulating mechanistic target of rapamycin (mTOR) pathway in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 11. The effect of this compound on the metabolism of pyruvate and lactate in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Regulation of Propionate Metabolism in Bacteroides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacteroides, a dominant genus within the human gut microbiota, are pivotal in the fermentation of dietary fibers into short-chain fatty acids (SCFAs), including propionate. This compound plays a significant role in host physiology, influencing metabolic and immune homeostasis. Understanding the genetic underpinnings of this compound production in Bacteroides is crucial for developing targeted therapeutic strategies. This technical guide provides a comprehensive overview of the core metabolic pathway for this compound synthesis in Bacteroides, explores the known and putative genetic regulatory mechanisms, presents available quantitative data, and details key experimental protocols for further investigation.
Core Metabolic Pathway: The Succinate (B1194679) Route to this compound
Bacteroides primarily utilize the succinate pathway to convert hexose (B10828440) sugars into this compound. This metabolic route involves a series of enzymatic conversions that link glycolysis to the production of this key SCFA. The central pathway is conserved across various Bacteroides species.
The key enzymatic steps in the conversion of succinate to this compound are:
-
Succinyl-CoA Synthetase: Converts succinate to succinyl-CoA.
-
Methylmalonyl-CoA Mutase (MCM): A vitamin B12-dependent enzyme that isomerizes succinyl-CoA to (R)-methylmalonyl-CoA. A gene operon encoding MCM has been identified as critical for this compound biosynthesis in Bacteroides thetaiotaomicron[1][2].
-
Methylmalonyl-CoA Epimerase: Converts (R)-methylmalonyl-CoA to (S)-methylmalonyl-CoA.
-
Methylmalonyl-CoA Decarboxylase: Decarboxylates (S)-methylmalonyl-CoA to propionyl-CoA.
-
Propionyl-CoA:Succinate CoA Transferase: Transfers the CoA moiety from propionyl-CoA to succinate, yielding this compound and regenerating succinyl-CoA.
Genetic Regulatory Landscape of Bacteroides
The genetic regulation of metabolic pathways in Bacteroides is complex and involves a multi-layered network of sensing and response systems. While direct regulators of the this compound pathway genes have not been fully elucidated, the known regulatory mechanisms in Bacteroides provide a framework for understanding how this pathway is likely controlled.
Two-Component Systems (TCS) and Hybrid Two-Component Systems (HTCS)
Bacteroides genomes are enriched with TCSs and HTCSs, which are key environmental sensors.[3][4][5] These systems typically consist of a membrane-bound sensor histidine kinase that detects an external stimulus and a cytoplasmic response regulator that mediates a transcriptional response.[6] In B. thetaiotaomicron, numerous HTCSs are involved in the sensing and utilization of various polysaccharides.[3][5] It is plausible that specific TCSs or HTCSs could also sense intermediates of the succinate-propionate pathway or other metabolic indicators to modulate the expression of the downstream fermentation genes.
Small Regulatory RNAs (sRNAs)
sRNAs are emerging as crucial post-transcriptional regulators in Bacteroides.[7][8] They can modulate gene expression by binding to target mRNAs, thereby affecting their stability or translation. Transcriptomic studies in B. thetaiotaomicron have identified numerous sRNAs that are differentially expressed under various growth conditions.[3][7] It is conceivable that specific sRNAs could target the transcripts of key enzymes in the this compound pathway, offering a rapid and fine-tuned regulatory response to changing metabolic states.
Transcriptional Regulators
While a dedicated regulator for the this compound pathway has not been identified, global transcriptional regulators that control central metabolism could play a role. For instance, transcription factors that respond to the overall carbon flux or redox state of the cell might indirectly influence the expression of genes in the succinate-propionate pathway.
Quantitative Data on this compound Production
Quantitative data on the genetic regulation of this compound metabolism is sparse. However, studies have quantified this compound production under different conditions, providing insights into the overall pathway activity.
| Bacteroides Species | Condition | This compound Yield (g/g glucose) | Acetate (mM) | This compound (mM) | Succinate (mM) | Reference |
| B. propionicifaciens | Defined Minimal Medium with Glucose (DMMG) | 0.34 | 6.1 | 12.7 | - | [9] |
| B. propionicifaciens | DMMG with Yeast Extract | 0.39 | - | - | - | [9] |
| B. graminisolvens | DMMG | 0.23 | - | - | - | [9] |
| B. graminisolvens | DMMG with Yeast Extract | 0.25 | - | - | - | [9] |
Key Experimental Protocols
Investigating the genetic regulation of this compound metabolism in Bacteroides requires a combination of genetic, molecular, and biochemical approaches.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol allows for the quantification of the transcript levels of target genes in the this compound pathway under different experimental conditions.
1. RNA Isolation:
- Grow Bacteroides cultures to the desired growth phase under anaerobic conditions.
- Harvest cells by centrifugation at 4°C.
- Immediately lyse the cells using a suitable method (e.g., bead beating with TRIzol).
- Extract total RNA using a commercial RNA purification kit, including a DNase I treatment step to remove contaminating genomic DNA.
- Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
2. cDNA Synthesis:
- Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
3. qRT-PCR Reaction:
- Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., 16S rRNA), and a SYBR Green-based qPCR master mix.
- Perform the qPCR reaction in a real-time PCR cycler.
- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Construction of Gene Deletion Mutants
Creating targeted gene deletions is essential to study the function of putative regulatory genes. Allelic exchange using suicide vectors is a common method in Bacteroides.
1. Vector Construction:
- Amplify ~1 kb regions upstream and downstream of the target gene (homology arms).
- Clone the homology arms into a suicide vector that cannot replicate in Bacteroides and carries a selectable marker (e.g., an antibiotic resistance gene).
2. Conjugation:
- Transform the suicide vector into a donor E. coli strain (e.g., S17-1 λpir).
- Mate the donor E. coli with the recipient Bacteroides strain on a solid medium under anaerobic conditions.
3. Selection of Integrants:
- Plate the mating mixture on a selective medium containing an antibiotic to which the suicide vector confers resistance and an antibiotic to which the E. coli donor is sensitive. This selects for Bacteroides cells in which the vector has integrated into the chromosome via a single homologous recombination event.
4. Counter-selection for Excisants:
- Culture the single-crossover integrants in a non-selective medium to allow for a second recombination event that excises the vector.
- Plate the culture on a counter-selective medium (e.g., containing sucrose (B13894) if the vector carries a sacB gene) to select for cells that have lost the vector.
- Screen the resulting colonies by PCR to identify the desired double-crossover deletion mutants.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of a putative transcription factor to a specific DNA sequence (e.g., the promoter region of a this compound pathway gene).
1. Preparation of DNA Probe:
- Synthesize and anneal complementary oligonucleotides corresponding to the putative protein binding site.
- Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
2. Protein Purification:
- Clone and express the putative regulatory protein with a purification tag (e.g., His-tag) in E. coli.
- Purify the protein using affinity chromatography.
3. Binding Reaction:
- Incubate the labeled DNA probe with varying concentrations of the purified protein in a binding buffer.
- For competition assays, include an excess of unlabeled specific or non-specific competitor DNA.
4. Electrophoresis and Detection:
- Separate the protein-DNA complexes from the free DNA probe by non-denaturing polyacrylamide gel electrophoresis.
- Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A shift in the mobility of the probe indicates protein binding.
Future Directions
The genetic regulation of this compound metabolism in Bacteroides remains a fertile area for research. Future studies should focus on:
-
Identifying specific regulators: Employing techniques like DNA affinity chromatography coupled with mass spectrometry or ChIP-seq to identify transcription factors that bind to the promoter regions of this compound pathway genes.
-
Elucidating signaling molecules: Using metabolomics to identify potential intracellular signaling molecules that correlate with changes in the expression of this compound pathway genes.
-
Characterizing regulatory networks: Combining transcriptomics, proteomics, and genetic approaches to build a comprehensive model of the regulatory network controlling this compound production.
A deeper understanding of these regulatory mechanisms will be instrumental in harnessing the metabolic capabilities of Bacteroides for the benefit of human health.
References
- 1. uniprot.org [uniprot.org]
- 2. Studying Protein-Protein Interactions Using a Bacterial Two-Hybrid System | Springer Nature Experiments [experiments.springernature.com]
- 3. A high-resolution transcriptome map identifies small RNA regulation of metabolism in the gut microbe Bacteroides thetaiotaomicron [ideas.repec.org]
- 4. Genome-scale metabolic modeling of the human gut bacterium Bacteroides fragilis strain 638R. [escholarship.org]
- 5. Genome-scale metabolic modeling of the human gut bacterium Bacteroides fragilis strain 638R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA–protein interaction studies: a historical and comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A journey into the gut microbial control center: small RNA’s influence on Bacteroides thetaiotaomicron’s metabolism [sitoolsbiotech.com]
- 8. Small RNAs Go Global in Human Gut Bacteroides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound production by Bacteroidia gut bacteria and its dependence on substrate concentrations differs among species - PMC [pmc.ncbi.nlm.nih.gov]
Propionate's Regulatory Role in Host Energy Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Propionate, a short-chain fatty acid (SCFA) produced by the gut microbiota from dietary fiber fermentation, has emerged as a critical signaling molecule in the regulation of host energy metabolism.[1] Beyond its role as an energy substrate, this compound modulates key metabolic processes including gluconeogenesis, lipogenesis, and energy expenditure through various mechanisms.[1][2] It primarily acts via G-protein coupled receptors FFAR2 (GPR43) and FFAR3 (GPR41), and as a histone deacetylase (HDAC) inhibitor, influencing gene expression.[3][4] This technical guide provides an in-depth analysis of this compound's mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways. Understanding these multifaceted roles is crucial for developing novel therapeutic strategies targeting metabolic diseases such as obesity and type 2 diabetes.
Introduction
The gut microbiota plays a pivotal role in host physiology, largely through the production of metabolites like short-chain fatty acids (SCFAs).[5] this compound, along with acetate (B1210297) and butyrate (B1204436), is a principal SCFA produced in the colon.[4] While butyrate is a primary energy source for colonocytes, a significant portion of this compound enters the portal circulation, reaching the liver and other peripheral tissues where it exerts systemic effects.[6][7] Its concentration in the portal vein can be substantially higher than in systemic circulation, highlighting the gut-liver axis as a primary site of action.[1][7] this compound's influence extends from local effects in the gut, such as stimulating hormone release, to systemic regulation of glucose homeostasis, lipid metabolism, and energy expenditure, making it a molecule of significant interest in metabolic research.[6][8]
Mechanisms of Action
This compound regulates host metabolism through several distinct mechanisms, primarily involving cell surface receptors and epigenetic modifications.
Receptor-Mediated Signaling
This compound's signaling functions are mainly mediated by two G-protein coupled receptors (GPCRs): Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[6]
-
FFAR2 (GPR43): Acetate and this compound are the most potent ligands for FFAR2.[8][9] This receptor is expressed in various tissues, including intestinal enteroendocrine L-cells, adipocytes, and immune cells.[8][9] In enteroendocrine L-cells, FFAR2 activation is a key mechanism through which this compound stimulates the secretion of anorexigenic gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[1][10] In adipocytes, FFAR2 signaling has been shown to suppress insulin (B600854) signaling and inhibit lipolysis, suggesting a role in regulating fat storage.[3][9] In the liver, this compound can suppress gluconeogenesis through a GPR43/AMPK signaling pathway.[11]
-
FFAR3 (GPR41): FFAR3 is highly expressed in the sympathetic nervous system and peripheral nervous system neurons.[3][12][13] Activation of FFAR3 by this compound in sympathetic ganglia can increase sympathetic nervous system activity, leading to enhanced energy expenditure.[12] In the gut, FFAR3 is involved in mediating this compound-induced intestinal gluconeogenesis through a gut-brain signaling axis.[1][14] this compound has also been shown to stimulate the release of leptin from adipocytes via FFAR3.[12][15]
Epigenetic Regulation (HDAC Inhibition)
Independent of its receptor-mediated actions, this compound can function as a histone deacetylase (HDAC) inhibitor.[3] By inhibiting HDACs, this compound increases histone acetylation, which leads to a more open chromatin structure and alters the expression of genes involved in metabolic and inflammatory pathways.[3][16] This mechanism contributes to its anti-inflammatory effects and may influence the expression of key metabolic enzymes.[3]
Visualization of Key Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by this compound.
Caption: this compound signaling pathways mediated by the FFAR2 (GPR43) receptor.
Caption: this compound signaling pathways mediated by the FFAR3 (GPR41) receptor.
Regulation of Host Metabolic Pathways
This compound directly and indirectly influences several core metabolic pathways that are central to energy homeostasis.
Gluconeogenesis
This compound is a major substrate for gluconeogenesis, particularly in ruminants, but also in humans.[17][18] It enhances glucose production in the liver by being converted to succinyl-CoA and entering the TCA cycle.[18][19] More recently, a key role has been identified for Intestinal Gluconeogenesis (IGN) . This compound, along with butyrate, activates IGN.[14][20][21] This process is mediated by FFAR3 signaling within the gut-brain axis.[1][14] The glucose produced in the intestine is released into the portal vein, where it is sensed by nerves that signal to the brain, leading to beneficial metabolic effects, including improved glucose tolerance and reduced food intake.[6][14][21]
Caption: this compound's role in intestinal gluconeogenesis and the gut-brain axis.
Lipid Metabolism
This compound exerts significant effects on lipid metabolism. Studies have shown it can repress hepatic lipogenesis by reducing the gene and protein expression of key lipogenic enzymes.[2][22] In humans, oral this compound supplementation has been demonstrated to increase whole-body lipid oxidation rates.[23][24] Furthermore, this compound can induce the "browning" of white adipose tissue, particularly mesenteric adipose tissue, by upregulating markers like UCP1 and PGC1α.[7][25] This process increases mitochondrial respiration and thermogenesis, thereby enhancing energy expenditure.[7][25]
Energy Expenditure
A key effect of this compound is its ability to increase host energy expenditure. This is achieved through multiple mechanisms. As mentioned, activation of FFAR3 on sympathetic neurons increases sympathetic outflow, which boosts metabolic rate.[12] Additionally, the induction of browning in adipose tissue contributes to increased thermogenesis.[7][25] Acute oral administration of sodium this compound in humans was shown to significantly raise resting energy expenditure (REE), an effect accompanied by a shift in substrate utilization towards fat oxidation.[23]
Quantitative Data Summary
The following tables summarize key quantitative findings from human and in vitro studies on the metabolic effects of this compound.
Table 1: Effects of Oral this compound Supplementation in Humans
| Parameter | Study Intervention | Result | p-value | Reference(s) |
|---|---|---|---|---|
| Resting Energy Expenditure (REE) | Acute 6.8g sodium this compound | ↑ by 0.045 kcal/min | 0.036 | [23][24] |
| Whole-Body Lipid Oxidation | Acute 6.8g sodium this compound | ↑ by 0.012 g/min | 0.048 | [23][24] |
| Respiratory Exchange Ratio (RER) | Acute 6.8g sodium this compound | ↓ from 0.88 to 0.85 | 0.040 | [23][24] |
| LDL Cholesterol | 500mg this compound twice daily for 8 weeks | ↓ by 15.9 mg/dL (8.1%) | 0.016 | [26] |
| Total Cholesterol | 500mg this compound twice daily for 8 weeks | ↓ by 19.6 mg/dL (7.3%) | 0.014 |[26] |
Table 2: Effects of this compound in In Vitro and Animal Models
| Model System | Treatment | Key Finding | Reference(s) |
|---|---|---|---|
| Murine Colonic Crypts | 1-50 mM this compound | Stimulated GLP-1 and PYY secretion | [10] |
| Human Mesenteric Adipocytes | 1 mM this compound | Upregulated brown fat markers UCP1 and PGC1α | [7][25] |
| In Vitro Gut-Liver Model | This compound-producing consortium metabolites | ↑ Glycogen synthesis by ~57%; ↓ IL-8 by 12% | [20][27] |
| Calf & Human Hepatocytes | 2.5 mM sodium this compound | ↑ PGC1α protein levels >3-fold (calf) and >5-fold (human) | [19] |
| Wild-Type Mice | Oral this compound | Increased plasma leptin levels | [12] |
| Wild-Type Mice | this compound administration | Increased energy expenditure and heart rate (abolished in FFAR3-/- mice) |[12] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are protocols for key experiments cited in this guide.
Human Resting Energy Expenditure (REE) Measurement
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial.[24]
-
Participants: 18 healthy human volunteers (BMI 24.1 ± 1.2 kg/m ²).[24]
-
Intervention: Following an overnight fast, participants received either 6.8 g of sodium this compound or a placebo (4.2 g sodium chloride) in capsules across two separate study visits.[24]
-
Measurement: Resting energy expenditure (REE), respiratory exchange ratio (RER), and substrate oxidation rates were measured for a 180-minute period using indirect calorimetry.[24]
-
Analysis: Circulating this compound levels were quantified from blood samples. The primary outcomes were the mean change in REE and lipid oxidation rates between the this compound and placebo trials.[24]
Caption: Workflow for a human crossover trial on this compound and energy expenditure.
In Vitro Gut Hormone Secretion from Murine Colonic Crypts
-
Model: Primary colonic crypt cultures isolated from wild-type C57BL6 mice and FFAR2 knockout (FFA2-/-) mice.[10]
-
Protocol:
-
Colonic crypts were isolated and cultured.
-
Cultures were incubated for 2 hours with physiological concentrations of this compound (ranging from 1 to 50 mmol/l).[10]
-
Supernatants were collected post-incubation.
-
Concentrations of secreted GLP-1 and PYY were quantified using immunoassays.
-
-
Objective: To determine if this compound directly stimulates L-cell hormone secretion and to confirm the role of the FFAR2 receptor in this process.[10]
Assessment of Adipose Tissue Browning
-
Source: Human abdominal adipose tissue explants (mesenteric, omental, and subcutaneous) were collected from patients undergoing open abdominal surgery.[25][28]
-
Protocol:
-
Tissue explants and isolated mature adipocytes were cultured.
-
Following treatment, gene and protein expression of key browning markers, specifically Uncoupling Protein 1 (UCP1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), were assessed using methods like qPCR and Western blotting.
-
Functional assays, such as measuring mitochondrial respiration and ATP production, were also performed.[7][25]
-
-
Objective: To investigate the direct effect of this compound on inducing a thermogenic phenotype in different depots of human adipose tissue.[7]
Therapeutic Implications and Future Directions
The multifaceted regulatory roles of this compound position it as a promising therapeutic target for metabolic diseases.[4][8] Strategies aimed at increasing colonic this compound production, such as supplementation with dietary fibers or specific this compound-producing bacteria, could offer a natural and effective approach to improve metabolic health.[20][27][29]
-
Obesity and Weight Management: By increasing energy expenditure, promoting fat oxidation, and stimulating the release of satiety hormones (GLP-1, PYY, leptin), this compound can contribute to weight management and protect against diet-induced obesity.[1][23][30]
-
Type 2 Diabetes: this compound's ability to improve glucose tolerance, enhance insulin sensitivity, and suppress hepatic gluconeogenesis suggests its potential in the prevention and management of type 2 diabetes.[2][11][20]
-
Drug Development: The receptors FFAR2 and FFAR3 represent viable drug targets for the development of small molecule agonists that mimic the metabolic benefits of this compound.[5][8]
However, the effects of this compound can be dose-dependent and context-specific.[1][4] Excessive accumulation has been linked to potential adverse effects, underscoring the need for a personalized approach that considers an individual's microbiota composition and metabolic state.[1][4] Future research should focus on elucidating the long-term effects of modulating this compound levels and developing targeted delivery systems to maximize therapeutic benefit while minimizing potential risks.
References
- 1. Rethinking Short-Chain Fatty Acids: A Closer Look at this compound in Inflammation, Metabolism, and Mucosal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of this compound for the repression of hepatic lipogenesis and improvement of insulin sensitivity in high‐fat diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propionic Acid Impact on Multiple Sclerosis: Evidence and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bifidus-fund.jp [bifidus-fund.jp]
- 6. Regulation of energy balance by a gut–brain axis and involvement of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 9. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The short chain fatty acid this compound stimulates GLP-1 and PYY secretion via free fatty acid receptor 2 in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Frontiers | Regulation of Energy Homeostasis by GPR41 [frontiersin.org]
- 13. This compound exerts neuroprotective and neuroregenerative effects in the peripheral nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Effects of this compound and Valerate on Insulin Responsiveness for Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myotubes via G Protein-Coupled Receptor 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound exerts neuroprotective and neuroregenerative effects in the peripheral nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The molecular mechanism of this compound-regulating gluconeogenesis in bovine hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. staff.najah.edu [staff.najah.edu]
- 19. This compound promotes gluconeogenesis by regulating mechanistic target of rapamycin (mTOR) pathway in calf hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Supplementation of a this compound-producing consortium improves markers of insulin resistance in an in vitro model of gut-liver axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. joe.bioscientifica.com [joe.bioscientifica.com]
- 22. researchgate.net [researchgate.net]
- 23. Acute oral sodium this compound supplementation raises resting energy expenditure and lipid oxidation in fasted humans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. endocrine-abstracts.org [endocrine-abstracts.org]
- 25. This compound Induces Energy Expenditure via Browning in Mesenteric Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. This compound attenuates atherosclerosis by immune-dependent regulation of intestinal cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.physiology.org [journals.physiology.org]
- 28. researchgate.net [researchgate.net]
- 29. hra.nhs.uk [hra.nhs.uk]
- 30. Acidipropionibacterium acidipropionici, a this compound-producing bacterium, contributes to GPR41 signaling and metabolic regulation in high-fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Characterization of Novel Propionate-Producing Gut Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain fatty acids (SCFAs), particularly acetate, propionate, and butyrate, are the primary metabolites produced by the anaerobic fermentation of dietary fibers by the gut microbiota.[1][2] Among these, this compound has garnered significant attention for its multifaceted roles in host physiology, including the regulation of energy homeostasis, immune function, and gut-brain communication.[3][4] It exerts its effects primarily through the activation of free fatty acid receptors 2 and 3 (FFAR2 and FFAR3), influencing processes like intestinal gluconeogenesis, appetite regulation via hormones like GLP-1 and PYY, and the differentiation of regulatory T cells (Tregs).[3][5][6] Given its therapeutic potential for metabolic and inflammatory diseases, the discovery and characterization of novel bacterial species with a high capacity for this compound production is a critical area of research for the development of next-generation probiotics and live biotherapeutics.
This technical guide provides an in-depth overview of the metabolic pathways, discovery workflows, and experimental protocols essential for identifying and characterizing novel this compound-producing bacteria from the complex gut ecosystem.
Metabolic Pathways for this compound Production
Gut bacteria primarily utilize three distinct biochemical pathways to synthesize this compound.[7] Understanding these pathways is fundamental for designing enrichment strategies and molecular screening assays. The dominant source of this compound from hexose (B10828440) sugars is the succinate (B1194679) pathway.[8]
-
The Succinate Pathway: This is the most prevalent pathway, particularly among the phylum Bacteroidetes and some Firmicutes (class Negativicutes).[7][8][9] It involves the conversion of succinate to methylmalonyl-CoA, which is then decarboxylated to form propionyl-CoA and subsequently this compound.[10] The gene encoding methylmalonyl-CoA decarboxylase (mmdA) is a key diagnostic marker for this pathway.[8]
-
The Acrylate Pathway: This pathway, restricted to a smaller number of species primarily within the Lachnospiraceae family, utilizes lactate (B86563) as a precursor.[8][11] Lactate is converted to this compound via an acryloyl-CoA intermediate.[10] The gene encoding lactoyl-CoA dehydratase (lcdA) is used as a molecular marker for this pathway.[8]
-
The Propanediol Pathway: This pathway is employed by bacteria, often within the Lachnospiraceae, to ferment deoxy sugars such as fucose and rhamnose, which are derived from dietary sources or host mucins.[8][10] These sugars are converted to 1,2-propanediol, which is then metabolized to this compound.[7][10] The pduP gene, encoding propionaldehyde (B47417) dehydrogenase, can serve as a diagnostic marker.[8]
Caption: The three major metabolic pathways for this compound production in gut bacteria.
A Workflow for the Discovery of Novel this compound Producers
The identification of novel this compound-producing species requires a multi-step approach that combines classical microbiology with modern molecular and analytical techniques.
Caption: A systematic workflow for the discovery and isolation of novel this compound producers.
Quantitative Data on this compound Production
The ultimate goal of discovery efforts is to identify species that produce physiologically relevant amounts of this compound. Comparative analysis is crucial for selecting lead candidates for further development.
Table 1: this compound Production by Selected Gut Bacterial Species and Consortia
| Bacterial Species / Consortium | Metabolic Pathway(s) | Substrate | This compound Yield / Concentration | Reference |
|---|---|---|---|---|
| Bacteroides propionicifaciens | Succinate | Glucose | 0.39 g this compound / g glucose | [12] |
| Bacteroides graminisolvens | Succinate | Glucose | 0.25 g this compound / g glucose | [12] |
| Veillonella parvula | Succinate | Succinate | Not specified | [4][13] |
| Coprococcus catus | Acrylate | Lactate | Not specified | [4][13] |
| Ruminococcus obeum | Propanediol | Fucose | Not specified | [4] |
| Akkermansia muciniphila | Propanediol (from mucin) | Mucin | Not specified | [4] |
| this compound-Producing Consortium* | Acrylate, Succinate, Propanediol | Pre-digested Medium | 34.5 mM |[4][13] |
*Consortium composed of L. plantarum, B. thetaiotaomicron, R. obeum, C. catus, B. vulgatus, A. muciniphila, and V. parvula.[4]
Experimental Protocols
Detailed and reproducible protocols are essential for the successful isolation and characterization of novel bacteria.
Protocol 1: Anaerobic Culturing and Consortium Assembly
This protocol is adapted from the methodology used for assembling a this compound-producing consortium.[4]
-
Media Preparation: Prepare Reinforced Clostridium Medium (RCM) or a defined minimal medium appropriate for the target species. Dispense into Hungate tubes or serum bottles under an anaerobic gas mix (e.g., 90% N₂/10% CO₂). Autoclave to sterilize.
-
Strain Incubation: Inoculate individual strains into the prepared anaerobic medium. Incubate at 37°C for 24-48 hours.
-
Cell Count Standardization: At the end of the incubation period, measure the cell count for each culture using flow cytometry or by plating serial dilutions. Standardize each culture to a target concentration (e.g., 10⁸ cells/mL) by diluting with anaerobic medium.
-
Consortium Assembly: In an anaerobic chamber, mix equal volumes of the standardized cell suspensions of each selected strain.
-
Co-culture: Transfer the mixed bacterial cocktail (e.g., 10% v/v) to a larger volume of pre-reduced, pre-warmed anaerobic medium. Incubate at 37°C for 48 hours to allow the consortium to establish. Medium can be partially replaced after 24 hours to replenish nutrients.
-
Harvesting and Analysis: After 48 hours, harvest the culture for metabolite analysis (this compound quantification via HPLC/GC-MS) and microbial community analysis (16S rRNA gene sequencing).
Protocol 2: 16S rRNA Gene Amplification and Sequencing for Identification
This protocol is a standard method for taxonomic identification of bacterial isolates.[4]
-
DNA Extraction: Extract genomic DNA from a pure bacterial colony or a harvested culture pellet using a commercially available DNA extraction kit suitable for Gram-positive and Gram-negative bacteria. Verify DNA concentration and quality using a spectrophotometer (e.g., DeNovix or NanoDrop).
-
V3-V4 Hypervariable Region Amplification:
-
Set up a PCR reaction using primers targeting the V3-V4 region of the 16S rRNA gene (e.g., 341F: 5'-CCTACGGGNGGCWGCAG-3' and 785R: 5'-GACTACHVGGGTATCTAATCC-3').
-
Include Illumina sequencing adapters and barcodes in a limited-cycle PCR.
-
Thermal Cycling Conditions: Initial denaturation at 95°C for 3 min; 15 cycles of [95°C for 30s, 55°C for 10s, 72°C for 45s]; final extension at 72°C for 5 min.
-
-
Amplicon Clean-up: Purify the PCR product to remove free primers and primer-dimers using magnetic beads (e.g., AMPure XP beads).
-
Indexing PCR: Perform a second PCR to attach the specific Illumina multiplexing sequencing primers and index primers.
-
Thermal Cycling Conditions: Initial denaturation at 95°C for 3 min; 8 cycles of [95°C for 30s, 55°C for 30s, 72°C for 30s]; final extension at 72°C for 5 min.
-
-
Library Preparation and Sequencing: Quantify the final library, pool with other samples, and sequence on an Illumina platform (e.g., MiSeq or NovaSeq).
-
Data Analysis: Process the raw sequencing data using a bioinformatics pipeline (e.g., QIIME 2, DADA2) to classify the taxonomy of the isolate by comparing its sequence to a reference database (e.g., SILVA, Greengenes).
Host Signaling and Therapeutic Implications
The this compound produced by gut bacteria acts as a crucial signaling molecule, primarily interacting with host cells via FFAR2 and FFAR3 receptors expressed on enteroendocrine, epithelial, and immune cells.
Caption: Signaling cascade initiated by gut-derived this compound binding to host cell receptors.
This interaction triggers downstream effects with significant therapeutic potential:
-
Metabolic Health: By stimulating the release of GLP-1 and PYY from enteroendocrine cells, this compound can improve insulin sensitivity, reduce appetite, and regulate energy intake, making it a target for managing metabolic syndrome.[4][5]
-
Immune Modulation: this compound promotes the differentiation and function of anti-inflammatory Treg cells, which are crucial for maintaining immune homeostasis in the gut.[6][14] This makes this compound producers potential therapeutic agents for inflammatory bowel disease (IBD) and other autoimmune conditions.
-
Cardiovascular Health: Studies have shown that this compound can attenuate atherosclerosis and reduce LDL cholesterol levels, suggesting a role in cardiovascular disease prevention.[6]
Conclusion
The systematic discovery and characterization of novel this compound-producing gut bacteria represent a promising frontier in microbiome-based therapeutics. By leveraging a combination of selective enrichment, high-throughput sequencing, and functional metabolic analysis, researchers can identify potent bacterial candidates capable of modulating host physiology. The detailed workflows and protocols outlined in this guide provide a robust framework for these discovery efforts, paving the way for the development of targeted interventions for a range of metabolic and inflammatory diseases. Future work will focus on optimizing the engraftment and functional activity of these novel species within the complex human gut ecosystem.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dovepress.com [dovepress.com]
- 3. Rethinking Short-Chain Fatty Acids: A Closer Look at this compound in Inflammation, Metabolism, and Mucosal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound-Producing Consortium Restores Antibiotic-Induced Dysbiosis in a Dynamic in vitro Model of the Human Intestinal Microbial Ecosystem [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Phylogenetic distribution of three pathways for this compound production within the human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound-Producing Consortium Restores Antibiotic-Induced Dysbiosis in a Dynamic in vitro Model of the Human Intestinal Microbial Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-producing bacteria in the intestine may associate with skewed responses of IL10-producing regulatory T cells in patients with relapsing polychondritis - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionate, a short-chain fatty acid (SCFA) predominantly produced by the gut microbiota through the fermentation of dietary fiber, is emerging as a key signaling molecule with potent anti-inflammatory properties. While historically overshadowed by butyrate, recent research has illuminated this compound's distinct and significant roles in modulating immune responses. This technical guide provides an in-depth exploration of the mechanisms of action, key experimental findings, and detailed protocols for studying the anti-inflammatory effects of this compound.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects through two primary, interconnected pathways:
-
G Protein-Coupled Receptor (GPCR) Signaling: this compound acts as a ligand for two specific GPCRs: GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (Free Fatty Acid Receptor 2, FFAR2).[1][2][3][4][5] These receptors are expressed on a variety of immune cells, including neutrophils, monocytes, macrophages, dendritic cells, and T cells, as well as on intestinal epithelial cells.[1][5] Activation of GPR41 and GPR43 by this compound can trigger downstream signaling cascades that ultimately suppress inflammatory responses.[1]
-
Histone Deacetylase (HDAC) Inhibition: this compound can enter cells and act as an inhibitor of histone deacetylases (HDACs), particularly class I HDACs.[6][7] By inhibiting HDACs, this compound promotes histone acetylation, leading to a more open chromatin structure and altering the transcription of genes involved in inflammation.[6][8] This epigenetic modification can suppress the expression of pro-inflammatory cytokines and other inflammatory mediators.
Signaling Pathways
The anti-inflammatory signaling initiated by this compound is multifaceted. The following diagrams illustrate the key pathways.
Effects on Immune Cells and Cytokine Production
This compound modulates the function of various immune cells, leading to a reduction in pro-inflammatory cytokine production and a promotion of anti-inflammatory responses.
T-Cells
This compound has a significant impact on T-cell differentiation and function. It has been shown to:
-
Promote Regulatory T-cell (Treg) Differentiation: this compound can enhance the differentiation of naive T-cells into Foxp3+ Tregs, which are crucial for maintaining immune tolerance and suppressing excessive inflammation.[9]
-
Inhibit Th1 and Th17 Cell Responses: this compound can suppress the differentiation and function of pro-inflammatory T helper 1 (Th1) and Th17 cells, leading to reduced production of their signature cytokines, interferon-gamma (IFN-γ) and interleukin-17 (IL-17), respectively.
Dendritic Cells (DCs)
This compound can modulate the function of dendritic cells, which are key antigen-presenting cells that initiate adaptive immune responses. Studies have shown that this compound can:
-
Inhibit DC Maturation: this compound can inhibit the lipopolysaccharide (LPS)-induced maturation of DCs, leading to reduced expression of co-stimulatory molecules.
-
Decrease Pro-inflammatory Cytokine Production: this compound-treated DCs exhibit reduced production of pro-inflammatory cytokines such as IL-12, which is critical for the differentiation of Th1 cells.
Macrophages and Monocytes
This compound can directly act on macrophages and monocytes to dampen their inflammatory responses. It has been demonstrated to:
-
Inhibit Pro-inflammatory Cytokine Secretion: this compound can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β from LPS-stimulated macrophages.[10][11]
-
Suppress NF-κB Activation: A key mechanism for its effect on macrophages is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[12]
Neutrophils
While research is ongoing, some studies suggest that this compound can modulate neutrophil function, potentially reducing their recruitment and activation at sites of inflammation.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize quantitative data from various studies on the anti-inflammatory effects of this compound.
Table 1: In Vitro Effects of this compound on Inflammatory Markers
| Cell Type | Stimulant | This compound Concentration | Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | 10 mM | ↓ 55-65% in VCAM-1 expression | [13] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | 10 mM | ↓ 22-32% in ICAM-1 expression | [13] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | IL-1β | 10 mM | ↓ 37-63% in VCAM-1 expression | [13] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | IL-1β | 10 mM | ↓ 21-40% in ICAM-1 expression | [13] |
| J774-A1 Macrophages | LPS (10 µg/mL) | 1 mM & 10 mM | ↓ Expression of COX-2 and iNOS | [14] |
| Rumen Epithelial Cells | LPS (10 µg/mL) | 35 mM | ↓ Release of TNF-α, IL-1β, and IL-6 | [10] |
Table 2: In Vivo Effects of this compound in a DSS-Induced Colitis Mouse Model
| Treatment | Key Findings | Reference |
| 1% Sodium this compound in drinking water for 14 days | ↓ mRNA expression of IL-1β, IL-6, and TNF-α in the colon | [15][16] |
| 1% Sodium this compound in drinking water for 14 days | ↓ Myeloperoxidase (MPO) level in the colon | [15][16] |
| 1% Sodium this compound in drinking water for 14 days | ↓ Infiltration of CD68+ macrophages into the colonic mucosa | [15][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assay using LPS-Stimulated Macrophages
1. Cell Culture:
- Culture murine macrophage cell lines (e.g., RAW 264.7 or J774-A1) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
- Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
2. This compound Treatment:
- Prepare stock solutions of sodium this compound in sterile PBS.
- The following day, replace the culture medium with fresh medium containing various concentrations of sodium this compound (e.g., 0.1, 1, 10 mM) or vehicle control (PBS).
- Pre-incubate the cells with this compound for 2 hours.
3. LPS Stimulation:
- After the pre-incubation period, add lipopolysaccharide (LPS) from E. coli to each well to a final concentration of 1 µg/mL to induce an inflammatory response.
- Incubate the cells for 24 hours.
4. Sample Collection and Analysis:
- Cytokine Measurement:
- Collect the cell culture supernatants and centrifuge to remove any debris.
- Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
- Western Blot for NF-κB Pathway:
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against phosphorylated p65 (p-p65), total p65, IκBα, and a loading control (e.g., β-actin).
- Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo DSS-Induced Colitis Model
1. Animals and Housing:
- Use male C57BL/6 mice (8-10 weeks old).
- House the mice in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Allow the mice to acclimatize for at least one week before the experiment.
2. Experimental Groups:
- Divide the mice into four groups:
- Control group: Regular drinking water.
- DSS group: Regular drinking water for 7 days, followed by 3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in drinking water for 7 days.
- DSS + this compound group: 1% (w/v) sodium this compound in drinking water for 14 days, with 3% DSS added to the drinking water from day 7 to 14.[15][16]
- This compound group: 1% (w/v) sodium this compound in drinking water for 14 days.
3. Induction of Colitis and this compound Treatment:
- Prepare fresh DSS and this compound solutions daily.
- Monitor the daily water intake of the mice.
4. Assessment of Colitis Severity:
- Record the body weight, stool consistency, and presence of blood in the feces of each mouse daily to calculate the Disease Activity Index (DAI).
- On day 15, euthanize the mice.
- Measure the length of the colon from the cecum to the anus.
- Collect colon tissue for histological analysis, myeloperoxidase (MPO) activity assay, and cytokine measurement.
5. Histological Analysis:
- Fix a section of the distal colon in 10% neutral buffered formalin, embed in paraffin, and section.
- Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage, inflammation, and crypt architecture.
6. Myeloperoxidase (MPO) Assay:
- Homogenize a section of the colon tissue.
- Measure MPO activity, an indicator of neutrophil infiltration, using a commercially available kit.
7. Cytokine Analysis:
- Homogenize a section of the colon tissue and measure the levels of TNF-α, IL-6, and IL-1β using ELISA.
Conclusion
This compound demonstrates significant and multifaceted anti-inflammatory properties, primarily through the activation of GPR41/43 and the inhibition of HDACs. These actions lead to the modulation of immune cell function, a reduction in pro-inflammatory cytokine production, and the promotion of regulatory T-cell responses. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in inflammatory diseases. Further research is warranted to fully elucidate the intricate signaling networks and to translate these preclinical findings into effective clinical applications.
References
- 1. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Free fatty acid receptor 3 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disrupted this compound metabolism evokes transcriptional changes in the heart by increasing histone acetylation and propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone/protein deacetylases and T-cell immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative measurement of histone tail acetylation reveals stage-specific regulation and response to environmental changes during Drosophila development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the Characterization of Human Regulatory T Cells: R&D Systems [rndsystems.com]
- 10. Sodium this compound Relieves LPS-Induced Inflammation by Suppressing the NF-ĸB and MAPK Signaling Pathways in Rumen Epithelial Cells of Holstein Cows [mdpi.com]
- 11. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propionic Acid Targets the TLR4/NF-κB Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpp.krakow.pl [jpp.krakow.pl]
- 14. The Anti-Inflammatory and Antioxidant Effects of Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Ameliorates Dextran Sodium Sulfate-Induced Colitis by Improving Intestinal Barrier Function and Reducing Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Impact of Propionate on Histone Deacetylase (HDAC) Inhibition: A Technical Guide
Executive Summary: Propionate, a short-chain fatty acid (SCFA) produced by gut microbial fermentation of dietary fiber, is increasingly recognized for its role as an epigenetic modulator. A primary mechanism for this activity is its ability to inhibit histone deacetylases (HDACs), enzymes critical for regulating gene expression. This technical guide provides an in-depth analysis of the interaction between this compound and HDACs, tailored for researchers, scientists, and drug development professionals. It covers the core mechanism of action, quantitative data on inhibitory activity, detailed experimental protocols for assessing its effects, and the downstream signaling consequences. By consolidating this information, this document serves as a comprehensive resource for understanding and investigating this compound's therapeutic potential.
Introduction to this compound and HDACs
The Role of Histone Deacetylases (HDACs) in Epigenetics
Histone deacetylases are a class of enzymes that remove acetyl groups from the ε-amino group of lysine (B10760008) residues on histone tails.[1][2] This deacetylation leads to a more condensed chromatin structure, making DNA less accessible to transcription factors and resulting in transcriptional repression.[1][2] The balance between HDACs and histone acetyltransferases (HATs) is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions.[3][4] The zinc-dependent HDACs are categorized into Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), and Class IV (HDAC11).[1][2]
This compound as a Bioactive Metabolite
This compound is one of the three major SCFAs, alongside acetate (B1210297) and butyrate (B1204436), produced in the colon.[1] Beyond its role as an energy source, this compound functions as a signaling molecule with significant effects on immune regulation and metabolic processes.[1][3] Its ability to cross cell membranes allows it to influence cellular machinery directly, including the enzymes that control epigenetic modifications.
Mechanism of Action: this compound-Mediated HDAC Inhibition
This compound exerts its influence on gene expression primarily through the direct inhibition of Class I and II HDAC enzymes.[5] By acting as an HDAC inhibitor (HDACi), this compound disrupts the removal of acetyl groups, leading to an accumulation of acetylated histones (histone hyperacetylation).[3][6] This increase in acetylation neutralizes the positive charge of lysine residues, relaxing the chromatin structure and facilitating gene transcription.[1] Studies have shown that this compound treatment leads to a concentration-dependent increase in the acetylation of specific histone H3 lysine residues, including H3K9/14 and H3K18.[3][6]
In addition to direct inhibition, this compound can be converted intracellularly to propionyl-CoA. This molecule serves as a substrate for a different post-translational modification, histone propionylation, which also plays a role in regulating chromatin structure and gene expression.[7][8]
Core Signaling Pathway
The fundamental mechanism involves this compound entering the cell and directly inhibiting the enzymatic activity of specific HDACs. This prevents the deacetylation of histones, tipping the balance towards a state of hyperacetylation maintained by HATs, which ultimately alters gene transcription patterns.
Quantitative Analysis of this compound's Inhibitory Activity
The efficacy of this compound as an HDAC inhibitor can be quantified by its isoform specificity and its half-maximal inhibitory concentration (IC50).
Isoform Specificity
Research indicates that this compound exhibits selectivity, primarily targeting Class I HDACs. Its inhibitory profile differs slightly from the more potent SCFA, butyrate.
| SCFA | Target HDAC Isoform(s) | Effect | Cell System/Model | Reference |
| Sodium this compound | HDAC2, HDAC8 | Inhibition | Bovine Mammary Epithelial Cells (MAC-T) | [3][6] |
| Sodium Butyrate | HDAC2, HDAC3, HDAC8 | Inhibition | Bovine Mammary Epithelial Cells (MAC-T) | [3][6] |
Inhibitory Potency
The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. This compound generally exhibits inhibitory activity in the millimolar range, whereas other classes of HDAC inhibitors can be effective at nanomolar concentrations.
| Compound | IC50 (mM) | Assay Type | Cell Line | Reference |
| Sodium this compound | 4.5 | Cell Proliferation | MCF-7 (Breast Cancer) | [5] |
| Sodium Butyrate | 1.26 | Cell Proliferation | MCF-7 (Breast Cancer) | [5] |
| Sodium Butyrate | 0.09 | HDAC Activity (Nuclear Extract) | HT-29 (Colon Cancer) | [9] |
Note: The study in HT-29 cells found this compound to be approximately fourfold less potent than butyrate in a cell-free HDAC assay.[9]
Key Experimental Protocols
Reproducible and standardized methods are essential for studying the effects of this compound. Below are detailed protocols for key experiments.
In Vitro HDAC Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of HDACs in cell lysates following treatment with this compound.
Methodology:
-
Cell Lysis: Culture cells (e.g., MAC-T cells) to ~80% confluence, then lyse to collect total protein.[3]
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
Inhibitor Incubation: In a 96-well plate, incubate a standardized amount of protein lysate (e.g., 15 µg) with increasing concentrations of sodium this compound (e.g., 0 to 5 mM) for 2 hours at 37°C.[3][6] A vehicle control (distilled H2O) is run in parallel.
-
Substrate Addition: Add a class-specific fluorogenic HDAC substrate (e.g., for Class I) to each well and incubate for an additional 2 hours at 37°C.[3][6]
-
Development: Add a developer/stop solution containing a detergent (e.g., 1.5% Triton X-100) and a broad-spectrum HDACi like Trichostatin A (TSA) to halt the reaction.[3]
-
Fluorescence Detection: Measure the fluorescence (e.g., excitation at 355 nm, emission at 460 nm) to quantify the level of deacetylated substrate, which is proportional to HDAC activity.[9]
References
- 1. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium this compound and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Histone Deacetylases with Natural and Synthetic Agents: An Emerging Anticancer Strategy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sodium this compound and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disrupted this compound metabolism evokes transcriptional changes in the heart by increasing histone acetylation and propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. gsartor.org [gsartor.org]
The Propionate Paradox: A Technical Guide to its Role in Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionate, a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fiber, stands at a critical intersection of gut health and systemic metabolism. Its role in metabolic disorders such as obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD) is a subject of intense investigation, revealing a complex and sometimes paradoxical interplay. This technical guide provides an in-depth analysis of the current understanding of the link between this compound levels and metabolic diseases, focusing on quantitative data, experimental methodologies, and the core signaling pathways involved.
Quantitative Data: this compound Levels in Metabolic Disorders
The concentration of this compound in circulation and feces is a key variable in understanding its physiological impact. Below are tables summarizing quantitative data from various studies comparing this compound levels in individuals with metabolic disorders to healthy controls. It is important to note that concentrations can vary significantly between studies due to differences in dietary habits, gut microbiome composition, and analytical methodologies.
Table 1: Fecal this compound Concentrations in Metabolic Disorders
| Condition | Patient Group (n) | This compound Concentration (μmol/g) | Control Group (n) | This compound Concentration (μmol/g) | Key Findings | Reference |
| Obesity | Obese individuals | Higher | Non-obese individuals | Lower | A meta-analysis showed significantly higher fecal this compound in obese individuals compared to non-obese controls.[1] | [1] |
| Type 2 Diabetes | T2D patients | Higher | Healthy controls | Lower | Fecal this compound levels were found to be higher in patients with T2D. | |
| Obesity | High-BMI individuals | Higher | Low-BMI individuals | Lower | Higher average concentrations of propionic acid were observed in the high-BMI group of older adults.[2] | [2] |
Table 2: Circulating this compound Concentrations in Metabolic Disorders
| Condition | Patient Group (n) | This compound Concentration (μmol/L) | Control Group (n) | This compound Concentration (μmol/L) | Key Findings | Reference |
| Type 2 Diabetes | T2D patients (430) | 15.6 (median) | - | - | Study reporting serum SCFA levels in a cohort of T2D patients.[3][4] | [3][4] |
| Type 2 Diabetes | Pre-existing T2D (659) | 3.6 (2.4–4.5) | No T2D (2,241) | 3.4 (2.1–4.1) | Circulating this compound was slightly higher in individuals with pre-existing T2D.[5] | [5] |
| NAFLD | NAFL patients (27) | 406.24 ± 349.64 | Healthy controls (9) | 218.76 ± 131.06 | Plasma this compound levels were elevated in patients with non-alcoholic fatty liver (NAFL), but decreased in later stages (NASH and cirrhosis).[6] | [6] |
| Obesity | Overweight/Obese participants | - | - | - | A greater decline in serum this compound was associated with improved insulin (B600854) resistance after dietary intervention.[7] | [7] |
Experimental Protocols
This section details methodologies for key experiments cited in the investigation of this compound's role in metabolic health.
Quantification of this compound in Biological Samples via LC-MS/MS
This protocol provides a method for the accurate quantification of short-chain fatty acids, including this compound, in human fecal and plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization.
2.1.1. Sample Preparation (Feces)
-
Homogenization: Homogenize frozen fecal samples in a 70% isopropanol (B130326) solution. Determine the dry weight of an aliquot.[8]
-
Dilution: Dilute the homogenates to a final concentration of 2.0 mg dry weight/mL.[8]
-
Centrifugation: Centrifuge the homogenate to pellet solid debris and collect the clear supernatant for derivatization.[8]
2.1.2. Derivatization
-
Internal Standards: To 50 µL of sample supernatant, add 50 µL of an aqueous internal standard mixture containing a known concentration of stable isotope-labeled this compound (e.g., [D5]-propionic acid).[8][9]
-
Derivatization Reagents: Add 20 µL of 200 mM 3-nitrophenylhydrazine (B1228671) hydrochloride (3-NPH) and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[8][9]
-
Incubation: Mix and incubate the reaction mixture at 40°C for 30 minutes.[8][9]
-
Quenching: Stop the reaction by adding 200 µL of 0.1% formic acid.[8][9]
2.1.3. LC-MS/MS Analysis
-
Chromatography:
-
Column: Waters CSH C18 (2.1×100mm, 1.7μm) or equivalent.[10]
-
Mobile Phase A: Water with 0.1% formic acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized SCFAs, followed by a re-equilibration step.[10]
-
Flow Rate: 0.35 mL/min.[10]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the derivatization agent.
-
Detection Mode: Multiple Reaction Monitoring (MRM) or targeted-selected ion monitoring (t-SIM).[10]
-
Transitions: Monitor for the specific precursor-to-product ion transitions for both the native and isotope-labeled derivatized this compound.
-
In Vitro Stimulation of Colonic Epithelial Cells
This protocol describes the primary culture of human colonic epithelial cells and their stimulation with this compound to study downstream effects like gut hormone secretion.
-
Cell Isolation:
-
Obtain human colonic biopsy material.
-
Isolate colonic crypts through a combination of enzymatic digestion (e.g., with a mild protease) and mechanical dissociation.[11]
-
-
Cell Culture:
-
Plate the isolated crypts on collagen-coated filters or plates.[12]
-
Culture the cells in a suitable medium, such as Colonic Epithelial Cell Medium (CECM), which may be serum-free and supplemented with growth factors like epidermal growth factor.[12][13]
-
Allow the cells to attach and form colonies. The epithelial nature of the cells can be confirmed by immunostaining for cytokeratins.[12]
-
-
This compound Stimulation:
-
Once the cells have formed a confluent monolayer or stable colonies, replace the culture medium with fresh medium containing various concentrations of sodium this compound (e.g., 0, 10, 50, 100, 200, 400 µmol/L).
-
Incubate for a defined period (e.g., 24 hours).
-
-
Analysis:
-
Collect the culture supernatant to measure the secretion of hormones like Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY) using ELISA or radioimmunoassay.
-
Lyse the cells to measure intracellular hormone content or to extract RNA or protein for gene and protein expression analysis.
-
In Vivo this compound Supplementation in a High-Fat Diet Mouse Model
This protocol outlines a typical in vivo experiment to investigate the effects of this compound supplementation on metabolic parameters in a diet-induced obesity mouse model.[14]
-
Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6J or ICR).[15]
-
House the mice under standard conditions with a 12-hour light/dark cycle.
-
-
Dietary Intervention:
-
Acclimatize the mice to the facility for at least one week.
-
Divide the mice into at least three groups:
-
The intervention period typically lasts for several weeks (e.g., 6 to 22 weeks).[14]
-
-
This compound Administration:
-
This compound can be administered in the drinking water, mixed into the feed, or delivered via oral gavage. For oral gavage, a typical dose might be 150 mM propionic acid daily.[16]
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake regularly.
-
Perform glucose and insulin tolerance tests to assess glucose homeostasis.
-
At the end of the study, collect blood samples to measure plasma levels of glucose, insulin, lipids, and inflammatory markers.
-
Harvest tissues such as the liver, adipose tissue, and intestine for histological analysis, gene expression studies (qRT-PCR), and protein analysis (Western blotting).
-
Signaling Pathways and Visualizations
This compound exerts its metabolic effects through various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.
This compound-Mediated GLP-1 and PYY Secretion
Caption: this compound stimulates GLP-1 and PYY secretion via GPR41/43 signaling in enteroendocrine L-cells.
This compound's Effect on Hepatic Gluconeogenesis via AMPK
Caption: this compound suppresses hepatic gluconeogenesis through GPR43-mediated activation of the AMPK pathway.[17]
This compound's Influence on Adipocyte Lipolysis
Caption: this compound inhibits lipolysis in adipocytes by activating GPR43 and reducing cAMP levels.[18]
Discussion and Future Directions
The evidence presented highlights the multifaceted role of this compound in metabolic regulation. While some studies suggest a beneficial role, with this compound promoting satiety and improving glucose homeostasis, others indicate a potential detrimental effect, particularly with high systemic concentrations, which may be associated with insulin resistance. This "this compound paradox" underscores the complexity of its actions, which are likely dependent on concentration, location of action (gut lumen vs. systemic circulation), and the overall metabolic state of the individual.
The signaling pathways involving GPR41 and GPR43 are central to this compound's effects. In the gut, activation of these receptors on enteroendocrine L-cells triggers the release of anorexigenic hormones GLP-1 and PYY, contributing to appetite suppression. In the liver, this compound can suppress glucose production via AMPK activation.[17] In adipose tissue, it can inhibit lipolysis, potentially reducing circulating free fatty acids.[18]
Future research should focus on several key areas:
-
Standardization of Quantification: The development of standardized and widely adopted protocols for measuring this compound and other SCFAs in different biological matrices is crucial for improving the comparability of data across studies.
-
Dose-Response and Location-Specific Effects: Further investigation is needed to delineate the dose-dependent effects of this compound and to understand how its actions differ when present in the gut lumen versus the portal vein or systemic circulation.
-
Personalized Nutrition: Given the influence of the gut microbiome on this compound production, personalized nutritional strategies aimed at modulating the gut microbiota to achieve optimal this compound levels could be a promising therapeutic avenue.
-
Drug Development: The signaling pathways activated by this compound, particularly the GPR41 and GPR43 receptors, represent attractive targets for the development of novel therapeutics for metabolic disorders.
References
- 1. Short Chain Fatty Acids and Fecal Microbiota Abundance in Humans with Obesity: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Fecal Metabolome Reflects Differences in Body Mass Index, Physical Fitness, and Blood Lipoproteins in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circulating short chain fatty acid levels and body composition in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circulating short chain fatty acid levels and body composition in type 2 diabetes mellitus [medsci.org]
- 5. Circulating short-chain fatty acids and Mediterranean food patterns. A potential role for the prediction of type 2 diabetes risk: The Di@bet.es Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human colonocytes in primary culture: a model to study epithelial growth, metabolism and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishment of human colonic epithelial cells in long-term culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Primary Colonic Epithelial Cells (HCoEpiC), Passage 1 [3hbiomedical.com]
- 14. Importance of this compound for the repression of hepatic lipogenesis and improvement of insulin sensitivity in high‐fat diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound alleviates high-fat diet-induced lipid dysmetabolism by modulating gut microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Propionic Acid Rescues High-Fat Diet Enhanced Immunopathology in Autoimmunity via Effects on Th17 Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Propionic acid and butyric acid inhibit lipolysis and de novo lipogenesis and increase insulin-stimulated glucose uptake in primary rat adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Propionate in the Colon: A Technical Guide to Transport, Absorption, and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanisms governing the transport and absorption of propionate, a key short-chain fatty acid (SCFA), within the human colon. Produced by the microbial fermentation of dietary fibers, this compound is not only a vital energy source for colonocytes but also a critical signaling molecule that influences gut homeostasis, appetite regulation, and metabolic health. This document details the transporters, cellular pathways, and experimental methodologies essential for understanding and leveraging this compound's physiological effects.
Mechanisms of this compound Transport Across the Colonic Epithelium
The absorption of this compound from the colonic lumen into circulation is a multifaceted process involving both passive diffusion and, more significantly, carrier-mediated transport. The colonic epithelium is a polarized monolayer, and transport occurs across both the apical (lumen-facing) and basolateral (blood-facing) membranes.
Passive Diffusion: At the acidic microclimate of the epithelial surface, a fraction of this compound exists in its protonated, un-ionized form (propionic acid). This lipophilic molecule can passively diffuse across the apical membrane of colonocytes. This process accounts for a portion of total this compound absorption, particularly at high luminal concentrations.[1]
Carrier-Mediated Transport: The majority of this compound, which exists in its anionic form at luminal pH, is absorbed via specific transporter proteins.[1]
-
Monocarboxylate Transporter 1 (MCT1/SLC16A1): This is a principal transporter for SCFAs in the colon.[2][3] MCT1 is a proton-coupled transporter, mediating the electroneutral symport of one proton with one this compound anion (1:1 stoichiometry).[1] Crucially, MCT1 is expressed on both the apical and basolateral membranes of colonocytes.[1] Its apical expression facilitates this compound uptake from the lumen, while its basolateral expression allows for the efflux of this compound (that is not metabolized) from the cell into the bloodstream.[2]
-
Sodium-Coupled Monocarboxylate Transporter 1 (SMCT1/SLC5A8): Located exclusively on the apical membrane, SMCT1 is a high-affinity transporter for this compound and other SCFAs.[1][4] Unlike MCT1, its function is dependent on a sodium gradient. SMCT1-mediated transport is electrogenic, cotransporting two sodium ions for every one this compound anion (2:1 stoichiometry).[1] This transporter is particularly crucial for efficient this compound uptake when luminal concentrations are low.[4]
-
Other Transporters: MCT4 (SLC16A3) is another monocarboxylate transporter found specifically on the basolateral membrane, which may also contribute to this compound efflux.[1] Additionally, evidence suggests the presence of an anion-exchange mechanism on the apical membrane, where this compound uptake is coupled to bicarbonate (HCO₃⁻) efflux, although the specific protein responsible is not yet fully identified.[1] A distinct HCO₃⁻/SCFA exchanger has also been characterized on the human colonic basolateral membrane.[5][6]
Below is a diagram illustrating the primary transport pathways for this compound in a colonic epithelial cell.
Caption: Cellular transport pathways of this compound in a colonic epithelial cell.
Quantitative Data on this compound Transport and Metabolism
Understanding the kinetics of this compound transport and subsequent metabolism is vital for predicting its bioavailability and physiological impact. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the transport or reaction rate is half of the maximum velocity (Vₘₐₓ), with a lower Kₘ indicating higher affinity. While data specifically for this compound transport is limited, studies on related SCFAs and different experimental systems provide valuable insights.
| Parameter | Substrate | Transporter/Process | Model System | Kₘ (mM) | Vₘₐₓ | Reference |
| Oxidation | This compound | Cellular Metabolism | Isolated Human Colonocytes | 1.1 ± 0.3 | 473 ± 37 nmol/hr/10⁶ cells | [7] |
| Transport | Butyrate* | Basolateral HCO₃⁻ Exchanger | Human Proximal Colon (BLMV) | 17.5 ± 4.5 | 20.9 ± 1.2 nmol/mg protein/5s | [6] |
| Transport | Lactate** | MCT1 | Rat Erythrocytes | ~3-5 | - | [8] |
| Transport | β-D-hydroxybutyrate | SMCT1 | Human (recombinant) | 1.4 ± 0.1 | - | [6] |
*this compound is a known substrate for this transporter, though kinetics were determined with butyrate.[6] **Lactate is a representative monocarboxylate substrate for MCT1, providing an approximate affinity range.[8]
Signaling Pathways Activated by this compound
Beyond its role as an energy source, this compound is a potent signaling molecule that interacts with G-protein coupled receptors (GPCRs) on the surface of enteroendocrine L-cells and enteric neurons.[4][9]
-
Free Fatty Acid Receptor 2 (FFAR2 or GPR43): When activated by this compound, FFAR2 couples primarily through Gαq/11 proteins. This initiates a signaling cascade that activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and activate protein kinase C, respectively, culminating in the secretion of anorectic gut hormones like Peptide YY (PYY) and Glucagon-like Peptide-1 (GLP-1).[4][10][11]
-
Free Fatty Acid Receptor 3 (FFAR3 or GPR41): this compound also activates FFAR3, which can couple through Gαi/o proteins to inhibit adenylyl cyclase, reducing intracellular cAMP levels. FFAR3 is expressed on both L-cells and enteric neurons.[4][9] Its activation on enteric sensory neurons can also contribute to GLP-1 release and modulate gut motility.[4]
The coordinated activation of these pathways by luminal this compound plays a significant role in regulating appetite, glucose homeostasis, and colonic motility.[9][10][12]
The diagram below outlines the primary signaling cascade initiated by this compound binding to FFAR2.
Caption: this compound-FFAR2 signaling cascade in an enteroendocrine L-cell.
Key Experimental Protocols
Studying this compound transport requires specialized in vitro, ex vivo, and in vivo methodologies.
Ussing Chamber (Ex Vivo)
The Ussing chamber is used to measure ion and nutrient transport across intact epithelial tissues under controlled conditions.
Methodology:
-
Tissue Preparation: A section of fresh colonic tissue is obtained (e.g., from a surgical resection or a laboratory animal). The muscle layers are stripped away to isolate the mucosa and submucosa.
-
Mounting: The isolated tissue sheet is mounted between two halves of the Ussing chamber, separating a mucosal (apical) and serosal (basolateral) reservoir.
-
Bathing Solution: Both reservoirs are filled with identical, oxygenated physiological saline solution (e.g., Krebs-Ringer buffer) maintained at 37°C.
-
Electrophysiological Measurement: The system uses voltage and current electrodes to measure the transepithelial potential difference (PD) and short-circuit current (Isc), which is an indicator of net ion transport.[9]
-
Transport Assay: Radiolabeled this compound (e.g., ¹⁴C-propionate) is added to the mucosal reservoir.
-
Sampling and Analysis: At timed intervals, samples are taken from the serosal reservoir to quantify the amount of labeled this compound that has been transported across the tissue. The flux rate can then be calculated. The effect of specific inhibitors (e.g., for MCT1 or SMCT1) can be tested by adding them to the appropriate reservoir.
In Vivo Intestinal Perfusion
This technique allows for the study of absorption in a live, anesthetized animal, preserving normal blood flow and physiological conditions.[13]
Methodology:
-
Animal Preparation: A laboratory animal (e.g., a rat) is anesthetized. A midline abdominal incision is made to expose the colon.
-
Segment Isolation: A specific segment of the colon is isolated. Cannulas are inserted at the proximal and distal ends and secured with ligatures.[13] The intestinal contents are gently flushed out with saline.
-
Perfusion: A perfusion solution containing a known concentration of this compound and a non-absorbable marker (e.g., phenol (B47542) red or ¹⁴C-polyethylene glycol) is pumped through the isolated colonic segment at a constant flow rate (e.g., 0.2 mL/min).[13][14]
-
Sample Collection: The outflowing perfusate is collected at timed intervals.
-
Analysis: The concentrations of this compound and the non-absorbable marker are measured in the initial perfusate and the collected samples. The disappearance of this compound from the perfusate, corrected for any water flux (as indicated by the change in the non-absorbable marker concentration), is used to calculate the net absorption rate.[14]
The workflow for an in vivo perfusion experiment is visualized below.
Caption: General workflow for an in vivo colonic perfusion experiment.
Cultured Cell Monolayers (In Vitro)
Human colonic adenocarcinoma cell lines, such as Caco-2, can be cultured on semipermeable filter supports (e.g., Transwell® inserts) where they differentiate to form polarized monolayers that mimic the intestinal epithelium.[15][16] This model is highly useful for mechanistic studies of transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto the filter of a Transwell insert and cultured for ~21 days to allow for full differentiation and the formation of tight junctions.
-
Barrier Integrity: The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Assay: The experiment is initiated by replacing the media in the apical (upper) chamber with a transport buffer containing labeled this compound.
-
Sampling: At various time points, samples are taken from the basolateral (lower) chamber and the amount of transported this compound is quantified (e.g., by liquid scintillation counting).
-
Kinetic Analysis: By varying the initial concentration of this compound, kinetic parameters like Kₘ and Vₘₐₓ can be determined.
Conclusion
The transport and absorption of this compound in the colon is a sophisticated process mediated by a suite of transporters and regulated by complex signaling pathways. MCT1 and SMCT1 are the primary drivers of carrier-mediated uptake from the lumen, while this compound's interaction with FFAR2 and FFAR3 receptors triggers hormonal responses that have systemic metabolic consequences. A thorough understanding of these mechanisms, facilitated by robust experimental models, is paramount for researchers and drug development professionals aiming to harness the therapeutic potential of this compound for conditions ranging from metabolic syndrome to inflammatory bowel disease.
References
- 1. Short-Chain Fatty Acid Transporters: Role in Colonic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate-induced regulation of the human colonic monocarboxylate transporter, MCT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Slc5a8, a Na+-coupled high-affinity transporter for short-chain fatty acids, is a conditional tumor suppressor in colon that protects against colitis and colon cancer under low-fiber dietary conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Real-Time Non-Invasive Monitoring of Short-Chain Fatty Acids in Exhaled Breath [frontiersin.org]
- 6. Identity of SMCT1 (SLC5A8) as a neuron-specific Na+-coupled transporter for active uptake of L-lactate and ketone bodies in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic studies on colonocyte metabolism of short chain fatty acids and glucose in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Short-Chain Fatty Acids Modulate Permeability, Motility and Gene Expression in the Porcine Fetal Jejunum Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of targeted delivery of this compound to the human colon on appetite regulation, body weight maintenance and adiposity in overweight adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of targeted delivery of this compound to the human colon on appetite regulation, body weight maintenance and adiposity in overweight adults. : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 12. Could increasing delivery of this compound to the human colon be a potential way of improving glucose homeostasis in overweight or obese individuals? - Gut Microbiota for Health [gutmicrobiotaforhealth.com]
- 13. revistas.unav.edu [revistas.unav.edu]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Caco-2 cell monolayers as a model for drug transport across the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Quantification of Propionate in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Short-chain fatty acids (SCFAs) are metabolites produced by the gut microbiota through the fermentation of dietary fibers.[1] The three most abundant SCFAs are acetate, propionate, and butyrate, typically found in a molecular ratio of approximately 60:20:20 in the human colon and feces.[2] this compound plays a crucial role in host physiology, including serving as an energy source for colonocytes and modulating inflammatory responses.[1] Accurate quantification of fecal this compound concentrations is therefore essential for studies investigating the gut microbiome's role in health and disease, and for evaluating the efficacy of therapeutic interventions.[3] This document provides a detailed protocol for the analysis of this compound in fecal samples using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and reliable analytical technique for this purpose.[4]
Experimental Protocols
This section details the complete workflow for measuring this compound concentrations in fecal samples, from collection to data analysis.
Fecal Sample Collection and Storage
Proper sample handling is critical to preserve the integrity of SCFAs.[1]
-
Collection: Collect fresh fecal samples in sterile containers.
-
Storage: For optimal results, either immediately freeze the samples at -80°C or lyophilize them.[2] Lyophilized samples can be stored at +4°C for up to two months.[2] Avoid storing fresh samples at room temperature for extended periods, as SCFA concentrations can change.[2] Storage in ethanol (B145695) or RNAlater® is not recommended as it can lead to a significant decrease in measured SCFA concentrations.[2] Repeated freeze-thaw cycles should be avoided as they can lead to a decrease in SCFA concentrations, particularly in fresh stool samples.[2]
Sample Preparation: Extraction and Derivatization
Due to their volatility and hydrophilicity, SCFAs require derivatization prior to GC-MS analysis to improve their chromatographic properties.[5] A common and effective method is esterification.
-
Materials:
-
Extraction Protocol:
-
Weigh approximately 100-150 mg of fresh or frozen fecal sample into a 2 mL screw-cap tube containing ceramic beads.[5] If using lyophilized samples, adjust the weight accordingly.
-
Add a known amount of internal standard to monitor recovery.[5]
-
Add ultrapure water to the tube.
-
Homogenize the sample using a bead beater or vigorous vortexing.
-
Centrifuge the homogenate at 21,000 x g for 5 minutes.[5]
-
Transfer the supernatant to a new tube.
-
To remove lipids that can interfere with derivatization, add chloroform, vortex, and centrifuge at 21,000 x g for 2 minutes.[5]
-
Carefully transfer the upper aqueous phase to a new tube for derivatization.[5]
-
-
Derivatization Protocol (using Isobutyl Chloroformate):
-
To the aqueous extract, add isobutanol and pyridine.[5]
-
Adjust the final volume with ultrapure water.[5]
-
Carefully add isobutyl chloroformate to the solution and vortex immediately.[5] This reaction is exothermic.
-
The derivatized SCFAs (now as isobutyl esters) will be in the upper organic layer, which can be directly injected into the GC-MS.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized this compound. These may need to be optimized for your specific instrument and column.
-
Instrumentation: An Agilent 8890 GC system coupled with an Agilent 5977B MS detector or an equivalent system can be used.[2]
-
GC Column: A non-polar capillary column such as a DB-5ms or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.[2][7]
-
Injection: 1 µL of the prepared sample is injected in splitless mode for trace analysis.[7][8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 325°C at 40°C/min, hold for 1 minute.[2]
-
-
MS Parameters:
Data Analysis and Quantification
-
Peak Identification: this compound is identified by its retention time and the mass spectrum of its derivative compared to a known standard.[7]
-
Quantification: A calibration curve is constructed using standard solutions of this compound at various concentrations, each containing the internal standard.[7] The concentration of this compound in the fecal sample is determined by comparing the peak area ratio of the this compound derivative to the internal standard against the calibration curve.[9]
Data Presentation
The following tables summarize key quantitative data for the GC-MS analysis of this compound.
Table 1: GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC system or equivalent[2] |
| Mass Spectrometer | Agilent 5977B MS or equivalent[2] |
| GC Column | HP-5MS (30 m × 250 µm × 0.25 µm)[2] |
| Injector Temperature | 260°C[2] |
| Injection Volume | 1 µL[2] |
| Split Ratio | 50:1[2] |
| Carrier Gas | Helium (99.999% purity)[2] |
| Flow Rate | 1 mL/min[2] |
| Oven Program | 50°C (5 min) -> 150°C at 5°C/min -> 325°C at 40°C/min (1 min)[2] |
| Ion Source Temperature | 230°C[2] |
| Quadrupole Temperature | 150°C[2] |
Table 2: Method Validation Data
| Parameter | Typical Value |
| Linearity (R²) | > 0.999[9] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
| Extraction Recovery | 90.80% to 111.7%[4] |
| Limit of Quantification (LOQ) | Sub-ppb levels[4] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow for the quantification of this compound in fecal samples using GC-MS.
Caption: Workflow for this compound analysis in fecal samples.
Derivatization Reaction
The diagram below shows the chemical reaction for the derivatization of propionic acid with isobutyl chloroformate.
Caption: Derivatization of propionic acid for GC-MS analysis.
References
- 1. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Stool Sampling on a Routine Clinical Method for the Quantification of Six Short Chain Fatty Acids in Stool Using Gas Chromatography–Mass Spectrometry [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Stable Isotope Tracing of Propionate Metabolism In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo stable isotope tracing studies to investigate propionate metabolism. The protocols outlined below are intended to serve as a detailed reference for researchers in academia and the pharmaceutical industry.
Introduction
This compound, a three-carbon short-chain fatty acid (SCFA), is a key metabolite primarily produced by the gut microbiota through the fermentation of dietary fiber. Beyond its role as an energy source, this compound functions as a critical signaling molecule, influencing a wide range of physiological processes including gluconeogenesis, lipogenesis, and immune responses. Dysregulation of this compound metabolism has been implicated in various metabolic disorders, making it a significant area of interest for research and drug development. Stable isotope tracing is a powerful technique to elucidate the metabolic fate of this compound and quantify its contribution to various metabolic pathways in vivo. By introducing this compound labeled with stable isotopes, such as 13C, researchers can track its journey through the body and its incorporation into downstream metabolites.
Metabolic and Signaling Pathways of this compound
This compound exerts its biological effects through two primary mechanisms: direct metabolism and receptor-mediated signaling.
Metabolic Fate: In the mitochondria, this compound is converted to propionyl-CoA. Through a series of enzymatic reactions involving biotin-dependent propionyl-CoA carboxylase and vitamin B12-dependent methylmalonyl-CoA mutase, propionyl-CoA is converted to succinyl-CoA, which then enters the Tricarboxylic Acid (TCA) cycle. This anaplerotic pathway is crucial for replenishing TCA cycle intermediates and supporting processes like gluconeogenesis.
Signaling Pathways: this compound also acts as a ligand for G-protein coupled receptors, primarily Free Fatty Acid Receptor 2 (FFAR2) and FFAR3. Activation of these receptors on various cell types, including immune cells, adipocytes, and enteroendocrine cells, triggers downstream signaling cascades that modulate inflammation, hormone secretion, and energy homeostasis.
Experimental Workflow for In Vivo this compound Tracing
A typical workflow for an in vivo stable isotope tracing study of this compound metabolism involves several key stages, from animal preparation to data analysis. Adherence to a standardized protocol is critical for obtaining reliable and reproducible results.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting an in vivo stable isotope tracing study of this compound metabolism in a mouse model.
Protocol 1: Animal Preparation and Tracer Administration
-
Animal Model: C57BL/6J mice are a commonly used strain for metabolic studies. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimation: Allow mice to acclimate for at least one week before any experimental procedures.
-
Fasting: For studies on gluconeogenesis, fast mice overnight (12-16 hours) to deplete glycogen (B147801) stores. For other studies, the fasting duration may be adjusted.
-
Tracer Selection: [U-13C3]-propionate is a common choice as it allows for the tracking of all three carbon atoms.
-
Tracer Administration:
-
Intravenous (IV) Infusion: This method provides a steady-state enrichment of the tracer in the plasma.
-
Surgically implant a catheter into the jugular vein for infusion and the carotid artery for sampling, allowing for recovery before the experiment.
-
Prepare a sterile solution of [U-13C3]-propionate in saline.
-
Infuse the tracer at a constant rate (e.g., 10-30 µmol/kg/min) using a syringe pump. The infusion duration typically ranges from 90 to 180 minutes to achieve isotopic steady state.
-
-
Oral Gavage: This method mimics the physiological route of this compound absorption from the gut.
-
Prepare a solution of [U-13C3]-propionate in water.
-
Administer a single bolus dose (e.g., 1-2 g/kg body weight) using a gavage needle.
-
-
Intraperitoneal (IP) Injection: A less invasive alternative to IV infusion for bolus administration.
-
Prepare a sterile solution of [U-13C3]-propionate in saline.
-
Inject a single bolus dose into the peritoneal cavity.
-
-
Protocol 2: Sample Collection and Processing
-
Blood Collection:
-
Collect blood samples from the arterial catheter at baseline and at various time points during the infusion to monitor tracer enrichment.
-
Collect blood into EDTA-coated tubes and immediately place on ice.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Tissue Collection:
-
At the end of the experiment, euthanize the mouse via an approved method (e.g., cervical dislocation under anesthesia).
-
Rapidly dissect tissues of interest (e.g., liver, kidney, heart, adipose tissue).
-
Freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to quench metabolism instantly.
-
Store tissues at -80°C until metabolite extraction.
-
Protocol 3: Metabolite Extraction
-
Tissue Pulverization: Keep tissues frozen on dry ice or in liquid nitrogen and pulverize into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction from Tissues:
-
Weigh approximately 20-50 mg of the frozen tissue powder into a pre-chilled tube.
-
Add 1 mL of ice-cold 80% methanol.
-
Homogenize the sample using a bead beater or sonicator.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Extraction from Plasma:
-
To 50 µL of plasma, add 200 µL of ice-cold methanol.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry as described above.
-
Protocol 4: GC-MS Analysis (for TCA Cycle Intermediates)
-
Derivatization:
-
To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 30°C for 90 minutes to protect carbonyl groups.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes to silylate hydroxyl and amine groups, making the metabolites volatile for GC analysis.
-
-
GC-MS Parameters:
-
Gas Chromatograph: Use a standard GC system equipped with a capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 325°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Data Acquisition: Scan a mass range of m/z 50-600.
-
Protocol 5: LC-MS/MS Analysis (for Acyl-CoAs and other metabolites)
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).
-
LC-MS/MS Parameters:
-
Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 column.
-
Mobile Phases: Use a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) operated in positive or negative ion mode.
-
Data Acquisition: For targeted analysis, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). For untargeted analysis, use full scan mode.
-
Data Presentation
Quantitative data from stable isotope tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Succinate in Liver Tissue after [U-13C3]-Propionate Infusion
| Isotopologue | Control Group (Abundance %) | Experimental Group (Abundance %) |
| M+0 | 95.2 ± 1.5 | 60.8 ± 3.2 |
| M+1 | 4.1 ± 0.5 | 5.5 ± 0.8 |
| M+2 | 0.6 ± 0.1 | 8.2 ± 1.1 |
| M+3 | 0.1 ± 0.05 | 25.5 ± 2.5 |
M+n represents the isotopologue with n 13C atoms. Data are presented as mean ± standard deviation.
Table 2: Estimated Hepatic Fluxes from a [U-13C3]-Propionate Tracing Study in Mice
| Metabolic Flux | Control Group (µmol/kg/min) | Diabetic Group (µmol/kg/min) |
| This compound Anaplerosis | 5.2 ± 0.8 | 8.9 ± 1.2 |
| TCA Cycle Flux | 25.4 ± 3.1 | 35.1 ± 4.5 |
| Gluconeogenesis from this compound | 1.8 ± 0.3 | 3.5 ± 0.6* |
*p < 0.05 compared to the control group. Data are presented as mean ± standard deviation.
Conclusion
The protocols and guidelines presented here offer a robust framework for investigating the in vivo metabolism of this compound using stable isotope tracing. By carefully designing and executing these experiments, researchers can gain valuable insights into the physiological and pathophysiological roles of this important microbial metabolite, paving the way for the development of novel therapeutic strategies for a range of metabolic diseases.
Quantifying Propionate Production in Gut Microbiota Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionate, a key short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fibers, plays a significant role in host health and disease.[1][2] It serves as an energy source for the host and acts as a signaling molecule, influencing various physiological processes including immune modulation, energy metabolism, and gut-brain communication.[1][3] Given its importance, accurate quantification of this compound production in in vitro gut microbiota cultures is crucial for understanding gut microbiome function and for the development of novel therapeutics targeting the microbiome.
This document provides detailed application notes and protocols for the quantification of this compound in gut microbiota culture samples using common analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Additionally, it covers the use of Stable Isotope Probing for mechanistic insights into this compound production pathways.
Methods for this compound Quantification
Several analytical methods can be employed to quantify this compound in complex biological matrices like gut microbiota culture supernatants. The choice of method depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.
| Method | Principle | Sample Preparation | Throughput | Sensitivity & Selectivity | Key Advantages | Key Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Derivatization is often required to increase volatility. | High | High sensitivity and selectivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[2] | Cost-effective, robust, and highly reproducible for SCFA analysis.[2] | Derivatization can be time-consuming and introduce variability. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their affinity to a stationary phase and solubility in a mobile phase. | Minimal, often just filtration and dilution. | High | Good sensitivity and selectivity, especially when coupled with Mass Spectrometry (MS/MS).[4] | Can analyze a wide range of compounds without derivatization. | Can have matrix effects; may require more expensive columns and solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information. | Minimal, often just addition of a deuterated solvent and an internal standard.[5][6][7] | High | Quantitative, but generally less sensitive than GC or HPLC. | Non-destructive, highly reproducible, and provides structural information on multiple metabolites simultaneously.[8] | Lower sensitivity may not be suitable for samples with very low this compound concentrations. |
| Stable Isotope Probing | Tracing the incorporation of stable isotopes (e.g., 13C) from a labeled substrate into microbial metabolites. | Requires specialized sample preparation for downstream analysis (e.g., GC-MS, LC-MS). | Lower | Provides information on metabolic pathways and active microbial populations. | Allows for the direct measurement of production rates and identification of metabolic pathways.[9][10] | Requires labeled substrates and sophisticated analytical instrumentation. |
Experimental Protocols
Gas Chromatography (GC-FID) Protocol for this compound Quantification
This protocol is adapted from established methods for SCFA analysis in biological samples.[2][11]
Materials:
-
Gut microbiota culture supernatant
-
Propionic acid standard
-
Internal standard (e.g., 2-ethylbutyric acid or 4-methylvaleric acid)[12]
-
Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable organic solvent)
-
Sodium sulfate (B86663) (anhydrous)
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
Procedure:
-
Sample Preparation:
-
Thaw frozen culture supernatant samples on ice.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet bacterial cells and debris.
-
Transfer the supernatant to a new tube.
-
-
Acidification and Extraction:
-
To 500 µL of supernatant, add 50 µL of internal standard solution.
-
Acidify the sample by adding 250 µL of concentrated HCl.
-
Add 1 mL of diethyl ether, vortex vigorously for 1 minute, and centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the top ether layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Derivatization (if necessary for your column and detector):
-
Transfer the dried ether extract to a clean vial.
-
Add the derivatization agent according to the manufacturer's instructions.
-
Incubate at the recommended temperature and time to allow for complete derivatization.
-
-
GC-FID Analysis:
-
Inject 1 µL of the derivatized sample into the GC-FID.
-
GC conditions (example): [11]
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 260°C
-
Column: DB-23 (60 m x 0.25 mm i.d., 0.15 µm film thickness)
-
Carrier Gas: Nitrogen or Helium
-
Oven Temperature Program: Start at an appropriate temperature for your column and analytes, then ramp to a final temperature to ensure separation of all SCFAs.
-
-
-
Quantification:
-
Prepare a standard curve using known concentrations of propionic acid standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.
-
High-Performance Liquid Chromatography (HPLC-MS/MS) Protocol for this compound Quantification
This protocol is based on methods developed for sensitive SCFA detection.[4]
Materials:
-
Gut microbiota culture supernatant
-
Propionic acid standard
-
Internal standard (e.g., 13C-labeled propionic acid)[4]
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC-MS/MS system with a C18 column[4]
Procedure:
-
Sample Preparation:
-
Thaw frozen culture supernatant samples on ice.
-
Centrifuge samples at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.[4]
-
-
Derivatization (Optional but can improve sensitivity):
-
While not always necessary for MS detection, derivatization with reagents like 2-picolylamine can enhance ionization efficiency.[13]
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample into the HPLC-MS/MS system.
-
HPLC conditions (example): [4]
-
Column: Gemini C18 (2 x 50 mm, 3 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate SCFAs.
-
Flow Rate: 0.5 mL/min
-
-
MS/MS conditions:
-
Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize MRM transitions for this compound and the internal standard.
-
-
-
Quantification:
-
Generate a standard curve using serial dilutions of the propionic acid standard.
-
Determine the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard, interpolated from the standard curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for this compound Quantification
NMR offers a robust and high-throughput method for SCFA analysis with minimal sample preparation.[5][6][7][8][14]
Materials:
-
Gut microbiota culture supernatant
-
Deuterated water (D2O)
-
Internal standard (e.g., Trimethylsilylpropanoic acid - TSP)
-
Phosphate (B84403) buffer
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Thaw frozen culture supernatant samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
To a specific volume of supernatant (e.g., 500 µL), add a known volume of D2O containing the internal standard and phosphate buffer to maintain a stable pH.
-
-
NMR Analysis:
-
Transfer the prepared sample to an NMR tube.
-
Acquire 1H NMR spectra. A presaturation sequence is typically used to suppress the water signal.
-
-
Quantification:
-
Identify the characteristic resonance signal for this compound (a triplet around 1.05 ppm and a quartet around 2.18 ppm).
-
Integrate the area of the this compound signal and the internal standard signal.
-
Calculate the concentration of this compound relative to the known concentration of the internal standard.
-
Stable Isotope Probing Protocol for this compound Production
This advanced technique allows for the tracing of metabolic pathways.[9][10]
Materials:
-
Gut microbiota culture medium
-
13C-labeled substrate (e.g., 13C-glucose, 13C-inulin)[9]
-
Gut microbial inoculum
-
Analytical instrumentation for isotopic analysis (e.g., GC-MS, LC-MS)
Procedure:
-
In Vitro Fermentation:
-
Prepare anaerobic culture medium containing the 13C-labeled substrate.
-
Inoculate the medium with the gut microbiota sample.
-
Incubate under anaerobic conditions for a defined period.
-
-
Sample Collection and Extraction:
-
Collect culture samples at different time points.
-
Separate the supernatant and bacterial cells by centrifugation.
-
Extract metabolites from the supernatant and/or cell pellets.
-
-
Isotopic Analysis:
-
Analyze the extracts using GC-MS or LC-MS to determine the incorporation of 13C into this compound and other metabolites.
-
The mass shift in the molecular ion or fragment ions of this compound indicates the incorporation of 13C.
-
-
Data Analysis:
-
Calculate the fractional enrichment of 13C in this compound to determine the rate of its production from the labeled substrate.
-
This data can be used to elucidate the specific metabolic pathways involved in this compound synthesis.[9]
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its biological effects primarily through the activation of G-protein coupled receptors (GPCRs), specifically Free Fatty Acid Receptor 2 (FFAR2) and Free Fatty Acid Receptor 3 (FFAR3).[1][3] Activation of these receptors on various cell types, including intestinal epithelial cells and immune cells, triggers downstream signaling cascades that modulate host physiology.
Caption: this compound signaling through FFAR2/3 receptors.
Experimental Workflow for this compound Quantification
The general workflow for quantifying this compound from gut microbiota cultures involves several key steps, from sample collection to data analysis.
Caption: General workflow for this compound quantification.
Conclusion
The accurate quantification of this compound in gut microbiota cultures is essential for advancing our understanding of the role of the microbiome in health and disease. The methods and protocols outlined in this document provide a comprehensive guide for researchers. The choice of analytical technique should be guided by the specific research question, sample type, and available resources. By employing these robust methods, researchers can gain valuable insights into the metabolic output of the gut microbiota and its impact on host physiology, ultimately aiding in the development of novel microbiome-based diagnostics and therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of Mice [bio-protocol.org]
- 3. dovepress.com [dovepress.com]
- 4. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-NMR Profiling of Short-Chain Fatty Acid Content from a Physiologically Accurate Gut-on-a-Chip Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. Untargeted stable-isotope probing of the gut microbiota metabolome using 13C-labeled dietary fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Stable Isotopes To Measure the Metabolic Activity of the Human Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gut microbiota promoting propionic acid production accompanies caloric restriction-induced intentional weight loss in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for Propionate Analysis in Food
Introduction
Propionic acid and its salts (propionates) are widely used as preservatives in a variety of food products, including baked goods, cheese, and processed meats, to inhibit the growth of mold and some bacteria.[1][2] Monitoring the levels of propionates in food is crucial for ensuring compliance with regulatory limits and maintaining product quality.[1][2] High-Performance Liquid Chromatography (HPLC) offers a reliable and efficient method for the quantification of propionate in diverse food matrices.[1][2][3] This application note provides a detailed protocol for the determination of this compound in food samples using a reversed-phase HPLC method with UV detection.
Experimental Workflow
The overall experimental workflow for the HPLC analysis of this compound in food samples is depicted below.
Caption: Experimental workflow for this compound analysis in food by HPLC.
Quantitative Data Summary
The following table summarizes typical performance characteristics of HPLC methods for this compound analysis in food, compiled from various studies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (mg/mL) | 0.05 - 0.5 | 10 - 1000 mg/Kg | 0.025 - 0.5 |
| Correlation Coefficient (r²) | > 0.999[4] | 0.991[1][2] | Not Specified |
| Limit of Detection (LOD) | 0.03 mg/kg[5] | 5 mg/L[1][2] | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
| Recovery (%) | 95.58 - 98.95[4] | > 91[1][2] | 92.5 - 102.5[5] |
| Reproducibility (RSD %) | 1.50[4] | 3.5[1][2] | 1.47[5] |
Experimental Protocols
1. Reagents and Materials
-
Propionic acid standard
-
Deionized water
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Diammonium hydrogen phosphate (B84403)
-
Phosphoric acid
-
0.45 µm syringe filters
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Homogenizer or blender
-
Centrifuge
-
Ultrasonic bath
-
pH meter
-
Volumetric flasks and pipettes
3. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh a known amount of propionic acid standard and dissolve it in deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations within the expected sample range (e.g., 10, 25, 50, 100, 250 mg/L).
4. Sample Preparation
The following is a general protocol for solid food samples like bread. The procedure may need to be adapted for different food matrices.
-
Homogenization: Mill or blend a representative portion of the food sample to achieve a uniform consistency.[1][2]
-
Extraction:
-
Weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.
-
Add a known volume of extraction solvent. A common extraction solvent is a 0.1 mol/L NaOH solution or a mixture of water and acetonitrile (50:50, v/v).[1][2]
-
For the NaOH extraction, place the sample in an ultrasonic bath for approximately 10 minutes to aid in the extraction of this compound.[1][2]
-
-
Centrifugation: Centrifuge the sample suspension at approximately 4000 rpm for 10 minutes to separate the solid food matrix from the liquid extract.[1]
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter before HPLC analysis.[1][2] The filtered solution is now ready for injection into the HPLC system.
5. HPLC Conditions
The following table provides examples of HPLC conditions that can be used for the analysis of this compound.
| Parameter | Method A | Method B |
| Column | C18 (e.g., Acclaim™ 120 C18, 4.6 x 150 mm, 5 µm)[4] | C18 |
| Mobile Phase | 1.5 g/L Diammonium hydrogen phosphate (pH adjusted to 2.7-3.5 with 1 mol/L phosphoric acid) : Methanol (95:5, v/v)[4] | 8.0 mM Na₂SO₄ + 1.0 mM H₂SO₄ : Acetonitrile (90:10, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[4] | Not Specified |
| Injection Volume | 25 µL[1][2] | 20 µL[6] |
| Column Temperature | 30 °C[7] | Ambient |
| Detection Wavelength | 214 nm[4] | 210 nm[1][2] |
6. Data Analysis
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak area for propionic acid at each concentration. Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantification: Inject the prepared food sample extracts into the HPLC system. Identify the propionic acid peak based on its retention time compared to the standards.
-
Calculation: Determine the concentration of this compound in the sample extract using the calibration curve. Calculate the final concentration of this compound in the original food sample, taking into account the initial sample weight and extraction volume.
Conclusion
The HPLC method described provides a robust and reliable approach for the quantitative analysis of this compound in various food products. Proper sample preparation is critical for accurate results. The presented protocols and data offer a solid foundation for researchers, scientists, and quality control professionals to implement this method for routine analysis and research applications.
References
- 1. theijes.com [theijes.com]
- 2. [PDF] Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 3. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Probing Propionate Metabolism: A Guide to 13C-Labeled Substrate Tracing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Propionate, a three-carbon short-chain fatty acid, is a key metabolic intermediate derived from the catabolism of odd-chain fatty acids, and the amino acids isoleucine, valine, and threonine. Its metabolism is intricately linked to central carbon metabolism, primarily through its entry into the tricarboxylic acid (TCA) cycle. Dysregulation of this compound metabolism has been implicated in various metabolic disorders. The use of stable isotope-labeled substrates, particularly those enriched with carbon-13 (13C), offers a powerful methodology to trace the metabolic fate of this compound and quantify the flux through its associated pathways. This document provides detailed application notes and experimental protocols for utilizing 13C-labeled this compound to investigate these metabolic pathways.
Core Principles of 13C-Propionate Tracing
The fundamental principle of 13C metabolic flux analysis (MFA) involves introducing a 13C-labeled substrate into a biological system and monitoring the incorporation of the heavy isotope into downstream metabolites.[1][2] By analyzing the mass isotopomer distribution (MID) of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate the relative and absolute fluxes through various metabolic pathways.[1][3]
When using 13C-labeled this compound, the labeled carbon atoms are tracked as this compound is converted to propionyl-CoA, methylmalonyl-CoA, and subsequently succinyl-CoA, which then enters the TCA cycle.[4][5] This allows for the investigation of anaplerosis, the replenishment of TCA cycle intermediates.
Key Metabolic Pathways
The primary pathway for this compound metabolism involves its conversion to succinyl-CoA, which then enters the TCA cycle. This process involves several key enzymatic steps.
Experimental Design and Protocols
A typical 13C-propionate tracing experiment involves several key stages, from cell culture and labeling to sample analysis and data interpretation.
Experimental Workflow
Detailed Protocol: 13C-Propionate Labeling in Adherent Mammalian Cells
This protocol provides a step-by-step guide for a steady-state 13C-propionate labeling experiment.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Culture medium lacking standard this compound sources (custom formulation may be required)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-13C3]-propionate (or other desired isotopomer)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) (-80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
-
Nitrogen evaporator or speed vacuum
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing the custom base medium with dFBS and the 13C-labeled this compound. The final concentration of the tracer will need to be optimized for the specific cell line and experimental goals.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed 13C-propionate labeling medium to the cells.
-
Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time will vary depending on the cell type and the pathways of interest and should be determined empirically (e.g., through a time-course experiment).
-
-
Metabolic Quenching and Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with a generous volume of ice-cold PBS to remove any remaining extracellular tracer.
-
Add a sufficient volume of pre-chilled (-80°C) 80% methanol to the plate to cover the cells.[6]
-
Place the plate on dry ice or at -80°C for at least 15 minutes to ensure complete quenching of metabolic activity.[6]
-
Using a cell scraper, scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[6]
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) at 4°C to pellet cellular debris.[6]
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for Analysis:
-
Mass Spectrometry Analysis:
-
Analyze the samples using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of target metabolites (e.g., TCA cycle intermediates). A detailed protocol for a gas chromatography-mass spectrometry assay for propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA has been described, involving derivatization to enhance volatility and detection.[4]
-
-
Data Analysis:
-
Process the raw MS data to obtain the mass isotopomer distributions for each metabolite of interest.
-
Correct the data for the natural abundance of 13C.
-
Utilize metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic network.
-
Data Presentation
Quantitative data from 13C-propionate tracing experiments are typically presented as the percentage of the metabolite pool that is labeled with one or more 13C atoms (isotopic enrichment).
Table 1: Example Isotopic Enrichment of Propionyl-CoA and Downstream Metabolites in Perfused Rat Livers after [U-13C3]this compound Administration
| Metabolite | Mass Isotopomer | Isotopic Enrichment (%) | Reference |
| Propionyl-CoA | M+3 | Varies with experimental conditions | [4] |
| Methylmalonyl-CoA | M+3 | Varies with experimental conditions | [4] |
| Methylmalonyl-CoA | M+2 | Reflects reversal of methylmalonyl-CoA mutase | [4] |
| Succinyl-CoA | M+3 | Varies with experimental conditions | [4] |
| Succinyl-CoA | M+2 | Result of isotopic exchanges in the TCA cycle | [4] |
| Succinyl-CoA | M+1 | Result of isotopic exchanges in the TCA cycle | [4] |
Table 2: Propionyl-CoA Enrichment from Different 13C-Labeled Substrates in Whole Cells
| Cell Line | 13C-Labeled Substrate | Propionyl-CoA M+3 Enrichment | Reference |
| HepG2 | Uniformly 13C-labeled substrates | Data dependent on specific substrate | [7] |
| HeLa | Uniformly 13C-labeled substrates | Data dependent on specific substrate | [7] |
| Pancreatic Adenocarcinoma (KPC) | Uniformly 13C-labeled substrates | Data dependent on specific substrate | [7] |
| KPC | 1:1 13C6-Isoleucine:unlabeled Isoleucine | ~20% in the nucleus | [7] |
Applications in Research and Drug Development
-
Elucidating Anaplerotic Pathways: 13C-propionate tracing can quantify the contribution of this compound to the replenishment of TCA cycle intermediates, which is crucial for cellular biosynthesis and energy production.
-
Investigating Inborn Errors of Metabolism: This technique can be used to study metabolic disorders such as propionic acidemia and methylmalonic aciduria, where the metabolism of this compound is impaired.[5]
-
Cancer Metabolism Research: Altered metabolism is a hallmark of cancer. 13C-propionate tracing can reveal how cancer cells utilize different substrates to fuel their growth and proliferation.
-
Drug Discovery and Development: By understanding how a drug candidate affects this compound metabolism, researchers can gain insights into its mechanism of action and potential off-target effects. The selection of appropriate isotopic tracers is a critical aspect of experimental design to precisely measure specific metabolic fluxes.[8]
Conclusion
The use of 13C-labeled this compound is a robust and informative technique for dissecting the complexities of this compound metabolism. By providing a quantitative measure of metabolic fluxes, this approach offers valuable insights into cellular physiology in both health and disease. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists aiming to employ this powerful methodology in their studies.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 4. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound metabolism in the rat heart by 13C n.m.r. spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Models for Studying the Effects of Propionate on Colon Cancer Cells
Introduction
Propionate, a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fiber, has garnered significant attention for its potential anti-carcinogenic properties in the colon.[1] In vitro studies using colon cancer cell lines are crucial for elucidating the molecular mechanisms by which this compound exerts its effects and for evaluating its potential as a therapeutic agent. These models provide a controlled environment to investigate the impact of this compound on key cellular processes such as proliferation, apoptosis, and cell cycle progression.
This compound's anti-cancer effects are multifaceted, primarily attributed to its ability to inhibit histone deacetylases (HDACs) and to act as a signaling molecule through G-protein coupled receptors (GPCRs).[2][3] As an HDAC inhibitor, this compound can alter gene expression, leading to the transcription of genes that slow down the cell cycle and induce apoptosis.[2] Additionally, this compound can activate GPCRs such as GPR43 (also known as FFAR2) and the olfactory receptor Or51e2, triggering downstream signaling cascades that inhibit cell proliferation and promote cell death.[4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing in vitro models to study the effects of this compound on colon cancer cells.
Data Presentation
Table 1: Effects of this compound on Colon Cancer Cell Viability
| Cell Line | This compound Concentration | Incubation Time | Assay | Observed Effect | Reference |
| HCT116 | Not specified | Not specified | Not specified | Decreased SCAD expression | [2] |
| HT-29 | Not specified | Not specified | Not specified | Weaker antiproliferative effect compared to butyrate (B1204436) | [6] |
| HCT8 | 3 mM | 48 hours | Cell Cycle Analysis | Induced G0/G1 cell cycle arrest | [4] |
| CT26 | Not specified | Not specified | Proliferation Assay | Inhibited cell proliferation | [5] |
| Various | Butyrate > this compound > Acetate | Not specified | Proliferation Assay | This compound is less potent than butyrate in inhibiting proliferation | [7] |
| CRC cells | 2.9 g/L (IC30) | 48 hours | SRB Assay | ~17% reduction in cell proliferation | [8] |
| CRC cells | 4.4 g/L (IC50) | 48 hours | SRB Assay | ~46% reduction in cell proliferation | [8] |
Table 2: Effects of this compound on Apoptosis in Colon Cancer Cells
| Cell Line | This compound Concentration | Incubation Time | Assay | Observed Effect | Reference |
| HCT8 | Not specified | Not specified | Caspase Activation | Activated caspases, leading to increased apoptosis | [4] |
| CT26 | Not specified | Not specified | Apoptosis Assay | Induced apoptosis | [5] |
| Lung Cancer Cells | Not specified | Not specified | Not specified | Induces apoptosis (comparative context) | [9] |
Signaling Pathways and Experimental Workflow Visualization
This compound Signaling Pathways in Colon Cancer Cells
This compound exerts its anti-cancer effects through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs). The diagrams below illustrate these key signaling pathways.
References
- 1. Effects of the intestinal microbial metabolite butyrate on the development of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of gut microbial short-chain fatty acids on colorectal cancer development and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-protein-coupled receptor for short-chain fatty acids suppresses colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses colitis-associated colorectal cancer in mice by Or51e2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of structural analogues of this compound and butyrate on colon cancer cell growth | Semantic Scholar [semanticscholar.org]
- 7. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent | MDPI [mdpi.com]
- 8. Colorectal Cancer Cells Increase the Production of Short Chain Fatty Acids by Propionibacterium freudenreichii Impacting on Cancer Cells Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound of a microbiota metabolite induces cell apoptosis and cell cycle arrest in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing Propionate's Impact on Immune Cell Activation
Introduction
Propionate, a short-chain fatty acid (SCFA), is a principal metabolite produced by the gut microbiota during the fermentation of dietary fiber.[1][2] Emerging evidence highlights its significant immunomodulatory role, influencing the activation, differentiation, and function of various immune cells.[3][4] this compound exerts its effects primarily through two key mechanisms: the activation of G-protein coupled receptors (GPCRs), specifically GPR41 (also known as FFAR3) and GPR43 (FFAR2), and the inhibition of histone deacetylases (HDACs).[5][6][7] Understanding and quantifying the impact of this compound on immune cells is crucial for researchers in immunology, drug discovery, and nutritional science.
These application notes provide detailed protocols for key experimental techniques used to assess the immunomodulatory effects of this compound on immune cells, including T cells, macrophages, and dendritic cells.
Primary Mechanisms of Action
This compound's influence on immune cells is multifaceted, primarily driven by receptor-mediated signaling and epigenetic modifications.
-
G-Protein Coupled Receptor (GPCR) Signaling : this compound acts as a ligand for GPR41 and GPR43, which are expressed on the surface of various immune cells, including monocytes, neutrophils, and T cells.[1][8][9] Activation of these receptors can trigger downstream signaling cascades, such as those involving ERK and p38, influencing cellular responses like cytokine production and migration.[5][10]
-
Histone Deacetylase (HDAC) Inhibition : this compound can enter cells and inhibit the activity of class I and II HDACs.[6][7] This inhibition leads to the hyperacetylation of histones and other proteins, altering gene expression.[11] This mechanism is central to many of this compound's anti-inflammatory effects, such as the suppression of pro-inflammatory genes in macrophages and the promotion of regulatory T-cell (Treg) differentiation.[6][7][12]
Experimental Techniques and Protocols
This section details the core methodologies for investigating this compound's effects on immune cell activation.
Flow Cytometry: Analysis of T-Cell Activation Markers
Flow cytometry is a powerful technique to identify and quantify immune cell populations and their activation status based on the expression of specific cell surface and intracellular markers.[13][14] This protocol focuses on measuring common T-cell activation markers like CD69 and CD25.[15]
Protocol: T-Cell Activation Assay
-
Objective : To quantify the expression of activation markers (e.g., CD69, CD25) on T-cell subsets (CD4+, CD8+) following stimulation in the presence or absence of this compound.
-
Materials :
-
Isolated Peripheral Blood Mononuclear Cells (PBMCs) or specific immune cell populations.
-
Complete RPMI 1640 medium.
-
Sodium this compound (Sigma-Aldrich).
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies).[16]
-
Fluorescently-labeled antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD69, Anti-CD25.[15]
-
Fixable Viability Dye.
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS).
-
96-well round-bottom plate.
-
Flow cytometer.
-
-
Procedure :
-
Cell Preparation : Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[15] Adjust cell concentration to 1 x 10^6 cells/mL in complete RPMI medium.[15]
-
Cell Plating and Treatment : Plate 1 x 10^5 cells per well in a 96-well plate.[15] Add varying concentrations of sodium this compound (e.g., 0.25 mM, 0.5 mM, 1 mM) and a vehicle control.
-
T-Cell Stimulation : Add pre-titered anti-CD3 and anti-CD28 antibodies to the appropriate wells to stimulate T-cell activation. Include unstimulated controls.[16]
-
Incubation : Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.[15]
-
Staining : a. Harvest cells and transfer to V-bottom plates or FACS tubes.[15] b. Wash cells with PBS and stain with a fixable viability dye for 20 minutes at room temperature to exclude dead cells from analysis.[15] c. Wash with Flow Cytometry Staining Buffer.[15] d. Prepare and add a cocktail of fluorescently-labeled surface antibodies (CD3, CD4, CD8, CD69, CD25) and incubate for 30 minutes at 4°C in the dark.[15] e. Wash cells twice with staining buffer.
-
Acquisition : Resuspend cells in staining buffer and acquire samples on a flow cytometer.[15] Collect a sufficient number of events (e.g., 50,000-100,000) for robust analysis.
-
-
Data Analysis :
-
Gate on viable, single cells.
-
Identify T-cell populations (CD3+) and then delineate CD4+ and CD8+ subsets.
-
Within each subset, quantify the percentage and mean fluorescence intensity (MFI) of cells expressing activation markers (CD69+, CD25+).
-
Compare results from this compound-treated groups to the stimulated control.
-
ELISA: Quantification of Cytokine Production
The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of secreted proteins, such as cytokines, in cell culture supernatants.[17][18] It is essential for determining how this compound modulates the production of pro-inflammatory (e.g., IFN-γ, IL-12) and anti-inflammatory (e.g., IL-10) cytokines.[3][4]
Protocol: Sandwich ELISA for Cytokine Measurement
-
Objective : To measure the concentration of specific cytokines in supernatants from immune cells cultured with this compound.
-
Materials :
-
Cell culture supernatants collected from the experiment described above.
-
Commercially available ELISA kit for the cytokine of interest (e.g., IL-10, IL-12, IFN-γ) or individual matched antibody pairs (capture Ab, detection Ab).[19]
-
96-well high-binding ELISA plate.
-
Coating Buffer, Assay Diluent, and Wash Buffer.[20]
-
Streptavidin-HRP conjugate.
-
TMB Substrate Solution.[19]
-
Stop Solution (e.g., 2N H2SO4).[20]
-
Microplate reader (450 nm absorbance).
-
-
Procedure :
-
Plate Coating : Coat a 96-well plate with the capture antibody diluted in Coating Buffer. Incubate overnight at 4°C.[19]
-
Washing and Blocking : Wash the plate 3 times with Wash Buffer. Block non-specific binding by adding Assay Diluent to each well and incubating for 1-2 hours at room temperature.[19]
-
Sample Incubation : Wash the plate. Add cytokine standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[19]
-
Detection Antibody : Wash the plate 5 times. Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[19]
-
Enzyme Conjugate : Wash the plate 5 times. Add Streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.[21]
-
Substrate Development : Wash the plate 7 times. Add TMB substrate and incubate until a color gradient develops (typically 15-20 minutes).[19]
-
Stopping the Reaction : Add Stop Solution to each well. The color will change from blue to yellow.[19]
-
Reading : Read the absorbance at 450 nm on a microplate reader within 30 minutes.
-
-
Data Analysis :
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to interpolate the concentration of the cytokine in each unknown sample.
-
Compare cytokine levels between control and this compound-treated groups.
-
Western Blotting: Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample and assess their expression levels or post-translational modifications, such as phosphorylation, which is a key indicator of signaling pathway activation.[22] This technique can verify if this compound's effects are mediated through pathways involving NF-κB, STATs, or others.[10][23]
Protocol: Western Blot for Phosphorylated Signaling Proteins
-
Objective : To determine the effect of this compound on the phosphorylation of key signaling proteins (e.g., STAT1, STAT3, NF-κB p65) in immune cells.
-
Materials :
-
Immune cells treated with this compound and a relevant stimulus (e.g., LPS for macrophages).
-
RIPA buffer with protease and phosphatase inhibitors.[22]
-
BCA Protein Assay Kit.[22]
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.[22]
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-STAT1, anti-total-STAT1, anti-phospho-p65).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure :
-
Protein Extraction : Lyse treated cells in ice-cold RIPA buffer.[22] Centrifuge to pellet cell debris and collect the supernatant containing total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[22]
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.[22]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.[22]
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT1) overnight at 4°C, diluted in blocking buffer.
-
Secondary Antibody Incubation : Wash the membrane 3 times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane 3 times with TBST. Apply ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing : To normalize data, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-STAT1) or a loading control (e.g., β-actin).
-
-
Data Analysis :
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Calculate the ratio of the phosphorylated protein to the total protein for each sample.
-
Compare the activation status of the signaling pathway across different treatment conditions.
-
Seahorse XF Assay: Analysis of Cellular Metabolism
The Seahorse XF Analyzer measures two key energy-producing pathways—mitochondrial respiration and glycolysis—in real-time by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively.[24][25] This is critical for understanding how this compound affects the metabolic reprogramming that accompanies immune cell activation.[26]
Protocol: Seahorse XF Glycolysis Stress Test
-
Objective : To assess the impact of this compound on glycolytic function in immune cells (e.g., dendritic cells, macrophages) upon activation.
-
Materials :
-
Seahorse XF Analyzer (e.g., XFe96).[24]
-
Seahorse XF cell culture microplate and sensor cartridge.
-
Immune cells (e.g., bone marrow-derived dendritic cells).[27]
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin (B223565), and 2-deoxyglucose [2-DG]).
-
XF Base Medium supplemented with L-glutamine.
-
This compound and cell stimulus (e.g., LPS).
-
-
Procedure :
-
Cartridge Hydration : Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Cell Seeding : Seed immune cells (e.g., 2 x 10^5 cells/well) onto the XF microplate and allow them to adhere.[28] Treat with this compound for a desired period (e.g., 18-24 hours). Add stimulus (e.g., LPS) for the final few hours if assessing acute activation.
-
Assay Preparation : One hour before the assay, replace the culture medium with pre-warmed XF Base Medium (without glucose) and incubate at 37°C in a non-CO2 incubator.
-
Load Injection Ports : Load the assay reagents (glucose, oligomycin, 2-DG) into the appropriate injection ports of the hydrated sensor cartridge.
-
Run Assay : Calibrate the instrument and then replace the calibrant plate with the cell plate. Run the Glycolysis Stress Test protocol on the Seahorse XF Analyzer. The machine will sequentially inject the compounds and measure OCR and ECAR.
-
Glucose : Injected to initiate glycolysis.
-
Oligomycin : An ATP synthase inhibitor, which shuts down mitochondrial ATP production and forces the cell to rely on glycolysis.
-
2-DG : A glucose analog that inhibits glycolysis.
-
-
-
Data Analysis :
-
The Seahorse software calculates key parameters of glycolytic function:
-
Glycolysis : The ECAR rate after glucose injection.
-
Glycolytic Capacity : The maximum ECAR rate achieved after oligomycin injection.
-
Glycolytic Reserve : The difference between Glycolytic Capacity and Glycolysis.
-
-
Compare these parameters between control and this compound-treated cells to determine the impact on metabolic function.
-
Data Presentation: Summary of this compound's Effects
The following tables summarize quantitative data from published studies on the effects of this compound on various immune cell functions.
Table 1: Effect of this compound on T-Cell Cytokine Production and Activation
| Cell Type | Treatment | Effect | Reference(s) |
| CD4+ T Cells | This compound | Decreased IFN-γ and IL-17 release. | [10] |
| CD4+ T Cells | This compound | Blunted activation in cells from obese individuals. | [10] |
| CD8+ T Cells | This compound (on co-cultured Dendritic Cells) | Inhibited activation and function. | [3][29] |
| Splenocytes | This compound (in EAE mouse model) | Reduced secretion of IL-17A and IFN-γ upon restimulation. | [4] |
Table 2: Effect of this compound on Dendritic Cell (DC) and Macrophage Function
| Cell Type | Treatment | Effect | Reference(s) |
| Dendritic Cells (DCs) | This compound (0.5 mM) | Inhibited development from bone marrow precursors. | [6] |
| Dendritic Cells (DCs) | This compound | Reduced secretion of IL-6, IL-12, and IL-23. | [3] |
| Macrophages (RAW264.7) | This compound | Reduced production of pro-inflammatory cytokines (TNF-α, IL-6). | [30] |
| Macrophages (BMDMs) | This compound | Reduced LPS-induced expression of pro-inflammatory mediators. | [6] |
| Macrophages (motor cortex) | This compound (in R6/2 mouse model) | Normalized TNFα-mRNA levels and reduced iNOS-positive cells. | [31] |
Table 3: Effect of this compound on Signaling and Epigenetic Markers
| Cell Type | Treatment | Effect | Reference(s) |
| CD4+ T Cells | This compound | Reduced phosphorylation of STAT1 and STAT3; diminished NF-κB activity. | [10] |
| CD4+ T Cells | This compound | Significantly blunted histone deacetylase (HDAC) activity. | [10] |
| Bovine Mammary Cells | This compound | Inhibited HDACs 2 and 8 activity. | [7] |
References
- 1. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Propionic Acid Rescues High-Fat Diet Enhanced Immunopathology in Autoimmunity via Effects on Th17 Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium this compound and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. This compound functions as a feeding state–dependent regulatory metabolite to counter proinflammatory signaling linked to nutrient load and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary Inhibitors of Histone Deacetylases in Intestinal Immunity and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. protocols.io [protocols.io]
- 20. bowdish.ca [bowdish.ca]
- 21. researchgate.net [researchgate.net]
- 22. Propionic Acid Targets the TLR4/NF-κB Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Signaling Pathways That Mediate Alveolar Macrophage Activation by Surfactant Protein A and IL-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of TLR-Induced Metabolic Changes in Dendritic Cells Using the Seahorse XF(e)96 Extracellular Flux Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Metabolic analysis of mouse bone-marrow-derived dendritic cells using an extracellular flux analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Metabolic analysis of mouse bone-marrow-derived dendritic cells using an extracellular flux analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. ecommons.udayton.edu [ecommons.udayton.edu]
- 31. mdpi.com [mdpi.com]
Oral Sodium Propionate Supplementation: Application Notes & Protocols for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral sodium propionate, a salt of the short-chain fatty acid (SCFA) this compound, has garnered significant interest in the scientific community for its potential therapeutic effects across a range of human conditions. Produced naturally by the gut microbiota through the fermentation of dietary fiber, this compound is a key signaling molecule that influences metabolic, immune, and neurological pathways. Supplementation with sodium this compound offers a direct approach to increase systemic and localized concentrations of this bioactive compound, bypassing the variability of individual gut microbiome composition and function.
These application notes provide a comprehensive overview of the use of oral sodium this compound in human clinical trials. They are intended to serve as a resource for researchers, scientists, and drug development professionals engaged in investigating the therapeutic potential of this promising compound. The following sections detail quantitative data from key clinical trials, provide in-depth experimental protocols, and visualize relevant biological pathways and workflows.
Quantitative Data from Human Clinical Trials
The following tables summarize the key quantitative data from a selection of human clinical trials investigating the effects of oral sodium this compound supplementation.
| Trial Identifier/Reference | Study Population | Dosage of Sodium this compound | Duration of Supplementation | Primary Outcomes |
| Chambers et al., 2018[1][2][3][4] | 18 healthy volunteers | 6845 mg administered over 180 minutes | Acute, single dose | Increased resting energy expenditure and whole-body lipid oxidation. |
| NCT04093453[5] | Healthy adults (18-65 years) | 5g, acute dose | Acute, single dose | To examine the effect on energy homeostasis and substrate oxidation during fasting, exercise, and post-mixed meal. |
| NCT06198374[6] | Healthy adults | 500 mg, twice daily | 28 days, with an open-label extension up to 12 weeks | To assess the effect on the immune system and intestinal barrier function, particularly on regulatory T cells (Tregs). |
| NCT05135702[7][8] | Patients with coronary artery disease | 500 mg, twice daily | 4 weeks | To determine the impact on vascular endothelial function and circulating inflammatory markers. |
| Marzocco et al., 2018[9] | 20 maintenance hemodialysis patients | 500 mg, twice daily | 12 weeks | To evaluate the effects on inflammatory parameters, oxidative stress, and gut-derived uremic toxins. |
| NCT06402487[10][11][12] | 100 multiple sclerosis patients | 1000 mg, once daily | 90 days | To demonstrate superiority over placebo as an add-on treatment in multiple sclerosis, assessing neurofilament light chain (NfL) and glial fibrillary acidic protein (GFAP) levels. |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in clinical trials of oral sodium this compound.
Assessment of Resting Energy Expenditure (REE) and Substrate Oxidation via Indirect Calorimetry
Objective: To measure the effect of sodium this compound supplementation on energy metabolism.
Protocol:
-
Participant Preparation: Participants are required to fast overnight for at least 10 hours and refrain from strenuous exercise and alcohol for 24 hours prior to the measurement.[3]
-
Acclimatization: Upon arrival at the clinical research facility, participants rest in a quiet, thermoneutral room for at least 30 minutes to reach a resting state.
-
Canopy Hood System: A ventilated canopy hood system is placed over the participant's head. This system collects all expired air.
-
Gas Analysis: The collected air is passed through a gas analyzer which measures the concentration of oxygen (O2) and carbon dioxide (CO2).
-
Data Collection: Continuous measurements of O2 consumption (VO2) and CO2 production (VCO2) are recorded for a period of 30-40 minutes. The first 10-15 minutes of data are discarded to ensure the participant has reached a steady state.
-
Calculation of REE and Respiratory Quotient (RQ):
-
REE is calculated using the Weir equation: REE (kcal/day) = [3.941 x VO2 (L/min) + 1.106 x VCO2 (L/min)] x 1440.
-
The Respiratory Quotient (RQ) is calculated as the ratio of VCO2 to VO2 (RQ = VCO2 / VO2). An RQ of ~0.7 indicates fat oxidation, ~0.85 indicates mixed substrate oxidation, and ~1.0 indicates carbohydrate oxidation.[13]
-
-
Substrate Oxidation: Rates of carbohydrate and lipid oxidation are calculated from VO2 and VCO2 values.
Quantification of Plasma Short-Chain Fatty Acids (SCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the plasma concentrations of this compound and other SCFAs following supplementation.
Protocol:
-
Blood Collection: Venous blood samples are collected into EDTA-containing tubes at baseline and at specified time points post-supplementation.[14]
-
Plasma Separation: The blood samples are centrifuged at 2000g for 15 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.[14]
-
Sample Preparation (Acidification and Extraction):
-
A known volume of plasma (e.g., 200-400 µL) is acidified with an acid such as hydrochloric acid (HCl) to protonate the SCFAs.[15]
-
An internal standard (e.g., a deuterated SCFA) is added to each sample for accurate quantification.
-
The acidified plasma is then extracted with an organic solvent like methyl tert-butyl ether (MTBE) to separate the SCFAs from the aqueous plasma matrix.[15][16]
-
-
GC-MS Analysis:
-
The organic extract containing the SCFAs is injected into a gas chromatograph.
-
The SCFAs are separated based on their volatility and interaction with the GC column (e.g., a polar capillary column).[15]
-
The separated compounds then enter the mass spectrometer, which ionizes and detects them based on their mass-to-charge ratio.
-
-
Data Analysis: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve generated from solutions of known SCFA concentrations.
Analysis of Regulatory T cells (Tregs) by Flow Cytometry
Objective: To assess the immunomodulatory effects of sodium this compound by quantifying Treg populations in peripheral blood.
Protocol:
-
Blood Collection: Whole blood is collected from participants into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Cell Staining:
-
Aliquots of whole blood or isolated peripheral blood mononuclear cells (PBMCs) are incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers. A typical panel for Treg identification includes antibodies against CD3 (to identify T cells), CD4 (to identify helper T cells), CD25 (alpha chain of the IL-2 receptor), and CD127 (IL-7 receptor).[17]
-
Tregs are characterized by a CD4+CD25+CD127low/- phenotype.[18]
-
-
Intracellular Staining (for FoxP3):
-
Flow Cytometry Acquisition: The stained cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorophores on the antibodies and detectors to measure the emitted light, allowing for the identification and quantification of different cell populations based on their marker expression.
-
Data Analysis (Gating Strategy):
-
A sequential gating strategy is applied to the data. First, lymphocytes are identified based on their forward and side scatter properties.
-
Within the lymphocyte gate, CD3+ T cells are selected, followed by gating on CD4+ helper T cells.
-
From the CD4+ population, cells that are CD25+ and CD127low/- are identified.
-
Finally, the expression of FoxP3 within this population is analyzed to confirm their identity as Tregs.[17]
-
Gut Microbiome Analysis by 16S rRNA Sequencing
Objective: To characterize the composition of the gut microbiota and assess any changes in response to sodium this compound supplementation.
Protocol:
-
Fecal Sample Collection: Participants are provided with a stool collection kit and instructions for at-home collection. Samples are immediately frozen and stored at -80°C until processing.
-
DNA Extraction: DNA is extracted from the fecal samples using a commercially available kit designed for microbial DNA isolation from stool.
-
PCR Amplification of the 16S rRNA Gene: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified by PCR using universal primers.[20] These primers are designed to bind to conserved regions of the gene across a wide range of bacterial species.
-
Library Preparation and Sequencing: The PCR products (amplicons) are purified and prepared for next-generation sequencing (NGS). This involves adding adaptors and barcodes to the amplicons to allow for multiplexing (sequencing multiple samples simultaneously). The prepared library is then sequenced on a platform such as Illumina.[21]
-
Bioinformatic Analysis:
-
Quality Control: The raw sequencing reads are processed to remove low-quality sequences and adaptors.
-
Taxonomic Classification: The high-quality sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on their similarity. These are then assigned to a taxonomic lineage (e.g., phylum, genus, species) by comparing them to a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to compare the microbial communities of different individuals or groups.
-
Statistical Analysis: Statistical methods are used to identify specific taxa that are significantly different in abundance between the sodium this compound and placebo groups.
-
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to oral sodium this compound research.
Caption: Workflow for assessing energy expenditure using indirect calorimetry.
Caption: this compound-mediated activation of the PI3K/Akt/eNOS pathway.[22][23][24]
Caption: Proposed mechanism of high-dose sodium this compound on the IGF2BP3/PD-L1 axis in cancer.[1][25]
Caption: Immunomodulatory effects of sodium this compound on T-cell populations.
References
- 1. High‑dose sodium this compound contributes to tumor immune escape through the IGF2BP3/PD‑L1 axis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute oral sodium this compound supplementation raises resting energy expenditure and lipid oxidation in fasted humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute oral sodium this compound supplementation raises resting energy expenditure and lipid oxidation in fasted humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Acute oral sodium this compound supplementation raises resting energy expenditure and lipid oxidation in fasted humans | Semantic Scholar [semanticscholar.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Supplementation of Short-Chain Fatty Acid, Sodium this compound, in Patients on Maintenance Hemodialysis: Beneficial Effects on Inflammatory Parameters and Gut-Derived Uremic Toxins, A Pilot Study (PLAN Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. clinicaltrial.be [clinicaltrial.be]
- 13. Indirect Calorimetry in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral supplementation with this compound is reflected in the serum of healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of short-chain fatty acids in human plasma by means of fast gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A flow cytometry based assay for the enumeration of regulatory T cells in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 16S rRNA Gene Amplicon Sequencing of Gut Microbiota Affected by Four Probiotic Strains in Mice [mdpi.com]
- 21. Full-length 16S rRNA Sequencing Reveals Gut Microbiome Signatures Predictive of MASLD in children with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Protective role of PI3-kinase-Akt-eNOS signalling pathway in intestinal injury associated with splanchnic artery occlusion shock - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High‑dose sodium this compound contributes to tumor immune escape through the IGF2BP3/PD‑L1 axis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated Enhancement of Propionate Production in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionate, a short-chain fatty acid, is a valuable platform chemical with wide-ranging applications in the food, pharmaceutical, and chemical industries. Microbial fermentation presents a sustainable alternative to petrochemical-based production. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 genome editing to enhance this compound production in bacteria. The strategies outlined focus on redirecting metabolic flux towards the this compound biosynthesis pathway and reducing the formation of competing byproducts.
Metabolic Engineering Strategies for Enhanced this compound Production
The primary route for efficient this compound production in many bacteria is the Wood-Werkman cycle. Metabolic engineering efforts aim to optimize this pathway and minimize carbon loss to competing pathways, such as acetate (B1210297) formation. CRISPR-Cas9 and CRISPR interference (CRISPRi) are powerful tools to achieve these modifications with high precision.
Key strategies include:
-
Overexpression of key enzymes in the this compound pathway: Boosting the expression of enzymes directly involved in the Wood-Werkman cycle can increase the overall flux towards this compound.
-
Enhancing cofactor availability: The production of this compound is a reductive process requiring cofactors like NADH. Increasing the intracellular pool of these cofactors can drive the equilibrium towards this compound.
-
Knockdown or knockout of competing pathways: Downregulating or eliminating genes in pathways that compete for key precursors, such as the acetate production pathway, can redirect carbon flux towards this compound synthesis.
Data Presentation: Quantitative Effects of Gene Editing on this compound Production
The following tables summarize quantitative data from various metabolic engineering studies aimed at increasing this compound production. While not all studies explicitly used CRISPR-Cas9 for the modifications, they provide valuable insights into effective gene targets and the potential for yield improvement.
| Host Organism | Genetic Modification | Key Gene(s) Targeted | Effect on this compound Production | Reference |
| Propionibacterium freudenreichii | Overexpression | zwf, pgl | 4-fold increase in this compound to acetate ratio | [1][2] |
| Propionibacterium freudenreichii | Overexpression | pepck, mmd | Extended exponential growth phase for this compound production | [1][2] |
| Escherichia coli | Overexpression of heterologous pathway | Sbm operon (sbm, ygfD, ygfG, ygfH) | This compound titer of 4.95 g/L | [3] |
| Escherichia coli | Gene Deletion | sdhA, iclR | This compound titer of 30.9 g/L | [4] |
| Bacteroides propionicifaciens | Wild Type (for comparison) | N/A | This compound yield of 0.39 g/g glucose | [5] |
Experimental Protocols
This section provides detailed protocols for CRISPR-Cas9 mediated gene editing in bacteria for enhanced this compound production. The protocols are generalized and should be optimized for the specific bacterial species and strain being used. The development of CRISPR/Cas9 toolboxes for industrial strains like Corynebacterium glutamicum serves as a strong foundation for these methods.[6][7][8]
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout of a Competing Pathway (e.g., Acetate Kinase, ackA)
Objective: To eliminate a competing metabolic pathway to redirect carbon flux towards this compound production.
Materials:
-
Host bacterial strain (e.g., Propionibacterium freudenreichii or a recombinant E. coli)
-
CRISPR-Cas9 system plasmids:
-
pCas9: expressing Cas9 nuclease
-
pgRNA: expressing the guide RNA targeting the gene of interest (e.g., ackA)
-
-
Donor DNA template with homologous arms flanking the target gene deletion site
-
Competent cell preparation reagents
-
Electroporator
-
Selective growth media
-
PCR reagents for verification
-
DNA sequencing service
Procedure:
-
gRNA Design: Design a 20-nucleotide guide RNA (gRNA) sequence specific to the coding region of the target gene (ackA). Ensure the target sequence is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9). Several online tools are available for gRNA design.
-
Plasmid Construction: Clone the designed gRNA sequence into the pgRNA expression vector.
-
Donor DNA Preparation: Synthesize a donor DNA fragment consisting of 500-1000 bp regions homologous to the upstream and downstream sequences of the ackA gene. This will serve as a template for homology-directed repair (HDR).
-
Transformation: a. Prepare electrocompetent cells of the host bacterium. b. Co-transform the pCas9 plasmid and the pgRNA-ackA plasmid, along with the donor DNA template, into the competent cells via electroporation.
-
Selection and Screening: a. Plate the transformed cells on selective agar (B569324) medium containing the appropriate antibiotics for the plasmids. b. Incubate under optimal growth conditions. The CRISPR-Cas9 system will induce double-strand breaks in the ackA gene in cells that have taken up the plasmids. Cells that successfully repair the break using the donor DNA template (resulting in gene deletion) will survive. Cells with the intact target gene will be killed by the Cas9 nuclease. c. Isolate colonies and screen for the desired ackA deletion using colony PCR with primers flanking the target region.
-
Verification: Confirm the gene deletion in positive colonies by DNA sequencing of the PCR product.
-
Curing of Plasmids (Optional): If required, cure the CRISPR-Cas9 plasmids from the engineered strain by cultivating it in non-selective medium.
Protocol 2: CRISPRi-mediated Gene Knockdown for Metabolic Pathway Modulation
Objective: To downregulate the expression of a competing gene to fine-tune metabolic flux.
Materials:
-
Host bacterial strain
-
CRISPRi system plasmids:
-
pdCas9: expressing a catalytically inactive Cas9 (dCas9)
-
pgRNA: expressing the gRNA targeting the promoter region of the gene of interest
-
-
Inducible promoter system (e.g., IPTG-inducible) for controlling dCas9 and/or gRNA expression
-
Competent cell preparation reagents
-
Electroporator
-
Selective growth media with and without inducer
-
RT-qPCR reagents for gene expression analysis
-
HPLC or GC for metabolite analysis
Procedure:
-
gRNA Design: Design a gRNA targeting the promoter region of the gene to be downregulated.
-
Plasmid Construction: Clone the gRNA into the pgRNA vector. The pdCas9 and pgRNA plasmids can be combined into a single vector.
-
Transformation: Transform the CRISPRi plasmid(s) into the host bacterium.
-
Induction and Analysis: a. Grow the transformed cells in appropriate media. b. Induce the expression of dCas9 and the gRNA using the appropriate inducer (e.g., IPTG). c. Harvest cells at different time points post-induction. d. Quantify the knockdown of the target gene's mRNA level using RT-qPCR.
-
Metabolite Analysis: a. Cultivate the engineered strain under production conditions with varying levels of inducer to achieve tunable gene knockdown. b. Measure the concentration of this compound and other metabolites (e.g., acetate) in the culture supernatant using HPLC or GC.
Visualizations
Caption: Metabolic pathway for this compound production via the Wood-Werkman cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Genome-scale model guided design of Propionibacterium for enhanced propionic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of a novel anaerobic pathway in Escherichia coli for this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound production by Bacteroidia gut bacteria and its dependence on substrate concentrations differs among species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a CRISPR/Cas9 genome editing toolbox for Corynebacterium stationis and its application in hypoxanthine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a CRISPR/Cas9 genome editing toolbox for Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic investigation of CRISPR-Cas9 configurations for flexible and efficient genome editing in Corynebacterium glutamicum NRRL-B11474 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Propionate-Producing Bacteria in Gnotobiotic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnotobiotic mouse models, characterized by a defined microbial composition, are invaluable tools for elucidating the specific roles of gut bacteria and their metabolites in host physiology and disease.[1] Propionate, a short-chain fatty acid (SCFA) produced by the fermentation of dietary fibers by specific gut microbes, has garnered significant interest for its wide-ranging effects on host metabolism, immune function, and gut homeostasis. These effects are primarily mediated through the activation of G protein-coupled receptors GPR41 (FFAR3) and GPR43 (FFAR2).[2][3] This document provides detailed application notes and experimental protocols for utilizing gnotobiotic mice to study the impact of this compound-producing bacteria.
Data Presentation: Quantitative Analysis of this compound Levels
The following tables summarize quantitative data on this compound and other major short-chain fatty acid (SCFA) concentrations in various gnotobiotic and conventional mouse models. This data provides a baseline for expected physiological concentrations and the impact of specific microbial colonizations.
Table 1: Short-Chain Fatty Acid Concentrations in Cecal Content of Mice
| Mouse Model | Acetate (mmol/g) | This compound (mmol/g) | Butyrate (mmol/g) | Reference |
| Standard Diet | 166 | 68-72 | - | [4] |
| High-Fat Diet + Agavins | - | - | Increased by 41% | [4] |
Table 2: Short-Chain Fatty Acid Concentrations in Feces of Mice (µmol/g)
| Mouse Group | Intervention | Acetate | This compound | Butyrate | Reference |
| TG2 | 30-day Bifidobacterium longum | 74.30 | - | 8.49 | [5] |
| CG2 | Control | - | - | 8.21 | [5] |
Table 3: Plasma Short-Chain Fatty Acid Concentrations in Mice
| Mouse Model | Total SCFAs | Acetate | This compound | Butyrate | Reference |
| TSOD | Metabolic Syndrome | Lower | Lower | Lower | Lower |
| TSNO | Control | Higher | Higher | Higher | Higher |
Experimental Protocols
Protocol 1: Culturing this compound-Producing Bacteria
This protocol describes the cultivation of common this compound-producing bacteria for subsequent colonization of gnotobiotic mice.
Materials:
-
Selected bacterial strains (e.g., Bacteroides thetaiotaomicron, Akkermansia muciniphila)[6]
-
Anaerobic chamber (e.g., 90% N₂, 10% CO₂)
-
Reinforced Clostridial Medium (RCM) or other appropriate growth medium[6]
-
Hungate tubes
-
Incubator at 37°C
-
Spectrophotometer or flow cytometer
Procedure:
-
Prepare the appropriate growth medium (e.g., RCM) and transfer to Hungate tubes inside an anaerobic chamber to ensure anaerobic conditions.[6]
-
Inoculate the medium with a single colony of the desired bacterial strain.
-
Incubate the cultures at 37°C for 24-48 hours, depending on the bacterial growth rate. Lactobacillus plantarum, for instance, may require a 24-hour incubation, while others like Bacteroides thetaiotaomicron may need 48 hours.[6]
-
Monitor bacterial growth by measuring optical density (OD) or by cell counting using flow cytometry.
-
Once the culture reaches the desired growth phase (typically late log phase), proceed to inoculum preparation for gavage.
Protocol 2: Colonization of Germ-Free Mice via Oral Gavage
This protocol details the procedure for colonizing germ-free mice with cultured this compound-producing bacteria.
Materials:
-
Germ-free mice
-
Prepared bacterial culture
-
Anaerobic PBS with 2.5% glycerol (B35011)
-
Sterile gavage needles (20-22 gauge, 1-1.5 inches with a flexible tip is recommended)[7]
-
Syringes
-
Sterile workspace (e.g., biosafety cabinet)
Procedure:
-
Inoculum Preparation:
-
Oral Gavage:
-
Weigh each mouse to determine the appropriate gavage volume (a general guideline is 10 mL/kg body weight).[7]
-
Properly restrain the mouse to ensure its head and body are in a straight line.[7]
-
Gently insert the gavage needle into the diastema and advance it along the roof of the mouth into the esophagus until the pre-measured depth is reached.[7]
-
Slowly administer the bacterial suspension.[7]
-
Carefully withdraw the needle.
-
-
Post-Gavage Monitoring:
-
Return the mouse to a sterile gnotobiotic isolator.
-
Monitor the mouse for any signs of distress immediately after the procedure and for the following 24 hours.[10]
-
Confirm colonization by collecting fecal samples at various time points (e.g., 1, 7, and 21 days post-inoculation) and analyzing the microbial composition via 16S rRNA gene sequencing or qPCR.[11][12]
-
Protocol 3: Quantification of this compound and Other SCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for extracting and quantifying SCFAs from mouse cecal contents, feces, and serum.
Materials:
-
Cecal contents, fecal samples, or serum from gnotobiotic mice
-
Internal standard (e.g., 3-methyl valeric acid)
-
Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE) or diethyl ether
-
Chloroform
-
Isobutanol
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation (General):
-
For fecal and cecal samples, homogenize a known weight of the sample in sterile water.
-
-
Extraction:
-
Acidify the sample with HCl to improve extraction efficiency.[13]
-
Add an internal standard.
-
Add an extraction solvent such as MTBE or diethyl ether, vortex thoroughly, and centrifuge to separate the phases.[13][14]
-
A two-cycle extraction can improve recovery.[14]
-
For a more complex extraction, after centrifugation, collect the supernatant and add NaOH and chloroform, vortex, and centrifuge again.[15]
-
Transfer the upper aqueous phase and add pyridine and isobutanol.[15]
-
-
GC-MS Analysis:
-
Transfer the final supernatant containing the extracted SCFAs to a GC vial.
-
Analyze the samples using a GC-MS system equipped with a suitable column for SCFA separation.
-
Quantify the concentration of this compound and other SCFAs by comparing their peak areas to that of the internal standard and a standard curve.
-
Visualization of Pathways and Workflows
This compound Signaling Pathways
This compound primarily signals through the G protein-coupled receptors GPR41 and GPR43, which are expressed on various cell types, including intestinal epithelial cells, immune cells, and adipocytes.[2][3] Activation of these receptors triggers downstream signaling cascades that influence immune responses, hormone secretion, and metabolic regulation.[16]
Caption: this compound signaling through GPR41 and GPR43 receptors.
Experimental Workflow for Gnotobiotic Mouse Studies
The following diagram outlines a typical experimental workflow for studying the effects of this compound-producing bacteria in gnotobiotic mice.
Caption: Experimental workflow for gnotobiotic mouse studies.
References
- 1. A guide to germ-free and gnotobiotic mouse technology to study health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Producing Consortium Restores Antibiotic-Induced Dysbiosis in a Dynamic in vitro Model of the Human Intestinal Microbial Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Generation, maintenance, and monitoring of gnotobiotic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Analytical Methods for Detecting Propionate in Biological Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionate, a short-chain fatty acid (SCFA) produced by gut microbial fermentation of dietary fibers, plays a significant role in host physiology and metabolism.[1][2] Its accurate quantification in biological fluids such as plasma, serum, urine, and feces is crucial for understanding its role in health and disease, and for the development of novel therapeutics.[3][4] This document provides detailed application notes and protocols for the analytical determination of this compound using various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Overview of Analytical Techniques
Several analytical platforms are available for the quantification of this compound, each with its own advantages and limitations. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and reliable method, often requiring derivatization to improve the volatility of this compound.[5][6] High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers robust quantification, often with simplified sample preparation.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive method that requires minimal sample preparation and can provide a comprehensive metabolic profile, though it may have lower sensitivity compared to MS-based methods.[9][10]
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the quantitative performance of various analytical methods for this compound detection in different biological fluids.
| Analytical Method | Biological Matrix | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | Plasma/Serum | None (acidified extraction) | 0.03 - 0.12 µg/mL | - | [3] |
| Feces, Cecum, Blood | Propyl esterification | < 0.01 µg/mL | < 0.1 µg/mL | [1][2] | |
| Plasma | 1-(tert-butyldimethylsilyl)imidazole | - | - | [11] | |
| Feces, Cecum, Blood | Pentafluorobenzyl bromide (PFBBr) | Sub-ppb levels | - | [6] | |
| LC-MS/MS | Plasma, Urine | 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole | < 5 µg/L (urine) | - | [12][13] |
| Plasma, Urine | Stable isotope-labeled internal standards | - | - | [7] | |
| ¹H-NMR | Feces, Cecum | None | - | - | [1][2][9] |
Experimental Protocols
Protocol 1: this compound Quantification in Plasma/Serum by GC-MS
This protocol is based on a sensitive method involving extraction with methyl tert-butyl ether after sample acidification.[3]
1. Sample Preparation: a. Thaw frozen plasma or serum samples at room temperature. b. To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., deuterated this compound). c. Acidify the sample by adding 10 µL of 5 M HCl. Vortex for 10 seconds. d. Add 500 µL of methyl tert-butyl ether (MTBE). e. Vortex vigorously for 1 minute to ensure thorough mixing. f. Centrifuge at 14,000 x g for 10 minutes to separate the organic and aqueous layers. g. Carefully transfer the upper organic layer to a clean GC vial for analysis.
2. GC-MS Parameters:
- Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness).
- Injection: 1 µL, splitless injection.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 180 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Detection: Electron ionization (EI) source. Monitor in selected ion monitoring (SIM) mode for target ions of this compound and the internal standard.
Protocol 2: this compound Quantification in Feces by GC-MS with Derivatization
This protocol involves a derivatization step to improve the volatility and chromatographic properties of this compound.[6][14]
1. Sample Preparation and Extraction: a. Weigh approximately 50 mg of frozen fecal sample into a 2 mL tube containing ceramic beads. b. Add 1 mL of sterile water and an internal standard (e.g., 2-ethylbutyric acid). c. Homogenize the sample using a bead beater for 5 minutes. d. Centrifuge at 15,000 x g for 15 minutes at 4 °C. e. Transfer 500 µL of the supernatant to a new tube. f. Acidify the supernatant by adding 50 µL of 50% HCl. g. Add 1 mL of diethyl ether, vortex for 1 minute, and centrifuge at 3,000 x g for 10 minutes. h. Transfer the ether layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization: a. To the dried extract, add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of pyridine. b. Seal the vial and heat at 60 °C for 30 minutes. c. Cool to room temperature before GC-MS analysis.
3. GC-MS Parameters:
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
- Injection: 1 µL, split injection (e.g., 20:1 split ratio).[14]
- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 20 °C/min and hold for 5 minutes.
- Carrier Gas: Helium.
- MS Detection: EI source, scan mode or SIM mode.
Protocol 3: this compound Profiling by ¹H-NMR Spectroscopy
This protocol provides a high-throughput method for analyzing this compound along with other metabolites in biological samples with minimal sample preparation.[9][10]
1. Sample Preparation (Fecal Water): a. Homogenize a fecal sample with a known volume of phosphate-buffered saline (PBS) containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TSP). b. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet solid debris. c. Transfer the supernatant (fecal water) to a new tube. d. For NMR analysis, mix an aliquot of the fecal water with D₂O (deuterium oxide) to provide a lock signal for the NMR spectrometer.
2. NMR Acquisition:
- Spectrometer: 400 MHz or higher NMR spectrometer.
- Pulse Program: A standard 1D ¹H NMR experiment with water suppression (e.g., NOESYPR1D).
- Key Parameters: Adjust acquisition time, relaxation delay, and number of scans to ensure adequate signal-to-noise ratio.
3. Data Analysis: a. Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). b. Identify the characteristic signals for this compound (e.g., a triplet around 1.05 ppm and a quartet around 2.18 ppm). c. Quantify the this compound concentration by integrating its signals relative to the known concentration of the internal standard (TSP).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound from gut production to systemic effects.
Caption: General experimental workflow for this compound analysis by GC-MS.
Caption: Experimental workflow for this compound analysis by ¹H-NMR spectroscopy.
References
- 1. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Orthogonal Comparison of GCâMS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - Analytical Chemistry - Figshare [acs.figshare.com]
- 3. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of fluticasone this compound in human plasma by LC-MS/MS and its application in the pharmacokinetic study of nasal spray at clinical doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of urinary N-acetyl-S- (propionamide)cysteine using an on-line clean-up system coupled with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Notes and Protocols: Analyzing the Immunomodulatory Effects of Propionate on T-Cell Populations Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propionate, a short-chain fatty acid (SCFA) produced by gut microbiota, has emerged as a key metabolite in regulating host immune responses. Of particular interest is its influence on T-cell differentiation and function. Understanding how this compound modulates T-cell populations is crucial for developing novel therapeutic strategies for autoimmune diseases, inflammatory disorders, and cancer. Flow cytometry is an indispensable tool for dissecting these effects at a single-cell level, allowing for the precise quantification of various T-cell subsets and their functional states.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the impact of this compound on T-cell differentiation (specifically Th17 and Treg cells), proliferation, and metabolic state.
Key Applications
-
Immunophenotyping of T-cell subsets: Quantify changes in the proportions of CD4+ and CD8+ T-cell populations, including naive, memory, and effector subsets.
-
Analysis of T-helper cell differentiation: Characterize the effect of this compound on the balance between pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs).
-
T-cell proliferation assays: Measure the impact of this compound on T-cell proliferation in response to stimulation.
-
Metabolic analysis of T-cells: Investigate changes in key metabolic pathways within T-cell populations upon this compound treatment.
Data Presentation
Table 1: Effect of this compound on Th17 and Treg Differentiation in vitro
| Treatment Group | This compound Concentration | % CD4+IL-17A+ (Th17) Cells | % CD4+CD25+FoxP3+ (Treg) Cells |
| Vehicle Control | 0 µM | 15.2 ± 2.5 | 5.8 ± 1.2 |
| This compound | 150 µM | 8.7 ± 1.9 | 9.3 ± 1.8 |
| This compound | 250 µM | 6.3 ± 1.5 | 12.1 ± 2.1 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative of in vitro studies.[1][2]
Table 2: In vivo Effect of this compound Treatment on Splenic T-cell Populations in an Experimental Autoimmune Encephalomyelitis (EAE) Model
| Treatment Group | % CD4+IL-17A+ (Th17) Cells in Spleen | % CD4+CD25+FoxP3+ (Treg) Cells in Spleen |
| EAE + Vehicle | 1.8 ± 0.3 | 7.2 ± 0.9 |
| EAE + this compound | 1.1 ± 0.2 | 10.5 ± 1.1 |
*p < 0.05 compared to EAE + Vehicle. Data are representative of in vivo studies.[1][2]
Experimental Protocols
Protocol 1: In Vitro Differentiation of Mouse Naive CD4+ T-cells into Th17 and Treg cells
This protocol describes the isolation of naive CD4+ T-cells and their subsequent differentiation into Th17 or Treg lineages in the presence or absence of this compound.
Materials:
-
Spleens from C57BL/6 mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2-Mercaptoethanol
-
Naive CD4+ T-cell isolation kit
-
Anti-CD3e and anti-CD28 antibodies
-
For Th17 differentiation: Recombinant Mouse IL-6, Recombinant Human TGF-β1, Anti-IL-4 antibody, Anti-IFN-γ antibody
-
For Treg differentiation: Recombinant Human IL-2, Recombinant Human TGF-β1
-
Sodium this compound
-
Cell Activation Cocktail (with Brefeldin A)
-
Flow cytometry staining buffers
-
Antibodies: anti-CD4, anti-IL-17A, anti-CD25, anti-FoxP3
Procedure:
-
T-cell Isolation:
-
Isolate splenocytes from mouse spleens under sterile conditions.
-
Enrich for naive CD4+ T-cells using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based isolation kit according to the manufacturer's instructions.
-
-
Cell Culture and Differentiation:
-
Coat a 96-well plate with anti-CD3e antibody (2 µg/mL) overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Seed the naive CD4+ T-cells at a density of 1 x 10^6 cells/mL.
-
Add soluble anti-CD28 antibody (2 µg/mL).
-
For Th17 differentiation: Add IL-6 (20 ng/mL), TGF-β1 (1 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).[1]
-
For Treg differentiation: Add IL-2 (10 ng/mL) and TGF-β1 (5 ng/mL).[2]
-
Add sodium this compound to the desired final concentration (e.g., 150 µM, 250 µM) or vehicle control.
-
Incubate the cells for 4-5 days at 37°C, 5% CO2.
-
-
Restimulation and Intracellular Staining:
-
On the final day of culture, add a cell activation cocktail containing phorbol (B1677699) 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (Brefeldin A) for 4-6 hours.[2]
-
Harvest the cells and wash with PBS.
-
-
Flow Cytometry Staining:
-
Surface Staining: Stain for surface markers such as CD4 and CD25 with fluorescently conjugated antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells with staining buffer.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a FoxP3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol.
-
Intracellular Staining: Stain for intracellular markers such as IL-17A and FoxP3 with fluorescently conjugated antibodies for 30-45 minutes at room temperature in the dark.[2]
-
Wash the cells and resuspend in staining buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on CD4+ lymphocytes.
-
For Th17 analysis, quantify the percentage of IL-17A+ cells within the CD4+ gate.
-
For Treg analysis, quantify the percentage of CD25+FoxP3+ cells within the CD4+ gate.
-
Protocol 2: T-cell Proliferation Assay using CFSE
This protocol measures the effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE), a dye that is equally distributed between daughter cells upon division.
Materials:
-
Isolated splenocytes or purified CD4+ T-cells
-
CFSE dye
-
RPMI-1640 medium
-
FBS, Penicillin-Streptomycin, 2-Mercaptoethanol
-
Anti-CD3e and anti-CD28 antibodies
-
Sodium this compound
-
Flow cytometry staining buffers
-
Antibodies: anti-CD4, anti-CD8
Procedure:
-
CFSE Labeling:
-
Resuspend cells in PBS at a concentration of 1 x 10^7 cells/mL.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Stimulation:
-
Seed the CFSE-labeled cells in a 96-well plate pre-coated with anti-CD3e antibody.
-
Add soluble anti-CD28 antibody.
-
Add sodium this compound at various concentrations or a vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Flow Cytometry Staining and Analysis:
-
Harvest the cells and stain for surface markers such as CD4 and CD8.
-
Acquire the samples on a flow cytometer.
-
Gate on CD4+ or CD8+ T-cell populations.
-
Analyze the CFSE fluorescence histogram. Proliferating cells will show successive peaks of halved fluorescence intensity.
-
Visualizations
Caption: Experimental workflow for analyzing this compound's effect on T-cell differentiation.
Caption: Putative signaling pathways of this compound in T-cell differentiation.
Caption: Logical gating strategy for flow cytometry analysis of Th17 and Treg cells.
References
- 1. Gut Microflora Modulates Th17/Treg Cell Differentiation in Experimental Autoimmune Prostatitis via the Short-Chain Fatty Acid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propionic Acid Rescues High-Fat Diet Enhanced Immunopathology in Autoimmunity via Effects on Th17 Responses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to overcome challenges in quantifying low propionate levels in serum.
Welcome to the technical support center for the quantification of low propionate levels in serum. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the sensitive detection of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying low levels of this compound in serum challenging?
A1: Quantifying this compound in serum is challenging due to its low physiological concentrations, typically ranging from 0.5 to 10 µmol/L.[1] Its high volatility and hydrophilic nature can also complicate sample preparation and analytical detection, leading to potential loss of the analyte and poor recovery.[2][3] Furthermore, the complex serum matrix can cause interferences, requiring highly selective and sensitive analytical methods.[1]
Q2: What are the most common analytical methods for quantifying serum this compound?
A2: The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] Ion chromatography has also been used and offers a reliable alternative without the need for derivatization.[5]
Q3: Is derivatization necessary for this compound analysis?
A3: For GC-MS and some LC-MS methods, derivatization is often essential to improve the volatility, thermal stability, and chromatographic properties of this compound, leading to enhanced sensitivity and better peak shapes.[3][6] Common derivatizing agents include silylating agents (e.g., 1-(tert-butyldimethylsilyl)imidazole) and alkyl chloroformates.[3][7] However, some LC-MS methods and ion chromatography can directly measure underivatized this compound.[5]
Q4: How critical is the choice of blood collection tube?
A4: The choice of blood collection tube is critical as some tubes can be a source of short-chain fatty acid (SCFA) contamination, leading to artificially elevated results. It is crucial to test different types of tubes (e.g., EDTA, SST, red top glass) by analyzing a control sample of Milli-Q water processed in each tube type to identify a contamination-free option.[8]
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Broadening) | 1. Active sites in the injector liner or column.[9] 2. Incorrect injector temperature.[9] 3. Column contamination or degradation.[9] 4. Slow or improper injection technique.[10] | 1. Deactivate the liner with a silanizing agent or replace it. Trim the front end of the column (approx. 15 cm) or replace the column if degradation is severe.[9] 2. Optimize the injector temperature to ensure complete and rapid volatilization of the derivatized this compound.[9] 3. Bake out the column at a high temperature or replace it.[9] 4. Use an autosampler for consistent and rapid injections. If injecting manually, use a smooth and quick motion.[10] |
| Low Signal Intensity / Poor Recovery | 1. Inefficient derivatization. 2. Loss of volatile this compound during sample preparation.[2] 3. Leaks in the GC system (e.g., septum, fittings).[9] 4. Backflash in the injection port.[2] | 1. Optimize derivatization conditions (reagent concentration, temperature, time). Ensure anhydrous conditions if required by the reagent. 2. Perform extraction under basic conditions to reduce the volatility of this compound.[2] Minimize sample heating and evaporation steps. 3. Perform a leak check of the GC system. Replace the septum and check all fittings.[9] 4. Inject a smaller sample volume or use a liner with a larger internal volume.[2][10] |
| Poor Reproducibility | 1. Inconsistent sample injection volume.[10] 2. Variability in sample preparation, especially the derivatization step. 3. Leaking syringe.[9] | 1. Use an autosampler for precise injections. If using manual injection, employ the solvent flush technique.[10] 2. Ensure consistent timing, temperature, and reagent volumes for all samples and standards. 3. Check the syringe for leaks and replace if necessary.[9] |
| Baseline Noise or Ghost Peaks | 1. Contaminated carrier gas, injector, or column.[9][10] 2. Septum bleed. | 1. Use high-purity carrier gas with appropriate traps. Bake out the injector and column.[9] 2. Use a high-quality, low-bleed septum and replace it regularly. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity | 1. Suboptimal ionization in the MS source. 2. Matrix effects (ion suppression or enhancement).[11] 3. Inefficient derivatization (if applicable).[6] | 1. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).[12] 2. Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[11][12] Use a stable isotope-labeled internal standard to compensate for matrix effects. 3. Optimize derivatization reaction conditions (pH, temperature, time, reagent concentration).[6] |
| Retention Time Shifts | 1. Changes in mobile phase composition or pH.[13] 2. Column degradation or contamination.[13] 3. Fluctuating column temperature or flow rate.[13] | 1. Prepare fresh mobile phase daily. Ensure accurate pH adjustment.[13] 2. Use a guard column and replace it regularly. Flush the column with a strong solvent or replace if necessary.[13] 3. Use a column oven for stable temperature control. Check the pump for consistent flow.[13] |
| Peak Tailing or Splitting | 1. Column overload. 2. Secondary interactions with residual silanols on the column.[11] 3. Dirty ion source.[13] | 1. Dilute the sample or inject a smaller volume. 2. Use a well-end-capped column. Adjust mobile phase pH or add a competing amine to reduce silanol (B1196071) interactions.[11] 3. Clean the ion source components according to the manufacturer's instructions.[13] |
| High Background Noise | 1. Contaminated mobile phase or solvents.[13] 2. Insufficient sample cleanup.[11] 3. Electronic noise.[13] | 1. Use high-purity, LC-MS grade solvents and additives. Filter all mobile phases.[13] 2. Enhance the sample preparation protocol to remove more matrix components.[11] 3. Check for proper grounding and potential sources of electronic interference.[13] |
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQ) for this compound in serum/plasma achieved by different analytical methods reported in the literature.
| Analytical Method | Derivatization | Limit of Quantification (LOQ) | Reference |
| Ion Chromatography | None | 0.2 mg/L (~2.7 µmol/L) | [5] |
| LC-QQQ-MS | 3-Nitrophenylhydrazine (B1228671) (3-NPH) | 3 - 19 ng/mL (~0.04 - 0.26 µmol/L) | [1][14] |
| GC-MS | Not specified | This compound fasting concentration range: 19.4-28.5 µM | [4] |
| GC-MS | 1-(tert-butyldimethylsilyl)imidazole | Detection in the range of 1 to 20 µmol/L | [7] |
Detailed Experimental Protocols
Protocol 1: Serum this compound Quantification by LC-HRMS with 3-NPH Derivatization
This protocol is adapted from a method for analyzing short-chain fatty acids in human serum.[1][6]
1. Sample Preparation and Derivatization:
-
To 100 µL of serum in a microcentrifuge tube, add an internal standard solution.
-
Precipitate proteins by adding 300 µL of pre-chilled acetonitrile. Vortex for 10 minutes at room temperature.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.[15]
-
Transfer the supernatant to a new tube.
-
Prepare the derivatization solution containing 50 mM 3-nitrophenylhydrazine (3-NPH) and 50 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 7% pyridine (B92270) in a 50:50 acetonitrile:water solution.[6]
-
Add the derivatization solution to the supernatant.
-
Incubate the mixture at 40°C for 20 minutes.[6]
-
Quench the reaction by adding a quenching solution (e.g., water with 5% formic acid).[6]
-
The sample is now ready for LC-MS analysis.
2. LC-HRMS Analysis:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient starting with a low percentage of organic phase (e.g., 1% B) and ramping up to elute the derivatized this compound.[1]
-
Mass Spectrometry: Operate in negative ion mode, monitoring for the specific m/z of the this compound-NPH derivative.[6]
Protocol 2: Serum this compound Quantification by GC-MS
This protocol is a general workflow based on common practices for SCFA analysis by GC-MS.[2][4][8]
1. Sample Preparation and Extraction:
-
To 200 µL of serum, add an internal standard solution and 100 µL of meta-phosphoric acid to precipitate proteins.[4]
-
Vortex the mixture for 5 minutes and then centrifuge at high speed (e.g., 20,817 x g) for 30 minutes.[4]
-
Transfer the clear supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., diethyl ether or propyl formate).[4][8]
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic layer containing the SCFAs to a new vial for derivatization or direct injection if the method allows.
2. Derivatization (Example with silylation):
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Add the silylating agent (e.g., 1-(tert-butyldimethylsilyl)imidazole) and a suitable solvent (e.g., acetonitrile).
-
Incubate at a specified temperature (e.g., 60°C) for a set time to complete the reaction.
3. GC-MS Analysis:
-
Column: A suitable capillary column, such as a DB-FFAP or equivalent.[8]
-
Carrier Gas: Helium at a constant flow rate.[8]
-
Oven Program: Start at a low temperature (e.g., 40-60°C) and ramp up to a final temperature (e.g., 240°C) to separate the derivatized SCFAs.[2][8]
-
Mass Spectrometer: Operate in full scan or selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized this compound.[8]
Visualizations
Caption: A generalized experimental workflow for serum this compound quantification.
Caption: this compound's role in suppressing hepatic gluconeogenesis via the GPR43/AMPK pathway.[16]
References
- 1. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 5. Quantification of Short Chain Fatty Acids (acetate, butyrate, this compound) in human blood with ion exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. researchgate.net [researchgate.net]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. zefsci.com [zefsci.com]
- 14. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 15. Comparative serum imidazole this compound profiling in colorectal adenoma and cancer by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing gas chromatography conditions for accurate propionate measurement.
Welcome to the technical support center for the accurate measurement of propionate using gas chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their analytical methods.
Troubleshooting Guide
This guide addresses specific problems that may arise during the GC analysis of this compound.
Question: Why am I seeing poor peak shape, specifically peak tailing, for my this compound standard?
Answer: Peak tailing for this compound, a polar short-chain fatty acid, is a common issue in GC analysis. It can be caused by several factors:
-
Active Sites: The carboxyl group of this compound can interact with active sites (e.g., free silanol (B1196071) groups) in the GC inlet liner or the front of the column. This secondary interaction delays the elution of a portion of the analyte, causing the peak to tail.[1][2][3]
-
Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites.
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volume and disrupt the sample flow path, leading to tailing.[2][4][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1][3]
Troubleshooting Steps:
-
Inlet Maintenance:
-
Column Maintenance:
-
Derivatization:
-
Consider derivatizing the this compound to a less polar ester form (e.g., methyl or silyl (B83357) ester). Derivatization blocks the polar carboxyl group, reducing its interaction with active sites and improving peak shape.[1][7][8][9]
-
-
Injection Volume:
Question: My this compound peak is not appearing, or the response is very low. What are the possible causes?
Answer: A complete loss or significant reduction in the this compound peak can be attributed to several issues:
-
Sample Preparation:
-
Inefficient Extraction: If using liquid-liquid extraction (LLE), ensure the pH of the sample is acidic to protonate the propionic acid, making it more soluble in the organic extraction solvent.
-
Derivatization Issues: If derivatization is part of your protocol, the reaction may be incomplete. Ensure reagents are fresh and the reaction conditions (temperature, time) are optimal.[1] The presence of water can also hinder some derivatization reactions.[1]
-
-
GC System Problems:
-
Injector Issues: A plugged syringe or a leak in the injector septum can prevent the sample from reaching the column.[10][11]
-
Low Injector Temperature: The injector temperature may be too low to efficiently volatilize the this compound or its derivative.[10][12]
-
Column Adsorption: this compound may be irreversibly adsorbing to active sites in the system.
-
Troubleshooting Steps:
-
Verify Sample Preparation:
-
Review your extraction and/or derivatization protocol. Prepare a known standard and run it through the entire sample preparation process to check for recovery.
-
-
Check the GC System:
-
Inspect and clean the syringe.
-
Replace the septum.[11]
-
Perform a leak check on the inlet.[10]
-
Consider increasing the injector temperature. A good starting point is often 250 °C.[12][13][14]
-
If direct analysis of underivatized this compound is being performed, consider using a column specifically designed for free fatty acids.
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for this compound analysis by GC?
A1: While not always mandatory, derivatization is highly recommended for accurate and reproducible quantification of this compound.[1] Free propionic acid is a polar compound that is prone to peak tailing and adsorption onto the GC column and inlet, leading to poor chromatography and inaccurate results.[1] Converting this compound to a more volatile and less polar ester derivative, such as a methyl or silyl ester, significantly improves peak shape and analytical performance.[1][8]
Q2: What type of GC column is best for this compound analysis?
A2: The choice of column depends on whether you are analyzing free propionic acid or a derivative.
-
For derivatized this compound: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is commonly used.[14][15][16] These columns separate compounds primarily based on their boiling points.
-
For underivatized this compound (free fatty acids): A specialized wax-type column, like a DB-FFAP or HP-INNOWAX, is often preferred.[17][18] These columns have a more polar stationary phase that provides better peak shape for free acids.
A standard column length of 30 meters is suitable for most applications.[19]
Q3: What are the typical GC-MS parameters for this compound analysis?
A3: The following table summarizes typical starting parameters for GC-MS analysis of this compound. These should be optimized for your specific instrument and application.
| Parameter | Typical Setting |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)[14][15] |
| Injector Temperature | 250 °C[14] |
| Injection Mode | Splitless or Split (e.g., 20:1)[13][14] |
| Oven Program | Start at 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min[14] |
| Carrier Gas | Helium at 1.2 mL/min[14] |
| MS Source Temp. | 230 °C[14] |
| MS Quad Temp. | 150 °C[14] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[14] |
Q4: How can I improve the accuracy of my this compound quantification?
A4: Using an internal standard is crucial for improving accuracy and precision.[16] An internal standard is a compound with similar chemical properties to this compound but is not present in the sample. It is added at a known concentration to all samples, standards, and blanks. The ratio of the this compound peak area to the internal standard peak area is used for quantification. This corrects for variations in sample preparation, injection volume, and instrument response.[16] A suitable internal standard for this compound analysis could be a deuterated version of propionic acid (e.g., propionic-d5 acid) or another short-chain fatty acid not present in the sample.[20][21]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
This protocol is suitable for liquid samples such as plasma or culture media.
-
Sample Acidification: To 1 mL of the liquid sample, add a small amount of a strong acid (e.g., HCl) to lower the pH.[22] This ensures the this compound is in its acidic form.
-
Addition of Internal Standard: Add a known amount of an appropriate internal standard.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether).[18][22]
-
Mixing: Vortex the mixture vigorously for 1 minute.
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
-
Collection: Carefully transfer the organic (upper) layer to a clean GC vial for analysis.[15]
Protocol 2: Derivatization of this compound to its Pentafluorobenzyl (PFB) Ester
This is a common derivatization technique for short-chain fatty acids.
-
Reaction Setup: In a reaction vial, combine the dried sample extract with the derivatizing reagent, pentafluorobenzyl bromide (PFBBr), in a suitable solvent.
-
Optimization: The reaction conditions, such as temperature and time, should be optimized. A typical starting point is 60 °C for 30-60 minutes.[23]
-
Quenching: After the reaction is complete, quench any remaining reagent.
-
Extraction: Extract the PFB-propionate derivative into an organic solvent like hexane.
-
Analysis: Inject the organic extract into the GC-MS.
Visualizations
Caption: Experimental workflow for this compound quantification by GC.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. GC Troubleshooting—Tailing Peaks [restek.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. agilent.com [agilent.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 13. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Optimising GC Column Choice | SCION Instruments [scioninstruments.com]
- 20. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. usercontent.one [usercontent.one]
- 22. mdpi.com [mdpi.com]
- 23. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of propionate during sample extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor recovery of propionate during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are typical recovery rates for this compound from biological samples?
A1: Expected recovery rates for this compound can vary depending on the sample matrix and the extraction method employed. Generally, recovery rates between 80% and 120% are considered acceptable for most bioanalytical methods.[1] For example, extraction of this compound from fecal samples has been reported with recoveries in the range of 81% to 115%.[1] Another study on fecal samples showed recoveries of 98.34% to 137.83% using a solid-phase extraction (SPE) method.[2]
Q2: How does sample storage and handling affect this compound recovery?
A2: Sample integrity is crucial for accurate quantification of this compound. Improper storage and handling can lead to degradation of short-chain fatty acids (SCFAs). It is recommended to freeze samples immediately after collection and store them at -80°C to minimize enzymatic activity and microbial metabolism that can alter this compound concentrations. The stability of analytes in biological samples is best preserved at -20°C or lower.[3] Thawing and refreezing cycles should be avoided. For fecal samples, it is advisable to process them from a frozen state to prevent changes in metabolite profiles.[4]
Q3: Can the pH of my sample affect extraction efficiency?
A3: Yes, the pH of the sample is a critical factor, especially for liquid-liquid extraction (LLE) and solid-phase extraction (SPE). Propionic acid is a weak acid with a pKa of approximately 4.87. To ensure it is in its neutral, protonated form, which is more soluble in organic solvents, the pH of the aqueous sample should be adjusted to be at least two pH units below its pKa (i.e., pH < 2.87).[5][6] This acidification step is crucial for efficient partitioning into the organic phase during LLE and for retention on non-polar SPE sorbents.[5][6]
Q4: What is "salting out," and can it improve my this compound recovery in LLE?
A4: "Salting out" is a technique used in LLE to decrease the solubility of an analyte in the aqueous phase, thereby promoting its transfer into the organic solvent. By adding a high concentration of a simple salt, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), to the aqueous sample, you increase the ionic strength of the solution.[5][7] This reduces the solvation of the relatively non-polar propionic acid in the aqueous layer, leading to improved partition into the organic phase and higher recovery.[5][7]
Q5: Why is derivatization sometimes necessary for this compound analysis by Gas Chromatography (GC)?
A5: Propionic acid is a volatile but also a polar compound. Direct injection of free carboxylic acids onto a GC column can result in poor peak shape (tailing) and low sensitivity due to their tendency to adsorb to active sites in the injector and on the column. Derivatization is a chemical process that converts the polar carboxyl group into a less polar, more volatile, and more thermally stable derivative.[8][9] This improves chromatographic performance, leading to sharper peaks, increased sensitivity, and better overall recovery and quantification.[8][9] Common derivatization reagents for SCFAs include silylating agents like BSTFA.[8]
Troubleshooting Guide: Poor this compound Recovery
This guide addresses common issues encountered during this compound extraction.
Issue 1: Low this compound Recovery in Liquid-Liquid Extraction (LLE)
| Possible Cause | Recommended Solution |
| Incorrect pH of Aqueous Phase | Acidify the sample to a pH below 2.87 by adding an acid like hydrochloric acid (HCl) or phosphoric acid. This ensures propionic acid is in its protonated, less polar form, which favors partitioning into the organic solvent.[5] |
| Inappropriate Extraction Solvent | Use a water-immiscible organic solvent that has a good affinity for propionic acid. Ethyl acetate (B1210297) and diethyl ether are commonly used.[10] Ensure the solvent is of high purity to avoid introducing interfering substances. |
| Insufficient Solvent to Sample Ratio | Increase the volume of the organic extraction solvent relative to the aqueous sample. A higher solvent-to-sample ratio (e.g., 5:1 or 7:1) can enhance recovery.[5][7][11] |
| Inadequate Mixing | Ensure thorough mixing of the aqueous and organic phases to facilitate the transfer of this compound. Vortexing for 1-2 minutes is a common practice.[11] However, overly vigorous shaking can lead to emulsion formation. |
| Emulsion Formation | If an emulsion forms, try breaking it by adding brine (saturated NaCl solution), gentle swirling, or centrifugation.[7] |
| Incomplete Phase Separation | Allow sufficient time for the layers to separate completely. Centrifugation can aid in achieving a clean separation. When collecting the organic layer, be careful not to aspirate any of the aqueous phase. |
Issue 2: Low this compound Recovery in Solid-Phase Extraction (SPE)
| Possible Cause | Recommended Solution |
| Incorrect Sorbent Selection | For retaining this compound from an aqueous sample, a non-polar sorbent like C18 or a polymeric sorbent is typically used.[12] The choice depends on the specific matrix and potential interferences. |
| Improper Sorbent Conditioning | The sorbent bed must be properly conditioned (wetted and equilibrated) before loading the sample. This typically involves washing with an organic solvent (e.g., methanol) followed by an aqueous solution at the appropriate pH.[13] |
| Incorrect Sample pH at Loading | Similar to LLE, the sample should be acidified to a pH below 2.87 before loading onto a non-polar SPE sorbent to ensure this compound is in its neutral form and is retained.[6] |
| High Flow Rate during Loading | A slow and steady flow rate (e.g., ~1 mL/minute) during sample loading is crucial to allow for adequate interaction between the this compound and the sorbent material.[6] High flow rates can lead to breakthrough and poor recovery. |
| Inappropriate Wash Solvent | The wash solvent should be strong enough to remove interferences but weak enough not to elute the this compound. A common approach is to use a wash solvent with a low percentage of organic modifier in an acidic aqueous solution. |
| Incomplete Elution | The elution solvent must be strong enough to disrupt the interaction between the this compound and the sorbent. A higher percentage of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used for elution. Ensure a sufficient volume of elution solvent is used. |
Quantitative Data Summary
The following tables summarize reported recovery rates for this compound from various biological matrices using different extraction methods.
Table 1: this compound Recovery from Fecal Samples
| Extraction Method | Analytical Technique | Reported Recovery (%) | Reference |
| Solvent Extraction | GC-MS | 81 - 115 | [1] |
| Solid-Phase Extraction (SPE) | GC-FID | 98.34 - 137.83 | [2] |
Table 2: this compound Recovery from Serum/Plasma Samples
| Extraction Method | Analytical Technique | Reported Recovery (%) | Reference |
| Liquid-Liquid Extraction (MTBE) & Derivatization | LC-MS/MS | 94 - 114 | [14] |
| Ethanolic Extraction | GC | Not specified, but method described as providing quantitative recovery. | [15] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Aqueous Samples
This protocol is a general guideline and may require optimization for specific matrices.
Materials:
-
Sample (e.g., plasma, fecal homogenate supernatant)
-
Internal standard solution (e.g., isotopically labeled this compound)
-
Hydrochloric acid (HCl) or Phosphoric acid
-
Ethyl acetate or Diethyl ether (high purity)
-
Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes
Procedure:
-
Pipette a known volume of the sample into a centrifuge tube.
-
Add the internal standard solution.
-
Acidify the sample to a pH < 3 by adding HCl or phosphoric acid.
-
Add solid NaCl or Na₂SO₄ to saturate the aqueous phase (salting out).
-
Add the extraction solvent (e.g., ethyl acetate) at a 5:1 (v/v) solvent-to-sample ratio.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 5-8) on the remaining aqueous layer and combine the organic extracts to maximize recovery.
-
The combined organic extract can then be evaporated to dryness and reconstituted in a suitable solvent for analysis or directly injected if the analytical method allows.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Biological Fluids
This protocol is a general guideline for using a non-polar SPE sorbent.
Materials:
-
SPE cartridge (e.g., C18 or polymeric)
-
Sample (e.g., urine, diluted plasma)
-
Internal standard solution
-
Methanol (or other suitable organic solvent)
-
Acidified water (pH < 3)
-
Wash solvent (e.g., 5% methanol in acidified water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE vacuum manifold or positive pressure processor
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge, followed by 1-2 cartridge volumes of acidified water. Do not let the sorbent run dry.
-
Sample Preparation: Add the internal standard to the sample. Adjust the sample pH to < 3.
-
Loading: Load the prepared sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1 drop per second).
-
Washing: Pass 1-2 cartridge volumes of the wash solvent through the cartridge to remove interfering substances.
-
Drying: Dry the sorbent bed by applying vacuum or positive pressure for several minutes to remove the aqueous wash solvent.
-
Elution: Elute the retained this compound by passing 1-2 cartridge volumes of the elution solvent through the cartridge. Collect the eluate.
-
The eluate can then be analyzed directly or after further processing (e.g., evaporation and reconstitution, derivatization).
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ujpronline.com [ujpronline.com]
- 4. medrxiv.org [medrxiv.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. news-medical.net [news-medical.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. Improve GC separations with derivatization for selective response and detection in novel matrices | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. arborassays.com [arborassays.com]
- 12. youtube.com [youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of volatile fatty acids in plasma after ethanolic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize variability in gut microbial propionate production.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in gut microbial propionate production during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in gut microbial this compound production?
Variability in this compound production can stem from a multitude of factors, broadly categorized as host-related, microbial, and methodological. It is crucial to identify and control for these variables to ensure reproducible and accurate results.
Host-related factors include:
-
Diet: The type and quantity of dietary fibers are major drivers of short-chain fatty acid (SCFA) production.[1][2] High-grain diets, for instance, can increase this compound production.[3][4]
-
Genetics: Host genetics can influence the composition and function of the gut microbiome.
-
Age: The gut microbiota and its metabolic output, including this compound, evolve throughout the lifespan.[5][6]
-
Medications: Antibiotics and other non-antibiotic drugs can significantly alter the gut microbial community and its metabolic functions.[1]
Microbial factors include:
-
Microbiota Composition: The presence and abundance of specific this compound-producing bacteria, such as those from the phylum Bacteroidetes, are key.[7][8]
-
Metabolic Pathways: this compound is produced via several pathways, including the succinate, acrylate, and propanediol (B1597323) pathways.[9][10][11] The prevalence of these pathways within the microbial community will dictate this compound output.
Methodological factors include:
-
Sample Collection and Storage: Inconsistent procedures can introduce significant variability.
-
Analytical Techniques: The choice of method for quantifying SCFAs (e.g., GC-MS, LC-MS) and its proper execution are critical for accuracy.[12][13][14][15]
-
Experimental Design: Failure to account for confounding variables can lead to spurious associations.[16][17][18]
Q2: Which dietary fibers are most effective at promoting this compound production?
Different dietary fibers are fermented by gut microbes to produce varying ratios of SCFAs. To specifically enhance this compound production, consider incorporating fibers that are known substrates for this compound-producing bacteria.
-
Inulin (B196767) and Arabinoxylan: A blend of inulin and arabinoxylan has been shown to induce a substantial and sustained release of this compound in in vitro colonic fermentation models.[19][20]
-
Xylo-oligosaccharide, Polydextrose, and α-gluco-oligosaccharide: These prebiotics have been associated with the greatest increases in this compound in mixed anaerobic batch cultures.[19][20]
-
Resistant Starch: This type of starch is fermented in the colon and can contribute to SCFA production, including this compound.
Q3: How do I choose the right analytical method for quantifying this compound?
The selection of an analytical method depends on factors such as the biological matrix, required sensitivity, and available equipment. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the most common techniques.[12][13][14][15]
| Method | Advantages | Disadvantages | Typical Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Robust, well-established method.[12][15] | Time-consuming sample preparation, may require derivatization.[12] | Fecal samples, luminal contents, serum.[15] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Less sample preparation time, high sensitivity and selectivity.[12][13] | Can be challenging for small, volatile molecules like SCFAs without derivatization. | Blood, plasma, serum, urine, feces, bacterial cultures.[12] |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Lower cost.[12] | Lower sensitivity, requires higher analyte concentrations.[12] | Less common now for complex biological samples. |
Troubleshooting Guides
Issue 1: High variability in this compound measurements between replicate samples.
High variability between replicates can invalidate your results. Follow this guide to troubleshoot potential sources of error.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Homogenization | Ensure fecal or gut content samples are thoroughly homogenized before aliquoting for analysis. Inadequate mixing can lead to non-representative subsamples. |
| Inaccurate Pipetting | Calibrate pipettes regularly. When working with small volumes for derivatization or injection, even minor inaccuracies can lead to large variations. |
| Sample Degradation | Process samples quickly and store them at -80°C to prevent microbial metabolism from altering SCFA concentrations post-collection. |
| Analytical Instrument Instability | Run quality control standards throughout your analytical run to monitor for instrument drift. If observed, re-calibrate the instrument. |
Issue 2: Low or undetectable this compound levels in in vitro fermentation experiments.
Low this compound yield can be due to several factors related to your experimental setup.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Substrate | Ensure the provided substrate (e.g., dietary fiber) is a known precursor for this compound production.[19] Refer to the FAQ on dietary fibers. |
| Suboptimal Microbial Inoculum | The fecal inoculum may lack a sufficient abundance of this compound-producing bacteria. Consider screening donors or using a defined consortium of this compound-producing strains.[11][21] |
| Incorrect Fermentation Conditions | Maintain strict anaerobic conditions, as this compound-producing bacteria are often obligate anaerobes. Ensure the pH and temperature of your fermentation system are optimal for microbial growth (typically pH 6.5-7.0 and 37°C).[22] |
| Insufficient Incubation Time | Fermentation is a time-dependent process. Ensure your incubation period is long enough for microbial growth and metabolite production (e.g., 24-48 hours). |
Experimental Protocols
Protocol 1: In Vitro Batch Fermentation for this compound Production
This protocol outlines a general procedure for screening the effects of different dietary fibers on this compound production using a fecal inoculum.
Materials:
-
Anaerobic chamber or workstation
-
Sterile, anaerobic basal medium (e.g., containing peptone water, yeast extract, and salts)
-
Test substrates (dietary fibers)
-
Fresh fecal slurry from healthy donors
-
Sterile serum bottles or tubes with gas-tight seals
-
Gas chromatograph (GC) or liquid chromatograph-mass spectrometer (LC-MS) for SCFA analysis
Procedure:
-
Prepare the anaerobic basal medium and dispense it into serum bottles inside an anaerobic chamber.
-
Add the test substrates to the respective bottles at a predetermined concentration (e.g., 1% w/v). Include a control with no added substrate.
-
Prepare a fresh fecal slurry (e.g., 10% w/v in anaerobic phosphate-buffered saline) and inoculate each bottle (e.g., 5-10% v/v).
-
Seal the bottles and incubate them at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 24, 48 hours), collect aliquots of the fermentation broth for SCFA analysis.
-
Centrifuge the aliquots to pellet bacterial cells and debris.
-
Analyze the supernatant for this compound and other SCFAs using a validated GC or LC-MS method.
Protocol 2: Quantification of this compound using Gas Chromatography (GC)
This protocol provides a general workflow for SCFA quantification by GC.
Sample Preparation:
-
Acidify the sample (e.g., fecal extract, fermentation broth) with a strong acid (e.g., metaphosphoric acid) to protonate the SCFAs.
-
Add an internal standard (e.g., 2-ethylbutyric acid) to correct for extraction efficiency and injection volume variations.
-
Perform a liquid-liquid extraction with a solvent like diethyl ether.
-
Carefully transfer the organic layer containing the SCFAs to a new vial for analysis.
GC Analysis:
-
Column: Use a column suitable for SCFA analysis (e.g., a free fatty acid phase (FFAP) column).
-
Injector: Operate in split or splitless mode depending on the concentration of SCFAs.
-
Oven Program: Use a temperature gradient to separate the different SCFAs.
-
Detector: A flame ionization detector (FID) is commonly used for SCFA analysis.[15]
-
Quantification: Create a calibration curve using standards of known concentrations for each SCFA. Calculate the concentration in the samples based on the peak areas relative to the internal standard.
Visualizations
References
- 1. Factors Influencing the Gut Microbiota, Inflammation, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Gluconeogenesis in ruminants: propionic acid production from a high-grain diet fed to cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound production by Bacteroidia gut bacteria and its dependence on substrate concentrations differs among species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Capacity Test | Improve Health With Superpower [superpower.com]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound-Producing Consortium Restores Antibiotic-Induced Dysbiosis in a Dynamic in vitro Model of the Human Intestinal Microbial Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. escholarship.org [escholarship.org]
- 18. Host variables confound gut microbiota studies of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a prebiotic blend to influence in vitro fermentation effects, with a focus on this compound, in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | this compound-Producing Consortium Restores Antibiotic-Induced Dysbiosis in a Dynamic in vitro Model of the Human Intestinal Microbial Ecosystem [frontiersin.org]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Ensuring Propionate Stability in Long-Term Sample Storage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on maintaining the stability of propionate in various biological samples during long-term storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound in my samples?
A1: this compound degradation is primarily caused by two factors:
-
Microbial Activity: Bacteria present in the sample, particularly in fecal and gut-related samples, can metabolize this compound.
-
Chemical Degradation: Although generally stable, changes in pH and repeated freeze-thaw cycles can affect this compound concentrations over time.
Q2: What is the optimal temperature for long-term storage of plasma/serum samples for this compound analysis?
A2: For long-term stability of this compound in plasma or serum, storage at -80°C is highly recommended. Studies on fatty acids have shown that their profiles in serum remain stable for up to 10 years at this temperature.[1] While data for -20°C is less comprehensive, it is considered suitable for shorter-term storage. Storage at 4°C or room temperature is not recommended for long-term preservation due to the potential for microbial growth and enzymatic activity.[2][3]
Q3: How should I collect and store fecal samples to ensure this compound stability?
A3: Immediate freezing at -80°C after collection is the gold standard for preserving short-chain fatty acids (SCFAs), including this compound, in fecal samples. If immediate freezing is not possible, the use of a preservative solution is advised. One study has shown that a commercially available preservative, Metabolokeeper®, can maintain stable SCFA concentrations in fecal samples for up to 28 days at room temperature.[4]
Q4: Can I use preservatives to improve this compound stability in my samples?
A4: Yes, preservatives can be effective, especially for fecal samples. For fecal samples, solutions like Metabolokeeper® have been shown to preserve SCFA levels at room temperature.[4] For blood samples, while not standard practice for SCFA analysis, ensuring rapid processing to plasma or serum and immediate freezing is the most effective preservation method.
Q5: How many freeze-thaw cycles can my samples undergo before this compound concentrations are affected?
A5: It is crucial to minimize freeze-thaw cycles. Each cycle can lead to a degradation of analytes. While specific data on this compound is limited, studies on other metabolites in plasma have shown that changes can occur after as few as two or three cycles.[5] It is best practice to aliquot samples into smaller volumes for single use to avoid repeated thawing of the entire sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable this compound levels in fecal samples. | Microbial degradation after collection. | Freeze samples immediately at -80°C. If not possible, use a validated preservative solution. |
| Inconsistent this compound concentrations across aliquots of the same plasma sample. | Repeated freeze-thaw cycles. | Aliquot samples into single-use vials after initial processing to avoid multiple freeze-thaw events. |
| High variability in this compound levels in serum samples stored at -20°C. | Instability at higher freezing temperatures. | For long-term storage, transition to -80°C. If only -20°C is available, limit storage duration and validate stability for your specific conditions. |
| Decreased this compound concentrations in aqueous solutions over time. | pH-dependent degradation. | For aqueous standards and solutions, maintain a pH below 5 for optimal stability. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Samples
| Sample Type | Short-Term Storage (≤ 1 month) | Long-Term Storage (> 1 month) | Key Considerations |
| Plasma/Serum | -20°C | -80°C | Avoid freeze-thaw cycles. Aliquot upon collection. |
| Feces | -80°C or Room Temperature with Preservative | -80°C | Homogenize before freezing if possible. |
| Aqueous Solutions | 4°C (acidified to pH < 5) | -20°C (acidified to pH < 5) | Ensure pH is maintained. |
Table 2: Stability of Short-Chain Fatty Acids in Fecal Samples with Preservative at Room Temperature
| Timepoint | This compound Concentration Change (%) | Reference |
| Day 7 | Minimal, within assay variability | [4] |
| Day 14 | Minimal, within assay variability | [4] |
| Day 28 | Minimal, within assay variability | [4] |
| Data is based on the use of Metabolokeeper® preservative and storage at 30°C. |
Experimental Protocols
Protocol 1: Long-Term Stability Testing of this compound in Plasma
This protocol is designed to validate the long-term stability of this compound in plasma samples under different storage conditions, following ICH guidelines.
-
Sample Pooling and Aliquoting:
-
Collect plasma from multiple healthy donors.
-
Pool the plasma to create a homogenous sample.
-
Spike the pooled plasma with a known concentration of this compound (e.g., to achieve a low and a high concentration level).
-
Aliquot the spiked plasma into a sufficient number of cryovials for all time points and storage conditions.
-
-
Baseline Analysis (T=0):
-
Immediately after aliquoting, analyze a set of aliquots (n=3-5) to establish the baseline this compound concentration.
-
-
Storage:
-
Store the remaining aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 1 month, 3 months, 6 months, 1 year), retrieve a set of aliquots (n=3-5) from each storage temperature.
-
Allow the samples to thaw under controlled conditions.
-
Analyze the this compound concentration using a validated analytical method (e.g., GC-MS or LC-MS/MS).
-
-
Data Evaluation:
-
Calculate the percentage change in this compound concentration at each time point relative to the baseline (T=0) concentration.
-
The analyte is considered stable if the mean concentration is within ±15% of the baseline value.
-
Protocol 2: Quantification of this compound in Fecal Samples by Gas Chromatography (GC)
This protocol outlines a method for the extraction and quantification of this compound from fecal samples.
-
Sample Preparation:
-
Weigh approximately 100-200 mg of frozen fecal sample.
-
Homogenize the sample in 1-2 mL of deionized water or saline.
-
Add an internal standard (e.g., 2-ethylbutyric acid).
-
Acidify the homogenate to a pH < 3.0 with a strong acid (e.g., HCl).
-
Vortex thoroughly and incubate to ensure complete acidification.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
GC-FID Analysis:
-
Injector Temperature: 220-250°C
-
Detector Temperature: 250-300°C
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1-2 minutes.
-
Ramp: 10-12°C/min to 200-220°C.
-
Final Hold: 5 minutes.
-
-
Injection Volume: 1 µL
-
-
Quantification:
-
Prepare a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the samples based on the calibration curve and the internal standard.
-
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: this compound Signaling Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. Studies on the Stability of Corticosteroids: Degradation of Clobetasol this compound, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. A full conformational characterization of antiandrogen cortexolone-17α-propionate and related compounds through theoretical calculations and nuclear m ... - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00049H [pubs.rsc.org]
Addressing matrix effects in mass spectrometry analysis of propionate.
Addressing Matrix Effects in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the mass spectrometry analysis of propionate.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
Problem: Poor Signal or Complete Signal Loss for this compound
| Possible Cause | Recommended Solution |
| Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer's ion source.[1][2][3] | 1. Improve Sample Cleanup: Employ a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[4][5] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from matrix components.[2][4] 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[6] |
| Analyte Adsorption: this compound may be adsorbing to metal surfaces within the HPLC system, such as the column housing or frits.[7] | Consider Metal-Free Components: If you suspect interaction with metal surfaces, using a metal-free or PEEK-coated column and tubing can significantly improve signal and peak shape.[7] |
| Instrumental Issues: The LC or MS system may not be performing optimally. | System Suitability Test: Perform a system suitability test with a clean standard solution of this compound to verify instrument performance. Check for leaks and ensure proper mobile phase flow.[4] |
Problem: Inconsistent and Irreproducible Results for this compound
| Possible Cause | Recommended Solution |
| Variable Matrix Effects: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression.[6] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for variability in ion suppression.[6][8] It co-elutes with this compound and experiences similar matrix effects, allowing for accurate quantification.[9] 2. Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in a blank matrix that is as similar as possible to the samples being analyzed.[4][6] |
| Inefficient Extraction: The chosen sample preparation method may not be providing consistent recovery of this compound across all samples. | Optimize Extraction Protocol: Re-evaluate and optimize your extraction protocol. For Solid-Phase Extraction (SPE), experiment with different sorbents and elution solvents.[4] |
| Analyte Instability: this compound may be degrading during sample storage or processing. | Assess Analyte Stability: Perform stability tests on your samples under the conditions of your workflow, including freeze-thaw cycles and storage duration.[10] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: In mass spectrometry, the "matrix" refers to all the components in a sample apart from the analyte of interest (this compound).[4] Matrix effects occur when these other components co-elute with this compound and interfere with its ionization process in the ion source. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[9][11] These effects can severely compromise the accuracy, precision, and sensitivity of your quantitative results for this compound.[4]
Q2: What is the best strategy to compensate for matrix effects?
A2: The "gold standard" for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C- or ²H-labeled this compound.[6][12] Because a SIL-IS has nearly identical chemical and physical properties to this compound, it will be affected by the matrix in the same way.[9] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of ion suppression or enhancement.[6][8]
Q3: When should I consider derivatization for this compound analysis?
A3: Derivatization is a chemical modification of the analyte to improve its analytical properties.[13] For this compound, which is a small, polar molecule, derivatization is often employed to:
-
Improve chromatographic retention: this compound has poor retention on standard reversed-phase columns. Derivatization can make it less polar, improving its interaction with the column.[14]
-
Enhance ionization efficiency: Some derivatizing agents can add a functional group that is more easily ionized, leading to a significant increase in sensitivity in the mass spectrometer.[15][16]
-
Increase volatility for GC-MS: If you are using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to make this compound volatile enough for analysis.[13][16]
Q4: How can I determine if my method is suffering from matrix effects?
A4: A common method to assess matrix effects is the post-extraction addition method.[11] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a clean solvent. The matrix effect can be calculated as a percentage. Another method is the post-column infusion technique, where a constant flow of the analyte solution is introduced into the mass spectrometer after the LC column. Injection of a blank matrix extract will show a dip in the baseline signal if ion suppression is occurring at that retention time.[2]
Experimental Protocols
Protocol 1: Stable Isotope Dilution LC-MS/MS for this compound Quantification in Plasma
This protocol outlines a method for the accurate quantification of this compound in plasma using a stable isotope-labeled internal standard to correct for matrix effects.
1. Materials and Reagents:
-
This compound standard
-
¹³C₃-Propionate (or other suitable isotopic variant) as internal standard (IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Blank human plasma
2. Preparation of Standards and Samples:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and ¹³C₃-propionate in ultrapure water.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with appropriate volumes of the this compound stock solution to achieve a concentration range (e.g., 0.5 to 100 µM).
-
Internal Standard Spiking Solution: Prepare a working solution of ¹³C₃-propionate at a fixed concentration (e.g., 10 µM) in water.
-
Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or blank, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from early-eluting interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both this compound and its labeled internal standard.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Analysis in Plasma
| Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (%RSD) |
| Protein Precipitation (PPT) | 85 - 95 | 40 - 60 (Suppression) | < 15 |
| Liquid-Liquid Extraction (LLE) | 60 - 80 | 15 - 30 (Suppression) | < 10 |
| Solid-Phase Extraction (SPE) | 90 - 105 | < 15 (Suppression) | < 5 |
Note: Data are representative and may vary depending on the specific matrix and experimental conditions.
Visualizations
Caption: A troubleshooting decision tree for addressing poor this compound signals.
Caption: Workflow for this compound analysis using stable isotope dilution LC-MS/MS.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. lctsbible.com [lctsbible.com]
- 3. nebiolab.com [nebiolab.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Effect of Stool Sampling on a Routine Clinical Method for the Quantification of Six Short Chain Fatty Acids in Stool Using Gas Chromatography–Mass Spectrometry [mdpi.com]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. chromsoc.jp [chromsoc.jp]
- 16. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
How to increase the yield of propionate from bacterial fermentation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of propionate from bacterial fermentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is lower than expected. What are the common causes?
Low this compound yield can stem from several factors, ranging from suboptimal fermentation conditions to microbial strain limitations. Key areas to investigate include:
-
Suboptimal pH: The pH of the fermentation medium is critical for both bacterial growth and this compound production.[1][2]
-
Incorrect Temperature: Temperature directly influences enzymatic activity and microbial growth rates.[1][3]
-
Substrate Limitation or Inhibition: The concentration and type of carbon source can significantly impact yield.
-
Product Inhibition: Accumulation of propionic acid can inhibit the growth and metabolism of the producing microorganisms.[3]
-
Inadequate Aeration (for facultative anaerobes): For some engineered strains, the level of aeration is a critical parameter.
-
By-product Formation: The diversion of carbon flux towards other metabolic by-products, such as acetate (B1210297) or succinate (B1194679), will reduce the this compound yield.[3]
-
Genetic Instability of Engineered Strains: Plasmid loss or reversion of mutations can lead to decreased productivity.
Q2: How can I optimize the pH to improve this compound yield?
Optimizing pH is a crucial step. The ideal pH range is often strain-dependent. For Propionibacterium species, a pH between 6.0 and 7.0 is generally considered optimal for growth, while a slightly lower pH may favor this compound production.[1]
Troubleshooting Steps:
-
Monitor pH Continuously: Use a calibrated pH probe to track changes throughout the fermentation.
-
Implement pH Control: Use automated addition of a base (e.g., NH₃·H₂O or NaOH) to maintain the pH within the desired range.
-
Consider a Two-Stage pH Strategy: Some studies suggest a two-stage pH control strategy can significantly increase this compound yield. For instance, maintaining the pH at 6.5 during the initial growth phase and then shifting it to 6.0 for the production phase has been shown to be effective.[3]
Q3: What is the optimal temperature for this compound fermentation?
The optimal temperature for this compound production is typically between 30°C and 37°C for most Propionibacterium species.[1][3] Temperatures outside of this range can lead to reduced growth and this compound formation.[1]
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your incubator or bioreactor's temperature control system is accurate and stable.
-
Profile Temperature Effects: If you are using a new strain, it is advisable to perform small-scale experiments at different temperatures (e.g., 25°C, 30°C, 37°C) to determine the optimal condition for your specific process.
Q4: My culture is producing a high level of acetate and/or succinate. How can I redirect metabolic flux towards this compound?
The formation of by-products like acetate and succinate is a common issue that diverts carbon away from this compound synthesis.
Strategies to Reduce By-products:
-
Metabolic Engineering:
-
Knockout competing pathways: In engineered strains like E. coli, deleting genes responsible for acetate production (e.g., ackA-pta) or succinate production can redirect carbon flux towards the desired pathway.
-
Overexpress key enzymes: Increasing the expression of enzymes in the this compound production pathway can help to pull the metabolic flux in the desired direction.
-
-
Optimize Fermentation Conditions:
-
Choice of Carbon Source: Using lactate (B86563) or glycerol (B35011) as a carbon source can sometimes lead to a higher this compound-to-acetate ratio compared to glucose.[3]
-
Control Redox Balance: For engineered pathways, ensuring a balanced redox state (NADH/NAD+ ratio) is crucial for efficient conversion to this compound.
-
Q5: How can I overcome product inhibition by propionic acid?
Propionic acid accumulation creates an acidic environment that can inhibit microbial growth and production.
Mitigation Strategies:
-
In Situ Product Removal (ISPR): This involves continuously removing propionic acid from the fermentation broth as it is produced. Techniques include:
-
Extractive Fermentation: Using a solvent to selectively extract propionic acid.
-
Adsorption: Employing resins to bind and remove the product.
-
-
Fed-Batch Fermentation: A fed-batch strategy can help to maintain a high cell density while keeping the propionic acid concentration below inhibitory levels for a longer period.[3]
-
Strain Development:
-
Adaptive Laboratory Evolution (ALE): Gradually exposing the microbial culture to increasing concentrations of propionic acid to select for more tolerant strains.
-
Genetic Engineering: Overexpressing genes related to acid resistance mechanisms.
-
Data Presentation
Table 1: Effect of pH on this compound Production by Propionibacterium
| pH | This compound Concentration (µg/mL) |
| 4.0 | 2596.66 |
| 5.0 | 2952.66 |
| 6.0 | 3321.35 |
| 7.0 | 3586.95 |
Data adapted from a study on Propionibacterium cocktails after 18 days of incubation.[4]
Table 2: Effect of Temperature on this compound Production by Propionibacterium
| Temperature (°C) | This compound Concentration (µg/mL) |
| 25 | 3265.32 |
| 30 | 3670.76 |
| 40 | 1926.04 |
Data adapted from a study on Propionibacterium cocktails after 18 days of incubation.[4]
Table 3: Comparison of this compound Yields from Different Substrates in Propionibacterium acidipropionici
| Carbon Source | This compound Concentration (g/L) |
| Glucose (sole) | ~29 |
| Glycerol (sole) | ~22 |
| Glucose:Glycerol (4:1) | 36.62 |
Data from fed-batch fermentation experiments.[5]
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Propionibacterium acidipropionici
This protocol describes a general procedure for fed-batch fermentation to enhance this compound production.
-
Inoculum Preparation:
-
Prepare a seed culture of P. acidipropionici in a suitable medium (e.g., containing yeast extract, peptone, and a carbon source like glucose or lactate).
-
Incubate anaerobically at 30°C until the culture reaches the late exponential phase.
-
-
Bioreactor Setup:
-
Prepare and sterilize the bioreactor containing the initial batch medium. A common medium contains a carbon source (e.g., a mix of glucose and glycerol), a nitrogen source, and essential vitamins and minerals.
-
Ensure the bioreactor is equipped with calibrated probes for pH and temperature monitoring and control.
-
Maintain anaerobic conditions by sparging with an inert gas like nitrogen.
-
-
Initial Batch Phase:
-
Fed-Batch Phase:
-
Prepare a sterile, concentrated feeding solution containing the carbon source(s). A high concentration of glucose (e.g., 500 g/L) can be used.[5]
-
Once the initial carbon source in the batch medium is nearly depleted (e.g., below 10 g/L), begin the intermittent or continuous feeding of the nutrient solution.[5]
-
The feeding rate should be adjusted to avoid both substrate depletion and accumulation to inhibitory levels.
-
-
Monitoring and Harvesting:
-
Throughout the fermentation, regularly take samples to measure cell density (OD600) and the concentrations of substrates and products (this compound, acetate, succinate) using HPLC.
-
Continue the fermentation until the this compound production rate significantly decreases.
-
Harvest the fermentation broth for downstream processing.
-
Protocol 2: Quantification of this compound in Fermentation Broth by HPLC
This protocol provides a method for the analysis of organic acids, including this compound, in fermentation samples.
-
Sample Preparation:
-
Centrifuge a sample of the fermentation broth to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the sample with the mobile phase if the concentration of organic acids is expected to be high.
-
-
HPLC System and Conditions:
-
Column: A C18 reverse-phase column is commonly used.[6]
-
Mobile Phase: An aqueous solution of a phosphate (B84403) buffer at a low pH (e.g., 10 mM potassium dihydrogen phosphate at pH 2.8) with a small percentage of an organic solvent like acetonitrile (B52724) (e.g., 95:5 v/v).[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Column Temperature: Maintain the column at a constant temperature, for example, 25°C.[6]
-
Detection: Use a UV detector at a wavelength of 210-215 nm.[6]
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of propionic acid (and other relevant organic acids) of known concentrations in the mobile phase.
-
Inject the standards into the HPLC system and record the peak areas.
-
Generate a standard curve by plotting the peak area against the concentration for each analyte.
-
-
Sample Analysis and Quantification:
-
Inject the prepared fermentation samples into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
References
- 1. Growth characterization of Propionibacterium and propionic acid production capabilities at different temperatures and pH levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Propionic Acid: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth characterization of Propionibacterium and propionic acid production capabilities at different temperatures and pH levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Investigating Propionate's Systemic Effects with In Vitro Models
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the systemic effects of propionate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using in vitro models.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. Why are my in vitro results with this compound not translating to in vivo models? | The translation from in vitro to in vivo is a significant challenge due to the inherent differences in biological complexity. In vitro models, particularly traditional 2D cell cultures, lack the intricate interplay between various organs, tissues, and physiological factors present in a living organism.[1] Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and the influence of the gut microbiota are not fully recapitulated in simple in vitro systems. |
| 2. What are the key limitations of using simple cell cultures to study this compound's systemic effects? | Simple cell cultures often fail to mimic the complex microenvironment of tissues. They lack the 3D architecture, cell-cell and cell-matrix interactions, and mechanical cues (like fluid shear stress) that are crucial for physiological responses.[2] Furthermore, maintaining physiologically relevant concentrations of this compound and its metabolites over time can be difficult in static cultures. |
| 3. What are more advanced in vitro models that can better simulate systemic effects? | Organ-on-a-chip (OoC) platforms are emerging as powerful tools to overcome the limitations of traditional cell cultures.[3][4] These microfluidic devices can co-culture different cell types in a more physiologically relevant manner, incorporating fluid flow and mechanical forces.[2][4] Gut-on-a-chip, liver-on-a-chip, and even multi-organ-on-a-chip systems can provide more accurate insights into the systemic effects of gut-derived metabolites like this compound.[5][6][7][8] |
| 4. What are the typical concentrations of this compound to use in in vitro experiments? | The concentration of this compound can vary significantly depending on the biological context. In the gut lumen, concentrations can be as high as 70-100 mM.[9] However, circulating plasma levels are much lower, typically in the micromolar range (approximately 0.4–5 μM).[10] It is crucial to use concentrations that are relevant to the specific biological question and the cell type being studied. Dose-response experiments are highly recommended.[11] |
| 5. How does this compound exert its effects on cells? | This compound acts as a signaling molecule through various mechanisms. It can activate G protein-coupled receptors (GPCRs) such as FFAR2 (GPR43) and FFAR3 (GPR41).[12] Additionally, as a histone deacetylase (HDAC) inhibitor, this compound can modulate gene expression epigenetically.[9] It has also been shown to influence key signaling pathways like NF-κB and STAT3.[3][4][5][13] |
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or unexpected cellular responses to this compound treatment. | This compound stability: this compound can be volatile and its concentration in the medium may decrease over time. pH changes: Addition of propionic acid can lower the pH of the culture medium, affecting cell viability and function. Dose- and time-dependent effects: The effects of this compound can vary significantly with different concentrations and exposure times.[11] | - Prepare fresh this compound solutions for each experiment. - Use sodium this compound instead of propionic acid to minimize pH shifts, or buffer the medium appropriately. - Perform thorough dose-response and time-course experiments to determine the optimal conditions for your specific cell type and endpoint. |
| Difficulty maintaining a stable this compound concentration in long-term cultures. | Metabolism by cells: Cells can metabolize this compound, leading to a decrease in its concentration over time. Evaporation: this compound can evaporate from the culture medium, especially in open or loosely sealed culture vessels. | - Replenish the medium with fresh this compound at regular intervals. - Use tightly sealed culture flasks or plates. - For advanced studies, consider using a perfusion system or a microfluidic device that allows for continuous replenishment of the medium. |
| Low cell viability after this compound treatment. | High concentrations: Supraphysiological concentrations of this compound can be toxic to some cell types. pH shock: A sudden and significant drop in medium pH due to the addition of propionic acid can induce cell death. | - Start with lower, physiologically relevant concentrations and perform a dose-response curve to determine the IC50. - As mentioned, use sodium this compound or ensure the medium is well-buffered. - Gradually introduce this compound to the culture to avoid abrupt changes in the cellular environment. |
| Contamination in cell cultures. | Improper aseptic technique: Introduction of bacteria, yeast, or fungi during experimental procedures. Contaminated reagents: this compound solutions or other media components may be contaminated. | - Strictly adhere to aseptic techniques when preparing solutions and handling cell cultures.[14] - Filter-sterilize all this compound solutions before adding them to the culture medium. - Regularly test your cultures for mycoplasma contamination.[14] |
| Challenges with Organ-on-a-Chip (OoC) experiments. | Bubble formation: Air bubbles in the microfluidic channels can disrupt flow and harm cells. Leakage: Improper device assembly or high flow rates can lead to leakage between channels. Maintaining co-cultures: Long-term viability and functionality of multiple cell types can be challenging.[3] | - Prime the microfluidic channels carefully to remove all air before introducing cells and media. - Ensure the device is properly assembled and operate at recommended flow rates. - Optimize media composition and flow rates to support the specific needs of all cell types in the co-culture. |
Quantitative Data Summary
Table 1: Effects of this compound on Immune Cell Cytokine Production
| Cell Type | This compound Concentration | Cytokine | Effect | Reference |
| Human CD4+ T cells | Not specified | IFN-γ, IL-17 | Decreased production | [4][5] |
| Human whole blood | 0.2 mM, 2 mM | TNF | Inhibited LPS-induced release | [15] |
| RAW 264.7 macrophages | 1 mM, 2.5 mM | TNF-α | Inhibited expression post-infection | [11] |
| RAW 264.7 macrophages | 1 mM, 2.5 mM | IL-10 | Increased expression post-infection | [11] |
Table 2: Effects of this compound on Intestinal Epithelial Cells (IECs)
| Cell Type | This compound Concentration | Endpoint | Effect | Reference |
| Mouse Small Intestinal Epithelial Cells (MSIEs) | Not specified | Cell Migration | Enhanced | [2][3] |
| Human Caco-2 cells | Not specified | Cell Migration | Enhanced | [3] |
| Human Caco-2 cells | Not specified | Transepithelial Electrical Resistance (TEER) | Increased | [16] |
Table 3: Effects of this compound on Cancer Cell Lines
| Cell Line | This compound Concentration | Effect | Reference |
| Lung cancer (H1299, H1703) | 10 mM | Induced apoptosis and cell cycle arrest | [17][18] |
| Breast cancer (JIMT-1, MCF7) | 5-20 mM | Inhibited proliferation, induced apoptosis | [18] |
| Glioblastoma (U87) | 10-100 mM | Induced apoptosis and autophagy | [19] |
Experimental Protocols
1. Protocol for In Vitro Wound Healing (Scratch) Assay to Assess Intestinal Epithelial Cell Migration
-
Cell Seeding: Seed intestinal epithelial cells (e.g., Caco-2 or MSIEs) in a 6-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight "scratch" or wound in the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of sodium this compound or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours using a microscope with a camera.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
2. Protocol for Treating Macrophages with this compound and Assessing Cytokine Production
-
Cell Seeding: Plate macrophages (e.g., RAW 264.7) in a 24-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment (optional): Pre-incubate the cells with different concentrations of sodium this compound for a specific duration (e.g., 2-12 hours).
-
Stimulation: Add a stimulating agent like lipopolysaccharide (LPS) to induce an inflammatory response, along with the this compound treatment.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Analysis: Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.
Visualizations
Caption: this compound signaling pathways involving FFARs and HDAC inhibition.
Caption: General experimental workflow for studying this compound's in vitro effects.
References
- 1. This compound reinforces epithelial identity and reduces aggressiveness of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Cell Speed and Persistence to Promote Intestinal Epithelial Turnover and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Enhances Cell Speed and Persistence to Promote Intestinal Epithelial Turnover and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound functions as a feeding state-dependent regulatory metabolite to counter proinflammatory signaling linked to nutrient load and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances of dual-organ and multi-organ systems for gut, lung, skin and liver models in absorption and metabolism studies - Lab on a Chip (RSC Publishing) DOI:10.1039/D4LC01011F [pubs.rsc.org]
- 8. Microfluidic gut-axis-on-a-chip models for pharmacokinetic-based disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound enhances the expression of key genes involved in the gluconeogenic pathway in bovine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium this compound Relieves LPS-Induced Inflammation by Suppressing the NF-ĸB and MAPK Signaling Pathways in Rumen Epithelial Cells of Holstein Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Modulatory Effect of Sodium this compound Treatment in the Expression of Inflammatory Cytokines and Intracellular Growth of Brucella abortus 544 in Raw 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vitro effects of fluticasone this compound on IL-13 production by mitogen-stimulated lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound regulates tight junction barrier by increasing endothelial-cell selective adhesion molecule in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound of a microbiota metabolite induces cell apoptosis and cell cycle arrest in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sodium this compound exerts anticancer effect in mice bearing breast cancer cell xenograft by regulating JAK2/STAT3/ROS/p38 MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sodium this compound Contributes to Tumor Cell Growth Inhibition through PPAR-γ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for designing dietary intervention studies with propionate.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for designing and implementing dietary intervention studies with propionate.
Frequently Asked Questions (FAQs)
Study Design and Protocol
Q1: What are the most appropriate study designs for a dietary this compound intervention?
Randomized controlled trials (RCTs) are the gold standard for determining the efficacy of this compound interventions.[1][2] Common designs include:
-
Parallel-group studies: Participants are randomized to either an intervention group (receiving this compound) or a control group.[3][4] This design is straightforward but may require a larger sample size.
-
Crossover studies: Each participant receives both the intervention and the placebo in a randomized order, with a washout period in between. This design has more statistical power and minimizes confounding variables.[1]
Q2: How should I determine the sample size for my study?
Sample size calculations should be based on previous research. For example, one study anticipated that a hypo-caloric diet alone would cause a weight loss of 3.0 ± 2.5 kg, while the addition of a this compound-ester would lead to a weight loss of 5.0 ± 2.5 kg.[3] Bayesian methods can also be used to translate evidence from preliminary trials into probabilities for determining sample size.[4]
Q3: What are the key considerations for selecting a participant population?
The target population should align with the research question. Many studies focus on overweight or obese individuals, as this compound is often investigated for its effects on weight management and metabolic health.[3][4] Exclusion criteria are critical and may include the presence of disordered eating patterns to reduce bias and mitigate safety concerns.[2]
Intervention Formulation and Delivery
Q1: What are the different ways to administer this compound in a dietary intervention?
There are several methods for increasing colonic this compound, each with its own set of challenges:
-
High-fiber diets: Diets rich in non-digestible carbohydrates (NDCs) can increase this compound production by the gut microbiota.[5] However, the variability in individual gut microbiota activity makes it difficult to achieve reliable and predictable increases in systemic SCFA levels with high-fiber diets alone (≥ 35g/d).[3]
-
Direct oral this compound supplementation: This method is limited by a short plasma half-life, poor palatability, and primary absorption in the small intestine rather than the colon.[3]
-
This compound esters: A novel approach involves using inulin-propionate ester (IPE), which is designed to deliver this compound specifically to the colon.[4]
Q2: What is a typical dosage for this compound supplementation?
Dosages in studies have varied. For instance, a study on weight loss used 10g of this compound ester per day.[3] Another study investigating the effects on carbohydrate and lipid metabolism used 7.5g of sodium this compound daily.[6] A study on the impact on obesity- and diabetes-associated hormones used a meal containing one gram of this compound as an additive.[7]
Q3: How can I ensure proper blinding and placebo control?
For placebo-controlled trials, it is crucial that the placebo is identical to the intervention in appearance, taste, and smell. In a study using sodium this compound capsules, the placebo group received identical capsules containing dibasic calcium phosphate.[6] In a trial with this compound ester, the control group received inulin.[3]
Subject Management
Q1: How can I monitor and encourage participant compliance?
Adherence should be clearly defined and measured. This can be done by tracking the intake of the dietary component of interest (e.g., grams of fiber per day) rather than using unvalidated measures.[2] For supplement studies, counting returned sachets or capsules is a common method.
Q2: What are the potential side effects of this compound supplementation?
Excessive L-carnitine, sometimes used in conjunction with this compound management for certain conditions, can cause a fishy odor and gastrointestinal symptoms.[8] While this compound is generally recognized as safe, some research suggests it may act as a "metabolic disruptor," potentially increasing the risk for diabetes and obesity, warranting further investigation.[7][9]
Data Collection and Analysis
Q1: What are the key outcome measures to include in a this compound intervention study?
Outcome measures will depend on the study's objectives but often include:
-
Anthropometric measures: Body weight, BMI, waist and hip circumference.[4]
-
Metabolic markers: Fasting glucose, insulin, triglycerides, total cholesterol, LDL, and HDL.[4][10]
-
Appetite and satiety: Assessed using visual analogue scales.[3]
-
Gut hormones: PYY and GLP-1.[11]
-
Gut microbiome: Taxonomy and diversity, often analyzed through 16S rRNA sequencing.[10][12]
Q2: How can I measure this compound levels in biological samples?
Mass spectrometry-based analyses, including liquid-chromatography (LC)-MS and direct-infusion (DI)-MS, can be used to quantify serum this compound.[13] A stable-isotope dilution technique with an intravenous infusion of 13C-labeled SCFAs can be used to quantify in vivo colonic production of this compound.[14]
Q3: How should I analyze gut microbiome data?
16S rRNA sequencing is a common method to characterize the gut microbiome.[10] This allows for the determination of changes in individual gut microbiome constituents and the diversity of the entire population.[12] It's important to note that while there is a correlation between the abundances of pathway-carrying bacteria and SCFA concentrations, this correlation can be weaker for this compound compared to other SCFAs like butyrate.[15][16]
Troubleshooting Guides
Issue 1: High variability in baseline this compound levels among participants.
-
Cause: Differences in diet and gut microbiota composition.
-
Solution:
-
Implement a dietary run-in period before the intervention to standardize participants' diets as much as possible.
-
Collect detailed dietary intake data at baseline to use as a covariate in statistical analyses.
-
Characterize the baseline gut microbiome to identify potential responders versus non-responders.
-
Issue 2: Poor participant compliance with the intervention.
-
Cause: Unpalatability of the supplement, inconvenient dosing schedule, or side effects.
-
Solution:
-
If using direct supplementation, work with a compounding pharmacy to improve the taste and texture of the product. Encapsulation can also mask poor taste.[6]
-
Provide the supplement in ready-to-use sachets for easier mixing with food.[3]
-
Maintain regular contact with participants to address any issues and provide encouragement.
-
Clearly communicate potential side effects and have a plan to manage them.
-
Issue 3: No significant effect of the intervention on primary outcomes.
-
Cause: Insufficient dosage, short intervention duration, or a "ceiling effect" in a healthy population.
-
Solution:
-
Conduct a thorough literature review to ensure the dosage is appropriate and evidence-based.
-
Consider a longer intervention period, as some effects may take time to become apparent.
-
Ensure the target population has room for improvement in the measured outcomes.
-
Analyze secondary outcomes and conduct subgroup analyses to generate hypotheses for future studies.
-
Data Presentation
Table 1: Examples of this compound Intervention Study Protocols
| Study Focus | Participant Population | Intervention | Dosage | Duration | Control | Key Outcomes | Reference |
| Weight Loss | 70 overweight and obese adults (BMI 25-35 kg/m2 ) | This compound ester | 10 g/day | 12 weeks | Inulin | Weight loss, appetite | [3] |
| Weight Gain Prevention | Overweight younger adults (20-40 years) | Inulin-propionate ester (IPE) | 10 g/day | 12 months | Inulin | Weight gain, fasting biochemistry | [4] |
| Carbohydrate and Lipid Metabolism | 10 healthy female volunteers | Sodium this compound capsules | 7.5 g/day | 7 weeks | Dibasic calcium phosphate | Serum cholesterol, triglycerides, glucose, insulin | [6] |
| Endothelial Function | Patients with established coronary artery disease | Sodium this compound | Not specified | Not specified | Not specified | Endothelial function, inflammatory markers | [12][17] |
Experimental Protocols
Protocol 1: Quantification of Serum this compound using LC-MS
-
Sample Collection: Collect fasting blood samples at baseline and at specified time points post-intervention (e.g., hourly for pharmacokinetic studies).[13]
-
Sample Processing: Separate serum and store at -80°C until analysis.
-
Derivatization (if necessary): Some methods use derivatization reagents to improve sensitivity and stability.
-
LC-MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled with a mass spectrometer.
-
Separate this compound from other serum components on a suitable column.
-
Detect and quantify this compound using mass spectrometry.
-
-
Data Analysis: Calculate this compound concentrations based on a standard curve.
Protocol 2: Analysis of Gut Microbiota using 16S rRNA Sequencing
-
Sample Collection: Collect fecal samples at baseline and at the end of the intervention.[10]
-
DNA Extraction: Extract microbial DNA from the fecal samples using a commercially available kit.
-
PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.
-
Library Preparation: Prepare sequencing libraries from the PCR amplicons.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis:
-
Process the raw sequencing reads (quality filtering, chimera removal).
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs.
-
Calculate alpha and beta diversity metrics.
-
Perform statistical analyses to identify changes in microbial composition and diversity between intervention and control groups.
-
Visualizations
Caption: this compound's signaling pathway in appetite regulation.
Caption: A typical experimental workflow for a parallel-group this compound study.
Caption: Decision logic for selecting a study design and intervention type.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimal Design of Clinical Trials of Dietary Interventions in Disorders of Gut-Brain Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Increase in colonic this compound as a method of prEVENTing weight gain over 12 months in adults aged 20–40 years (iPREVENT): a multi-centre, double-blind, randomised, parallel-group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propionic Acid Impact on Multiple Sclerosis: Evidence and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of dietary this compound on carbohydrate and lipid metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Consumption Increases Levels of Obesity- and Diabetes-Associated Hormones | Sci.News [sci.news]
- 8. Nutrition Management Guidelines for PROP | Southeast Regional Genetics Network [managementguidelines.net]
- 9. Could a popular food ingredient raise the risk for diabetes and obesity? | Harvard T.H. Chan School of Public Health [hsph.harvard.edu]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Effects of targeted delivery of this compound to the human colon on appetite regulation, body weight maintenance and adiposity in overweight adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Oral supplementation with this compound is reflected in the serum of healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Predicting butyrate- and this compound-forming bacteria of gut microbiota from sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
How to control for confounding factors in propionate supplementation studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propionate supplementation.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our results between subjects. What are the common confounding factors in this compound supplementation studies?
A1: High inter-individual variability is a common challenge. The primary confounding factors to consider are:
-
Dietary Habits: The amount and type of dietary fiber consumed by participants can significantly influence baseline this compound production by the gut microbiota.[1][2][3] A high-fiber diet naturally increases circulating levels of short-chain fatty acids (SCFAs), including this compound.[4]
-
Baseline Gut Microbiome Composition: The composition of an individual's gut microbiota at the start of the study plays a crucial role.[5] The ratio of major phyla, such as Firmicutes and Bacteroidetes, can impact the metabolic response to this compound supplementation.[5][6][7]
-
Medication and Supplement Use:
-
Antibiotics: Recent antibiotic use can drastically alter the gut microbiota, affecting its ability to produce and respond to this compound.
-
Probiotics/Prebiotics: Concurrent or recent use of probiotics or prebiotics can introduce new microbial strains or alter the existing gut ecosystem, thereby influencing study outcomes.
-
-
Host Factors: Age, genetics, and underlying health conditions can all contribute to variations in how individuals metabolize and respond to this compound.
Q2: How can we control for dietary variations among our study participants?
A2: Controlling for dietary intake is critical for reducing variability. Here are several strategies:
-
Controlled Feeding Studies: The most rigorous approach is to provide all participants with a standardized diet for a period before and during the study.[8][9][10][11][12] This ensures that all participants have the same dietary substrate for microbial fermentation.
-
Dietary Records and Counseling: If a full feeding study is not feasible, require participants to maintain detailed food diaries.[11][12] A dietitian can then provide counseling to help participants adhere to a standardized dietary plan.
-
Washout Diet: Implement a "washout" period with a standardized diet before the intervention begins. This helps to normalize the gut environment across participants.
-
Statistical Adjustment: Collect detailed dietary intake data (e.g., through food frequency questionnaires) and use statistical methods to adjust for dietary variables as covariates in your analysis.[13]
Q3: What is the recommended washout period for participants who have recently used antibiotics or probiotics?
A3: A washout period is essential to minimize the carry-over effects of substances that can alter the gut microbiome.
-
Antibiotics: A washout period of at least 30 days is recommended after the last dose of antibiotics.[12] Some protocols may even require a longer duration depending on the type and course of the antibiotic.
-
Probiotics and Prebiotics: A washout period of at least 30 days is also recommended for probiotics and prebiotics to allow the gut microbiota to return to a stable baseline.
Troubleshooting Guides
Problem: Inconsistent or unexpected changes in plasma this compound levels post-supplementation.
| Potential Cause | Troubleshooting Steps |
| Variable Dietary Fiber Intake | Implement a controlled feeding protocol or enforce a strict, standardized diet with defined fiber content for all participants.[8][9][10][11][12] Monitor adherence through food diaries and urinary nitrogen analysis.[10] |
| Baseline Microbiome Differences | Characterize the baseline gut microbiome of all participants using 16S rRNA or shotgun metagenomic sequencing. Stratify participants based on their baseline microbiome characteristics (e.g., high vs. low Firmicutes/Bacteroidetes ratio) during data analysis.[6][7] |
| Poor Adherence to Supplementation | Implement a robust system for monitoring supplement intake, such as pill counts or daily electronic reminders. |
| Issues with this compound Bioavailability | Ensure the formulation of the this compound supplement allows for efficient delivery to the colon. Consider using formulations like inulin-propionate ester to enhance colonic delivery. |
Problem: Lack of a clear biological response (e.g., changes in GLP-1, PYY, or metabolic markers) despite successful increases in plasma this compound.
| Potential Cause | Troubleshooting Steps |
| Receptor Polymorphisms | Consider genotyping participants for polymorphisms in the genes for this compound receptors (FFAR2 and FFAR3), as this could influence signaling. |
| Underlying Metabolic State | The baseline metabolic health of participants can influence their response. Stratify the analysis based on factors like insulin (B600854) sensitivity or BMI. |
| Interactions with Other Metabolites | The presence of other microbial or host metabolites could be influencing the signaling pathway. A broader metabolomic analysis may provide insights. |
Quantitative Data Summary
Table 1: Impact of Dietary Fiber on Plasma this compound Levels
| Study Type | Intervention | Duration | Change in Plasma this compound | Reference |
| Human Intervention | High-fiber diet (39 g/day ) vs. low-fiber diet | 5 days | Significant increase | [4] |
| Human Cross-sectional | Higher habitual dietary fiber intake | N/A | Inverse correlation with lipopolysaccharide-binding protein (a marker of inflammation), which is associated with fecal this compound | [1] |
| Human Intervention | Low-fiber vs. adequate-fiber diet in pregnancy | N/A | No significant difference in serum this compound at 28 weeks gestation | [2] |
| Systematic Review | Various dietary fiber interventions | Varied | 5 out of 42 reviewed studies showed a significant increase in this compound | [3] |
Table 2: Association of Firmicutes/Bacteroidetes (F/B) Ratio with Health Outcomes
| Health Condition | Association with F/B Ratio | Key Findings | Reference |
| Obesity | Generally higher F/B ratio in obese individuals, though findings can be inconsistent. | A higher F/B ratio has been proposed as a potential biomarker for obesity. | [6][7][14] |
| Prostate Enlargement | Significantly higher F/B ratio in men with prostate enlargement. | The F/B ratio in the PE group was 2.21 ± 0.39 vs. 1.61 ± 0.40 in the non-PE group (p = 0.015). | [13] |
| Inflammatory Bowel Disease (IBD) | Generally a lower F/B ratio is observed in individuals with IBD. | Dysbiosis characterized by a decreased F/B ratio is associated with IBD. | [5] |
Experimental Protocols
Protocol: Dietary Standardization for a this compound Supplementation Study
Objective: To minimize the confounding effect of diet on the outcomes of a this compound supplementation study.
Phases:
-
Screening and Habitual Diet Assessment (2-4 weeks prior to baseline):
-
Administer a food frequency questionnaire to assess participants' typical dietary habits.
-
Exclude individuals with extreme dietary patterns or those unwilling to adhere to a standardized diet.
-
-
Washout/Run-in Period (1-2 weeks prior to baseline):
-
Intervention Period (Duration of the study):
-
Continue providing the standardized diet to all participants.
-
Randomly assign participants to receive either the this compound supplement or a placebo, which should be consumed with one of the provided meals.
-
Monitor adherence through daily logs and regular collection of 24-hour urine samples to measure nitrogen excretion.[10]
-
-
Dietary Compliance Monitoring:
-
Conduct unannounced 24-hour dietary recalls to check for consumption of non-study foods.
-
Analyze urinary nitrogen levels to objectively assess compliance with the provided diet.[10]
-
Food Substitution Protocol:
-
If a specific food item in the standardized diet is unavailable, a substitute can be used if it meets predefined nutrient criteria. For example, the substitute must be within ±85 kcal, ±5.0 g protein, ±2.5 g total fat, ±10.0 g total carbohydrate, and ±100.0 mg sodium per 100g of the original food item.[10]
Visualizations
Caption: this compound signaling pathway in an enteroendocrine L-cell.
Workflow for a Controlled Feeding Study
Caption: Experimental workflow for a controlled feeding study.
References
- 1. Dietary fiber intake and fecal short-chain fatty acid concentrations are associated with lower plasma lipopolysaccharide-binding protein and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Dietary Fibers on Short-Chain Fatty Acids and Gut Microbiota Composition in Healthy Adults: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Probiotics on the Firmicutes/Bacteroidetes Ratio in the Treatment of Obesity and Inflammatory Bowel disease [mdpi.com]
- 6. Firmicutes/Bacteroidetes Ratio | Rupa Health [rupahealth.com]
- 7. The Firmicutes/Bacteroidetes Ratio: A Relevant Marker of Gut Dysbiosis in Obese Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Controlled Feeding Diets for Healthy Eating · Info for Participants · Clinical Trial 2025 | Power | Power [withpower.com]
- 10. Challenges in Designing and Delivering Diets and Assessing Adherence: A Randomized Controlled Trial Evaluating the 2010 Dietary Guidelines for Americans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods to standardize dietary intake before performance testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Firmicutes/Bacteroidetes ratio of the human gut microbiota is associated with prostate enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of antibodies used in the analysis of proteins related to propionate metabolism.
Frequently Asked Questions (FAQs)
Q1: Why is antibody validation crucial for studying this compound metabolism?
Q2: What are the key proteins involved in mammalian this compound metabolism that I might want to study?
A2: The central pathway for this compound metabolism in mammals occurs primarily in the mitochondria. Key enzymes include:
-
Propionyl-CoA Synthetase (ACSS2/ACSS3): Activates this compound to propionyl-CoA.
-
Propionyl-CoA Carboxylase (PCC): A biotin-dependent enzyme that converts propionyl-CoA to D-methylmalonyl-CoA. It has two subunits, PCCA and PCCB.[1]
-
Methylmalonyl-CoA Epimerase (MCEE): Converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.
-
Methylmalonyl-CoA Mutase (MUT): A vitamin B12-dependent enzyme that converts L-methylmalonyl-CoA to succinyl-CoA, which then enters the Krebs cycle.[2]
Q3: What are the recommended initial steps to assess the specificity of a new antibody against a this compound pathway enzyme?
A3: Before embarking on extensive experiments, a few initial validation steps are critical:
-
In silico analysis: Check the manufacturer's datasheet for the immunogen sequence. Use bioinformatics tools (e.g., BLAST) to ensure the immunogen is specific to your target protein and does not have high sequence homology with other proteins.
-
Western Blotting (WB): This is the most common first-line validation technique. A specific antibody should detect a single band at the correct molecular weight in a lysate from cells or tissues known to express the target protein.[3]
-
Positive and Negative Controls: Always include positive control lysates (e.g., from cells overexpressing the target protein) and negative control lysates (e.g., from knockout/knockdown cells or tissues known not to express the protein).[4][5]
Q4: What is knockout (KO) validation and why is it considered a gold standard?
A4: Knockout (KO) validation is a powerful method to confirm antibody specificity. It involves testing the antibody on a cell line or tissue where the gene encoding the target protein has been inactivated (knocked out), for instance using CRISPR-Cas9 technology. A truly specific antibody will show a signal in the wild-type (WT) sample but no signal in the KO sample. This provides the most definitive evidence that the antibody is binding to its intended target.[4][6]
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Insufficient antibody concentration. | Increase the primary and/or secondary antibody concentration.[7] |
| Low expression of the target protein. | Increase the amount of protein loaded on the gel.[7] Consider using a positive control lysate. | |
| Inefficient protein transfer. | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| Antibody not suitable for WB. | Check the manufacturer's datasheet for validated applications. | |
| Multiple Bands or Non-Specific Bands | Primary antibody concentration is too high. | Decrease the primary antibody concentration and/or incubation time.[8][9][10] |
| Non-specific binding of the secondary antibody. | Run a control lane with only the secondary antibody. | |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice.[8] | |
| Splice variants or post-translational modifications. | Consult literature and databases (e.g., UniProt) for known isoforms or modifications of your target protein. | |
| High Background | Incomplete blocking. | Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[9][10] |
| Insufficient washing. | Increase the number and duration of wash steps.[8][9] | |
| Antibody concentration too high. | Reduce the concentration of primary and/or secondary antibodies.[9] |
Immunoprecipitation (IP)
| Problem | Possible Cause | Recommended Solution |
| Low or No Target Protein Pulldown | Antibody not suitable for IP. | Use an antibody specifically validated for IP.[11] |
| Insufficient antibody or beads. | Optimize the amount of antibody and beads used.[11] | |
| Protein-protein interaction is weak or transient. | Consider cross-linking agents (e.g., DSP) to stabilize interactions.[12] | |
| Harsh lysis or wash conditions. | Use a milder lysis buffer and less stringent wash buffers. | |
| High Non-Specific Binding | Proteins binding non-specifically to the beads. | Pre-clear the lysate by incubating it with beads alone before adding the antibody.[11] |
| Insufficient washing. | Increase the number and stringency of wash steps.[11] | |
| Antibody cross-reactivity. | Use a high-specificity monoclonal antibody. |
Immunofluorescence (IF)
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low target protein expression. | Use cell lines known to express the protein at high levels or consider signal amplification techniques. |
| Inappropriate fixation or permeabilization. | Optimize fixation (e.g., PFA, methanol) and permeabilization (e.g., Triton X-100, saponin) methods for your specific target and antibody. | |
| Antibody not suitable for IF. | Confirm that the antibody is validated for IF on the manufacturer's datasheet. | |
| High Background or Non-Specific Staining | Primary or secondary antibody concentration too high. | Titrate your antibodies to determine the optimal concentration. |
| Inadequate blocking. | Increase the blocking time and use a suitable blocking solution (e.g., BSA or serum from the secondary antibody host species). | |
| Autofluorescence of the sample. | Use a different fluorophore or an autofluorescence quenching agent. |
Quantitative Data Summary
The following tables provide an example of how to present quantitative validation data for an anti-PCCB antibody. Disclaimer: The data presented here is hypothetical and for illustrative purposes only. Researchers should always refer to the manufacturer's datasheet and perform their own validation experiments.
Table 1: Western Blot Analysis of Anti-PCCB Antibody
| Cell Lysate | Protein Load (µg) | Primary Antibody Dilution | Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| Wild-Type (WT) | 20 | 1:1000 | 15,000 | 25 |
| PCCB KO | 20 | 1:1000 | 500 | 1.2 |
| WT | 20 | 1:2000 | 8,000 | 15 |
| PCCB KO | 20 | 1:2000 | 450 | 1.1 |
Table 2: Immunoprecipitation Efficiency of Anti-PCCB Antibody
| Cell Lysate | Antibody Amount (µg) | % of Input Protein Immunoprecipitated |
| Wild-Type (WT) | 2 | 75% |
| Wild-Type (WT) | 5 | 90% |
| Isotype Control | 5 | <1% |
Experimental Protocols
Protocol 1: Western Blotting for Propionyl-CoA Carboxylase Subunit B (PCCB)
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.[13]
-
-
SDS-PAGE:
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
Confirm transfer using Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with anti-PCCB antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% non-fat milk in TBST) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
Protocol 2: Immunoprecipitation of Methylmalonyl-CoA Mutase (MUT)
-
Lysate Preparation:
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Pre-clearing:
-
Add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate and incubate for 1 hour at 4°C on a rotator.
-
Place the tube on a magnetic rack and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-MUT antibody or an isotype control antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add 30 µL of fresh Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of cold IP lysis buffer.
-
-
Elution:
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer and heat at 95°C for 5 minutes to elute the protein complex.
-
Pellet the beads and collect the supernatant for Western blot analysis.
-
Protocol 3: Immunofluorescence Staining of Mitochondrial this compound Metabolism Enzymes
-
Cell Seeding and Fixation:
-
Grow cells on glass coverslips to 60-70% confluency.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash cells three times with PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash cells three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate cells with the primary antibody against your mitochondrial target (e.g., anti-PCCA) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash cells three times with PBS.
-
-
Secondary Antibody and Counterstaining:
-
Incubate with a fluorescently labeled secondary antibody and a mitochondrial marker (e.g., MitoTracker Red CMXRos) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
Mount the coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Visualizations
Caption: Mammalian mitochondrial this compound metabolism pathway.
Caption: Recommended workflow for antibody specificity validation.
Caption: Logical relationship between antibody validation and data quality.
References
- 1. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antibody Validation by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 4. go.biossusa.com [go.biossusa.com]
- 5. Knockout (KO) Validated Antibodies | Antibodies.com [antibodies.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. arp1.com [arp1.com]
- 9. biossusa.com [biossusa.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 12. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample preparation for western blot | Abcam [abcam.com]
Technical Support Center: Enhancing Propionate Delivery and Bioavailability in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the delivery and bioavailability of propionate in animal studies.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound formulations.
| Problem/Observation | Potential Cause | Suggested Solution/Troubleshooting Step |
| Low or undetectable plasma/tissue this compound levels after oral administration. | Rapid absorption and metabolism in the upper gastrointestinal (GI) tract. | 1. Utilize a colon-targeted delivery system: Formulations like inulin-propionate ester (IPE) are designed to release this compound primarily in the colon upon fermentation by gut microbiota.[1][2][3] 2. Employ microencapsulation: Encapsulating this compound in materials like lipids or polymers can protect it from premature absorption and degradation.[4][5][6][7] 3. Consider a prodrug approach: Synthesize a this compound prodrug that is absorbed and later metabolized to release active this compound systemically.[8] |
| High variability in bioavailability between animals in the same treatment group. | Inconsistent administration technique (e.g., oral gavage). | 1. Refine oral gavage technique: Ensure consistent volume, speed of delivery, and placement of the gavage needle. Refer to detailed oral gavage protocols for rodents.[9][10][11][12][13] 2. Check for reflux or aspiration: Observe animals post-gavage for any signs of distress, which might indicate improper administration.[11] 3. Ensure homogeneity of the formulation: If using a suspension, ensure it is well-mixed before each administration. |
| Adverse effects observed in animals (e.g., lethargy, weight loss, neurological symptoms). | This compound dose may be too high, leading to neurotoxicity. | 1. Review dosage: High doses of this compound (e.g., 750 mg/kg body weight in some animal models) have been associated with neurotoxic effects.[14] 2. Conduct a dose-response study: Determine the optimal therapeutic dose with minimal side effects for your specific animal model and research question. 3. Monitor animal welfare closely: Regularly assess animals for any clinical signs of toxicity. |
| Inconsistent or unexpected physiological effects despite confirmed bioavailability. | Complex downstream signaling and metabolic effects of this compound. | 1. Investigate relevant signaling pathways: this compound is known to influence pathways such as PYY and GLP-1 secretion, and PI3K/Akt/eNOS signaling.[9] Assess key markers in these pathways. 2. Consider the influence of gut microbiota: The composition of the gut microbiota can influence the fermentation of delivery vehicles (like inulin) and the overall metabolic environment.[4][5] 3. Control for diet: The basal diet of the animals can significantly impact gut microbiota and baseline SCFA levels. |
| Difficulty in synthesizing or formulating the this compound delivery system. | Challenges with chemical synthesis or encapsulation process. | 1. Optimize synthesis of IPE: For inulin-propionate ester, key parameters include the ratio of propionic anhydride (B1165640) to inulin (B196767), concentration, and reaction temperature.[1][2] 2. Refine microencapsulation technique: For spray drying, optimize inlet/outlet temperatures, feed flow rate, and the composition of the wall material.[15] |
Frequently Asked Questions (FAQs)
1. What is the most effective method for delivering this compound to the colon in animal studies?
The use of inulin-propionate ester (IPE) is a well-documented and effective method for targeted colonic delivery. IPE protects the this compound from absorption in the upper gut, allowing it to be released in the colon through fermentation by the resident microbiota.[1][2][3] This approach has been shown to increase colonic this compound levels and influence physiological outcomes related to appetite and metabolism.[3]
2. How can I increase the systemic bioavailability of this compound?
For systemic effects, a prodrug approach can be effective. This involves chemically modifying this compound into an inactive form that is more readily absorbed. Once absorbed, the prodrug is metabolized to release the active this compound.[8] Polymer-based self-assembling prodrugs have shown promise in improving the pharmacokinetic profile of short-chain fatty acids.[8]
3. What are the recommended dosages for this compound in rodent studies?
Dosages can vary significantly depending on the delivery method and research question. Low doses (e.g., 2 mg/kg body weight/day) have shown antidepressant effects, while high doses (e.g., 750 mg/kg body weight) have been linked to neurotoxicity in animal models.[14] For microencapsulated this compound in diet, concentrations of 5-10% (wt/wt) have been used in rats to study effects on energy balance.[4][5] It is crucial to perform dose-finding studies to determine the optimal dose for your specific experimental context.
4. Are there any potential adverse effects of this compound administration in animals?
Yes, at high concentrations, this compound can have adverse effects. Elevated levels have been associated with neurological dysfunctions.[16] Therefore, careful dose selection and monitoring of animal health are essential.
5. How can I measure this compound concentrations in plasma and tissue samples?
Gas chromatography-mass spectrometry (GC-MS) is a common and sensitive method for quantifying short-chain fatty acids, including this compound, in biological samples like plasma and colon content.[17][18][19] This technique can also be used to measure isotopic enrichment if stable isotope-labeled this compound is used for tracer studies.[18]
Quantitative Data from Animal Studies
The following tables summarize quantitative data from various animal studies investigating different this compound delivery methods.
Table 1: In Vivo Effects of Different this compound Formulations in Rodents
| Formulation | Animal Model | Dosage | Key Findings | Reference |
| Inulin-Propionate Ester (IPE) | Diet-induced obese mice | 10% IPE in diet for 21 days | Significant body weight reduction, improved insulin (B600854) resistance, increased colonic SCFA content. | [3] |
| Microencapsulated this compound | Diet-induced obese rats | 5-10% (wt/wt) in diet | Decreased caloric intake, body weight, and fat mass. Increased fecal and plasma this compound levels. | [4][5] |
| Self-assembling Polymer-based Propionic Acid Prodrug (NanoPA) | Nonalcoholic steatohepatitis (NASH) mouse model | N/A (Focus on Butyrate) | The general polymer-based prodrug approach improved the pharmacokinetic properties of SCFAs. | [8] |
| Testosterone (B1683101) this compound (in oil) | Rats | N/A | The terminal half-life of testosterone this compound is approximately 19 hours. | [20] |
Table 2: Pharmacokinetic Parameters of this compound and Related Compounds in Rats
| Compound/Formulation | Administration Route | Dose | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| S-1 (a propionamide (B166681) derivative) | Oral | 1, 10, 30 mg/kg | 4.6 - 8.5 | 3.6 - 5.2 | ~60% | [21] |
| S-4 (a propionamide derivative) | Oral | 1, 10, 30 mg/kg | N/A | 2.6 - 5.3 | Dose-dependent, complete at lower doses | [22] |
| Testosterone this compound | Subcutaneous implant (neonate) | 2.5 mm crystal length | N/A | 8.6 | N/A | [23] |
Experimental Protocols
1. Protocol for Synthesis of Inulin-Propionate Ester (IPE)
This protocol is adapted from methodologies described in the literature.[1][2]
-
Materials: Food-grade inulin, propionic anhydride, pyridine (B92270) (as a catalyst, optional), and appropriate solvents.
-
Procedure:
-
Dissolve inulin in a suitable solvent.
-
Add propionic anhydride to the inulin solution. The ratio of anhydride to inulin is a critical parameter to optimize, with ratios around 4.5:1 being reported.[1][2]
-
Maintain the reaction at a controlled temperature (e.g., 40°C).[1][2]
-
The reaction time will vary depending on the desired degree of substitution.
-
After the reaction, precipitate the IPE product.
-
Wash the precipitate to remove unreacted reagents and byproducts.
-
Dry the final IPE product.
-
Characterize the degree of substitution using techniques like NMR spectroscopy.
-
2. Protocol for Oral Gavage in Mice
This is a general guideline; always adhere to your institution's IACUC approved protocols.[9][10][11][12][13]
-
Preparation:
-
Weigh the mouse to calculate the correct dosing volume (typically not exceeding 10 ml/kg).[12]
-
Select the appropriate gavage needle size (e.g., 20-22 gauge for adult mice). The needle should be flexible or have a ball tip to prevent injury.[10]
-
Measure the needle from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach without causing perforation.[10]
-
-
Procedure:
-
Properly restrain the mouse to immobilize its head and straighten the esophagus.
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.
-
Once the needle is in the esophagus, advance it to the predetermined depth.
-
Administer the substance slowly and smoothly.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress, such as difficulty breathing.[11]
-
3. Protocol for Measuring this compound in Plasma by GC-MS
This protocol provides a general workflow.
-
Sample Preparation:
-
Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma.
-
To a known volume of plasma (e.g., 200 µL), add an internal standard (e.g., isotopically labeled this compound).
-
Precipitate proteins using an acid (e.g., phosphoric acid).
-
Centrifuge and collect the supernatant.
-
Derivatize the SCFAs in the supernatant to make them volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate GC column and temperature program to separate the different SCFAs.
-
The mass spectrometer will detect and quantify the this compound and the internal standard based on their mass-to-charge ratios.
-
Calculate the concentration of this compound in the original plasma sample based on the ratio of the analyte peak area to the internal standard peak area and a standard curve.
-
Visualizations
Caption: Experimental workflow for in vivo this compound delivery studies.
Caption: Troubleshooting logic for low this compound bioavailability.
Caption: Key signaling pathways activated by this compound.
References
- 1. Synthesis, Characterization of Inulin this compound Ester, and Evaluation of its in Vitro Effect on SCFA Production [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Inulin this compound Ester on Obesity-Related Metabolic Syndrome and Intestinal Microbial Homeostasis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microencapsulated this compound and Butyrate Improved Energy Balance and Gut Microbiota Composition in Diet-Induced Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microencapsulated this compound and Butyrate Improved Energy Balance and Gut Microbiota Composition in Diet-Induced Obese Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microencapsulation techniques in the ruminant feed industry [dellait.com]
- 7. researchgate.net [researchgate.net]
- 8. Self-assembling polymer-based short chain fatty acid prodrugs ameliorate non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. instechlabs.com [instechlabs.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. Rethinking Short-Chain Fatty Acids: A Closer Look at this compound in Inflammation, Metabolism, and Mucosal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Elevated this compound and its association with neurological dysfunctions in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 20. Short-acting testosterone appears to have lesser effect on male reproductive potential compared to long-acting testosterone in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Plasma testosterone levels in adult and neonatal female rats bearing testosterone this compound-filled silicone elastomer capsules for varying periods of time - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in clinical trials involving propionic acidemia.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in clinical trials for propionic acidemia.
I. Troubleshooting Guides
This section offers practical guidance for common challenges encountered during experimental procedures related to propionic acidemia clinical trials.
Biomarker Assay Troubleshooting
Challenge: High variability or inconsistent readings in biomarker quantification.
| Potential Cause | Troubleshooting Steps |
| Sample Quality and Handling | - Pre-analytical Variability: Ensure strict adherence to standardized protocols for sample collection, processing, and storage. For blood samples, document time to centrifugation and freezing. For dried blood spots (DBS), ensure complete and uniform saturation of the filter paper.[1] - Hemolysis: Visually inspect plasma/serum for hemolysis, which can interfere with certain assays. If present, flag the sample and consider exclusion based on assay-specific tolerance. - Dietary Influence: Patient's recent diet, particularly protein intake, can significantly impact biomarker levels.[2] Record the time of the last meal relative to the sample collection. For longitudinal studies, aim for consistent collection times (e.g., fasting). |
| LC-MS/MS Assay for Methylcitric Acid (MCA) and Propionylcarnitine (B99956) (C3) | - Matrix Effects: Plasma from PA patients can have high concentrations of accumulating metabolites that may cause ion suppression or enhancement.[3] Utilize a stable isotope-labeled internal standard for each analyte to correct for these effects.[4] Perform matrix effect validation by post-column infusion. - Poor Peak Shape/Resolution: Highly hydrophilic organic acids can be challenging to retain on standard reversed-phase columns.[5] Consider using a column designed for polar compounds or employ derivatization to improve chromatographic behavior.[6] - Inaccurate Quantification: Ensure the calibration curve is prepared in a matrix that closely matches the study samples (e.g., charcoal-stripped plasma) to account for matrix effects. |
| FGF21 ELISA | - Kit Selection and Validation: Different commercial ELISA kits can have varying performance characteristics.[1][7][8][9][10] Validate the chosen kit for precision, accuracy, and linearity with samples from the target population (pediatric rare disease patients). - Inter-subject Variability: FGF21 levels can be influenced by factors other than PA, such as obesity, liver dysfunction, or renal impairment.[1][7] Collect and analyze data on these potential confounding factors. - Sample Dilution: Ensure samples are diluted appropriately to fall within the linear range of the standard curve. High-concentration samples may require serial dilutions. |
Cellular Model Troubleshooting
Challenge: Difficulty in establishing or maintaining patient-derived cell models that recapitulate the disease phenotype.
| Potential Cause | Troubleshooting Steps |
| Patient-Derived Fibroblasts | - Slow Growth/Senescence: Primary fibroblasts have a limited lifespan. Use low-passage cells for experiments. Optimize culture media with appropriate growth factors and serum concentrations. Ensure proper cell seeding density to avoid contact inhibition or sparse culture stress. - Phenotypic Variability: Fibroblasts from different patients, or even different biopsies from the same patient, can exhibit variability. Characterize each cell line thoroughly for baseline metabolic function. Use multiple control lines to establish a robust baseline. |
| iPSC-Derived Hepatocytes/Cardiomyocytes | - Low Differentiation Efficiency: The differentiation of iPSCs into mature, functional cell types is a complex, multi-step process.[11] Ensure the quality of the starting iPSC culture (e.g., check for pluripotency markers and normal karyotype). Strictly adhere to validated differentiation protocols. Screen different iPSC clones, as some may have better differentiation potential than others. - Immature Phenotype: iPSC-derived cells often resemble fetal or neonatal cells rather than mature adult cells.[12] This can affect their metabolic function.[13] Extend the duration of the final maturation step. Consider 3D culture systems (e.g., spheroids or organoids) which can promote a more mature phenotype.[12] - Mitochondrial Dysfunction Not Apparent: The baseline mitochondrial dysfunction in some PA patient-derived iPSCs may be subtle.[13] Induce metabolic stress to unmask the phenotype. For example, culture the cells in galactose-containing media (forcing reliance on oxidative phosphorylation) or treat with a sub-lethal dose of a mitochondrial toxin. |
| Mitochondrial Function Assays (e.g., Seahorse XF Analyzer) | - Low Oxygen Consumption Rate (OCR): This can be due to low cell number, poor cell health, or severe mitochondrial dysfunction.[14] Optimize cell seeding density to achieve a basal OCR in the recommended range.[15] Ensure cells are healthy and evenly distributed in the well. If OCR is consistently low due to the disease phenotype, consider increasing the cell number. - Poor Response to Mitochondrial Stressors (e.g., FCCP): Cells may not be able to reach their maximal respiration if they are unhealthy or if the concentration of the uncoupling agent (FCCP) is not optimal.[14] Titrate the FCCP concentration for each cell type to determine the optimal dose that elicits a maximal response without causing toxicity.[16] - High Data Variability: Inherent biological variability in primary cell cultures can lead to inconsistent results.[15] Increase the number of technical and biological replicates.[15] Normalize OCR data to cell number or protein content in each well. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions related to the design and execution of clinical trials in propionic acidemia.
Clinical Trial Design and Endpoints
Q1: What are the major challenges in designing clinical trials for propionic acidemia?
A1: Designing clinical trials for propionic acidemia is challenging due to several factors inherent to rare diseases. These include the small and geographically dispersed patient population, which makes recruitment difficult.[17] The disease also presents with significant heterogeneity in clinical manifestations and severity, making it difficult to select a uniform patient population and appropriate endpoints.[2] Furthermore, there is an incomplete understanding of the natural history of the disease, which complicates the choice of control groups.[17]
Q2: How should we select appropriate endpoints for a propionic acidemia clinical trial?
A2: Endpoint selection should be a multi-faceted approach.
-
Biomarkers: Changes in key metabolites such as plasma methylcitric acid (MCA) and propionylcarnitine (C3) are often used.[18] However, their levels can be influenced by diet and carnitine supplementation.[2] Novel biomarkers like FGF21 and GDF15, which are associated with mitochondrial dysfunction, are also being explored.[19]
-
Clinical Outcomes: The frequency and severity of metabolic decompensation events (MDEs) are critical clinical endpoints.[14]
-
Neuropsychological Assessments: Given the high incidence of neurocognitive impairment, assessments of cognitive function, adaptive behavior, and quality of life are important.[20] However, motor and language deficits in some patients can impact the reliability of certain tests.[7][16] The Vineland Adaptive Behavior Scales (VABS-3) has been shown to be a useful tool.[16]
-
Patient-Reported Outcomes (PROs): PROs are crucial for capturing the patient's experience of the disease and treatment.[21] For pediatric populations, observer-reported outcomes (ObsROs) from parents or caregivers are often necessary.[22]
Q3: Is a placebo-controlled trial feasible for propionic acidemia?
A3: Placebo-controlled trials in rare and severe diseases like propionic acidemia can be ethically and practically challenging.[21] Patients and their families may be reluctant to enroll in a trial where there is a chance of receiving no active treatment.[21] Alternative designs, such as using natural history data as an external control group, are being considered.[17] Mitigating the placebo effect through education of both site staff and caregivers is also a crucial strategy.[17]
Experimental Models and Protocols
Q4: What are the best practices for collecting and handling patient samples for biomarker analysis?
A4:
-
Standardization: Develop and strictly follow a detailed standard operating procedure (SOP) for all sites.
-
Blood Samples: For plasma or serum, record the time of collection, time to centrifugation, and time to freezing. Use appropriate anticoagulants (e.g., EDTA for FGF21).[9] Avoid repeated freeze-thaw cycles.[10]
-
Dried Blood Spots (DBS): Ensure the filter paper is evenly saturated with blood. Allow the spots to air-dry completely in a horizontal position for at least 3-4 hours, away from direct sunlight or heat, before shipping or storage.[1]
-
Urine Samples: For organic acid analysis, a first-morning void is often preferred. Samples should be frozen as soon as possible after collection.
Q5: How can we induce a metabolic crisis in a cellular model to test the efficacy of a new drug?
A5: To mimic a metabolic crisis in vitro, you can subject the cells to metabolic stressors. A common method is to culture the cells in a medium with a high concentration of propiogenic amino acids (isoleucine, valine, methionine, and threonine) and low glucose.[13] This increases the production of propionyl-CoA, thereby exacerbating the metabolic block and leading to the accumulation of toxic metabolites.
Data Analysis and Interpretation
Q6: What statistical methods are appropriate for a clinical trial with a small number of patients?
A6: Traditional statistical methods that rely on large sample sizes may be underpowered in a small clinical trial.[23] Bayesian statistical methods are often recommended for rare disease trials.[3][18][24] Bayesian approaches allow for the incorporation of prior knowledge (e.g., from preclinical studies or previous trials) and can provide probabilistic statements about the treatment effect, which can be more informative than a simple p-value.[24]
Q7: How do we interpret changes in biomarker levels? Are there established thresholds for clinical significance?
A7: Interpreting biomarker changes requires careful consideration. A statistically significant change may not always be clinically meaningful. It is important to correlate biomarker changes with clinical outcomes. For example, a reduction in plasma FGF21 levels has been associated with improved outcomes in some mitochondrial diseases.[18] At present, there are no universally established thresholds for clinical significance for most biomarkers in propionic acidemia. These are often defined on a trial-by-trial basis.
III. Quantitative Data Summary
The following tables provide a summary of quantitative data on key biomarkers in propionic acidemia.
Table 1: Plasma Biomarker Levels in Propionic Acidemia Patients
| Biomarker | Patient Population | Mean/Median Concentration | Control/Reference Range | Reference |
| Propionylcarnitine (C3) | PA Patients (n=26) | 18.76 µmol/L (mean) | <4.33 µmol/L | [25] |
| Methylcitric Acid (MCA) | Healthy Individuals (DBS, n=123) | ≤0.63 µmol/L | N/A | [6] |
| PA Patients (DBS, n=14) | 1.95-61.1 µmol/L | N/A | [6] | |
| FGF21 | Healthy Volunteers (Serum, n=35) | 172 pg/mL (mean) | ND-914 pg/mL | [8] |
| Healthy Volunteers (EDTA Plasma, n=35) | 201 pg/mL (mean) | ND-1155 pg/mL | [8] | |
| Severe PA Patients | Significantly higher than mild PA | N/A | [12] | |
| GDF15 | Severe PA Patients | Significantly higher than mild PA | N/A | [12] |
ND = Non-detectable
Table 2: Clinical Outcomes in a Retrospective Study of Propionic Acidemia Patients (n=55)
| Outcome | Percentage of Patients Affected | Notes | Reference |
| Mental Retardation (IQ < 70) | ~75% | Median IQ was 55. | [20][26] |
| Motor Retardation | 55% | [20] | |
| Speech Development Retardation | 55% | [20] | |
| Muscular Hypotonia | 51% | [20] | |
| Cardiac Disease | 22% | Cardiomyopathy, arrhythmias. | [20] |
| Hematologic Abnormalities | 45% | Anemia, neutropenia, thrombocytopenia. | [20] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to propionic acidemia clinical trials.
Quantification of Methylcitric Acid (MCA) in Plasma by LC-MS/MS
This protocol is adapted from methodologies used for organic acid analysis.[11][27][28]
a. Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of an internal standard working solution (e.g., d3-methylcitric acid).
-
Add 300 µL of chilled acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
b. Derivatization (Butylation)
-
Reconstitute the dried extract in 200 µL of 3N butanolic-HCl.
-
Incubate at 60°C for 20 minutes.
-
Evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of mobile phase for injection.
c. LC-MS/MS Analysis
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate MCA from other isomers and matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for butylated MCA and its internal standard.
Quantification of Fibroblast Growth Factor 21 (FGF21) by ELISA
This protocol is a general guide based on commercially available ELISA kits.[1][7][8][9][10] Always refer to the specific kit manufacturer's instructions.
a. Reagent and Sample Preparation
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute standards and controls as per the kit instructions.
-
Prepare serial dilutions of the standard to create a standard curve.
-
Dilute plasma samples as required (a 1:2 dilution is often a good starting point) with the assay diluent provided in the kit.[10]
b. Assay Procedure
-
Add 100 µL of standard, control, or diluted sample to the appropriate wells of the antibody-coated microplate.
-
Incubate for the time specified in the kit manual (e.g., 2 hours at room temperature).
-
Wash the wells 3-4 times with the provided wash buffer.
-
Add 100 µL of the HRP-conjugated detection antibody to each well.
-
Incubate for the specified time (e.g., 1 hour at room temperature).
-
Wash the wells again.
-
Add 100 µL of the TMB substrate solution to each well and incubate in the dark until color develops (e.g., 15-20 minutes).
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm on a microplate reader within 30 minutes.
c. Data Analysis
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Use the standard curve to determine the FGF21 concentration in the samples.
-
Multiply the calculated concentration by the dilution factor to get the final concentration in the original sample.
Lentiviral Gene Correction of Patient-Derived Fibroblasts
This protocol provides a general workflow for gene correction in patient fibroblasts.[13][19][29][30]
a. Lentivirus Production
-
Co-transfect HEK293T cells with the lentiviral transfer plasmid (containing the correct copy of the PCCA or PCCB gene), a packaging plasmid, and an envelope plasmid using a suitable transfection reagent.[19]
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the virus if necessary and determine the viral titer.
b. Transduction of Fibroblasts
-
Seed patient-derived fibroblasts in a 6-well plate to be 50-70% confluent on the day of transduction.
-
Replace the medium with fresh medium containing polybrene (e.g., 8 µg/mL).
-
Add the lentiviral vector at a desired multiplicity of infection (MOI).
-
Incubate for 18-24 hours.
-
Remove the virus-containing medium and replace it with fresh culture medium.
-
Expand the transduced cells for further analysis.
c. Verification of Correction
-
Gene Expression: Confirm the expression of the corrected gene (PCCA or PCCB) using RT-qPCR or Western blot.
-
Enzyme Activity: Measure propionyl-CoA carboxylase (PCC) enzyme activity in cell lysates.
-
Metabolic Phenotype: Assess for correction of the metabolic phenotype by measuring the levels of key metabolites (e.g., MCA) in the cell culture medium after challenging the cells with propiogenic precursors.
V. Visualizations (Graphviz)
This section provides diagrams to visualize key concepts and workflows.
Caption: this compound metabolism and pathophysiology in propionic acidemia.
Caption: General experimental workflow for propionic acidemia clinical trials.
Caption: Challenges and strategies in propionic acidemia clinical trial design.
References
- 1. Fibroblast Growth Factor 21 (FGF21) in Children and Adolescents With Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and strategies for clinical trials in propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. fda.gov [fda.gov]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. The fibroblast growth factor 21 concentration in children with mitochondrial disease does not depend on the disease stage, but rather on the disease genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdgroup.com [mdgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. qbdgroup.com [qbdgroup.com]
- 11. mdpi.com [mdpi.com]
- 12. Challenges for the Applications of Human Pluripotent Stem Cell-Derived Liver Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. A practical guide to adopting Bayesian analyses in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ISPOR - Pediatric Patient-Reported Outcome Instruments for Research to Support Medical Product Labeling [ispor.org]
- 21. Patient-Reported Outcomes in Clinical Trials of Rare Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ISPOR - Patient-Reported Outcome and Observer-Reported Outcome Assessment in Rare Disease Clinical Trials [ispor.org]
- 23. fda.gov [fda.gov]
- 24. A Tutorial on Modern Bayesian Methods in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. elligohealthresearch.com [elligohealthresearch.com]
- 26. irdirc.org [irdirc.org]
- 27. orphan-reach.com [orphan-reach.com]
- 28. Mitochondrial and energy metabolism dysfunctions are hallmarks of TDP-43G376D fibroblasts from members of an Amyotrophic Lateral Sclerosis family - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. oaanews.org [oaanews.org]
Optimizing culture conditions for maximizing propionate output from specific bacteria.
Welcome to the technical support center for optimizing propionate output from bacterial cultures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments to maximize this compound production.
Question 1: Why is my this compound yield lower than expected?
Answer:
Low this compound yield can stem from several factors, ranging from suboptimal culture conditions to contamination. Here are the primary areas to investigate:
-
Suboptimal pH: The pH of the culture medium is a critical factor. Most this compound-producing bacteria have an optimal pH range for growth and acid production. For instance, Propionibacterium species generally favor a pH between 6.0 and 7.0 for optimal this compound production.[1][2] A pH outside of this range can inhibit key metabolic enzymes.
-
Incorrect Temperature: Temperature significantly influences bacterial growth and metabolic rates. The optimal temperature for many commonly used Propionibacterium strains is around 30-37°C.[1][2] Deviations can lead to reduced growth and, consequently, lower this compound output.
-
Inappropriate Carbon Source: The type and concentration of the carbon source are crucial. While glucose is commonly used, some strains may produce more this compound with other substrates like lactate (B86563) or glycerol.[3][4] The carbon-to-nitrogen ratio in the medium also plays a vital role.
-
Nutrient Limitation: Deficiencies in essential nutrients, such as vitamins (especially vitamin B12), minerals, and nitrogen sources, can limit bacterial growth and this compound synthesis.[5] Yeast extract is a common supplement used to provide these necessary growth factors.
-
Oxygen Contamination: this compound production is an anaerobic process. The presence of oxygen can inhibit the growth of strictly anaerobic bacteria and shift the metabolism of facultative anaerobes, reducing this compound yield.[6]
-
By-product Inhibition: The accumulation of propionic acid itself can lower the pH of the medium to inhibitory levels. Additionally, other metabolic by-products like acetic acid and succinic acid can also inhibit bacterial growth and this compound production.[3][4]
Question 2: My culture is growing well, but this compound production is still low. What could be the issue?
Answer:
This scenario often points towards a metabolic shift or a specific pathway limitation. Consider the following:
-
Metabolic Pathway Inefficiency: Different bacteria utilize different pathways for this compound production, primarily the succinate (B1194679), acrylate (B77674), and propanediol (B1597323) pathways.[7][8][9] The efficiency of these pathways can vary between species and even strains. It's possible the chosen strain is not a high-yield producer under your specific conditions.
-
Redox Imbalance: The regeneration of NAD+ from NADH is crucial for glycolysis to continue. If the metabolic pathways responsible for this compound production are not efficiently re-oxidizing NADH, it can create a bottleneck, limiting the overall flux towards this compound.
-
Substrate Competition: In mixed cultures or when using complex media, other microorganisms or metabolic pathways might be competing for the same substrates, diverting carbon away from this compound production.
Question 3: How can I identify the metabolic pathway being used by my bacterial strain?
Answer:
Identifying the active metabolic pathway can be achieved through a combination of genomic analysis and experimental methods:
-
Genomic Analysis: Sequencing the genome of your bacterial strain can reveal the presence of key genes specific to each pathway. For example, the presence of the mmdA gene (encoding methylmalonyl-CoA decarboxylase) is indicative of the succinate pathway, while the lcdA gene (encoding lactoyl-CoA dehydratase) suggests the acrylate pathway.[8]
-
Metabolite Analysis: Analyzing the culture supernatant for key intermediates can provide clues. For instance, the accumulation of succinate might suggest a bottleneck in the succinate pathway.[10]
-
Stable Isotope Labeling: Using labeled substrates (e.g., 13C-glucose or 13C-lactate) and tracking the label's incorporation into this compound and other metabolites can definitively trace the active metabolic route.
Question 4: What are the signs of contamination in my anaerobic culture, and how can I prevent it?
Answer:
Contamination in anaerobic cultures can be subtle. Look for these signs:
-
Unexpected By-products: The presence of unexpected organic acids (e.g., high levels of butyrate (B1204436) or valerate) or gases (e.g., excessive H2S) can indicate contamination.
-
Abnormal Growth Characteristics: A sudden change in growth rate, turbidity, or colony morphology on plates can be a sign of a contaminating organism.
-
Microscopic Examination: Regularly examining your culture under a microscope can help you spot foreign cell morphologies.
Prevention Strategies:
-
Strict Aseptic Technique: Use a sterile workspace (e.g., a laminar flow hood or anaerobic chamber) for all manipulations.
-
Sterile Media and Equipment: Ensure all media, glassware, and other equipment are properly sterilized.
-
Anaerobic Conditions: Maintain strict anaerobic conditions throughout the experiment using techniques like nitrogen or argon sparging, anaerobic jars, or an anaerobic chamber.[11]
Frequently Asked Questions (FAQs)
Q1: Which bacterial species are known for high this compound production? A1: Several bacterial genera are known for their ability to produce significant amounts of this compound. These include:
- Propionibacterium (especially P. acidipropionici and P. freudenreichii): These are among the most well-studied and efficient this compound producers.[3][12]
- Bacteroides (e.g., B. vulgatus, B. thetaiotaomicron, B. propionicifaciens): These are common gut bacteria that utilize the succinate pathway.[5][11]
- Veillonella : These bacteria can also produce this compound via the succinate pathway.[11]
- Coprococcus catus and Roseburia inulinivorans : These gut bacteria are known to utilize the acrylate and propanediol pathways, respectively.[8]
Q2: What is the optimal pH for this compound production? A2: The optimal pH for this compound production is generally between 6.0 and 7.0 for most Propionibacterium species.[1][2] However, the optimal pH can vary depending on the specific strain and other culture conditions. It is recommended to perform a pH optimization experiment for your specific strain.
Q3: What is the optimal temperature for this compound production? A3: The optimal temperature for this compound production by mesophilic bacteria like Propionibacterium is typically between 30°C and 37°C .[1][2]
Q4: Can I use a mixed culture for this compound production? A4: Yes, mixed cultures or co-cultures can be used and may even enhance this compound production through syntrophic interactions, where one species provides a substrate for another.[13] However, optimizing and maintaining a stable mixed culture can be more complex than working with a pure culture.
Q5: How can I measure the concentration of this compound in my culture? A5: The most common and accurate methods for quantifying this compound are:
- High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying organic acids.[14][15]
- Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or mass spectrometry (MS), is another robust method for this compound analysis.[1][16]
- HPLC-MS/MS: This method offers high sensitivity and specificity for quantifying short-chain fatty acids.[17][18]
Data Presentation
Table 1: Effect of Temperature on this compound Production by a Propionibacterium Cocktail
| Temperature (°C) | Incubation Time (days) | This compound Concentration (μg/mL) |
| 10 | 10 | 0 |
| 20 | 10 | 0 |
| 25 | 18 | 3265.32 |
| 30 | 18 | 3670.76 |
| 40 | 18 | 1926.04 |
Data synthesized from a study on a cocktail of Propionibacterium species.[1][2]
Table 2: Effect of pH on this compound Production by a Propionibacterium Cocktail
| pH | Incubation Time (days) | This compound Concentration (μg/mL) |
| 3 | 14 | 0 |
| 4 | 18 | 2596.66 |
| 5 | 18 | 2952.66 |
| 6 | 18 | 3321.35 |
| 7 | 18 | 3586.95 |
| 9 | 7 | 0 |
Data synthesized from a study on a cocktail of Propionibacterium species.[1][2]
Table 3: this compound Production by Different Bacterial Strains and Pathways
| Bacterial Strain | Metabolic Pathway | Substrate(s) | This compound Yield/Concentration | Reference |
| Propionibacterium acidipropionici | Succinate (Wood-Werkman) | Glucose/Glycerol | Up to 40 g/L | [3] |
| Bacteroides propionicifaciens | Succinate | Glucose | 0.39 g this compound / g glucose | [5] |
| Bacteroides graminisolvens | Succinate | Glucose | 0.25 g this compound / g glucose | [5] |
| Coprococcus catus | Acrylate | Lactate | - | [8] |
| Ruminococcus obeum | Propanediol | Fucose/Rhamnose | - | [8] |
| Mixed Gut Microbiota Consortium | Multiple | Mucin-derived sugars | 34.5 mM | [11] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing this compound Production in Batch Culture
-
Strain Selection and Pre-culture:
-
Select a known this compound-producing bacterial strain (e.g., Propionibacterium acidipropionici).
-
Prepare a pre-culture by inoculating a single colony into an appropriate anaerobic growth medium (e.g., Reinforced Clostridial Medium - RCM).
-
Incubate under anaerobic conditions at the recommended temperature (e.g., 30-37°C) for 24-48 hours.
-
-
Media Preparation:
-
Prepare the base fermentation medium. A common medium for Propionibacterium includes yeast extract, a carbon source (e.g., glucose, lactate, or glycerol), and buffering agents.
-
Dispense the medium into fermentation vessels (e.g., serum bottles or a bioreactor).
-
Make the medium anaerobic by sparging with an inert gas (e.g., N2 or a N2/CO2 mix) and seal the vessels.
-
Sterilize by autoclaving.
-
-
Inoculation and Incubation:
-
Inoculate the fermentation medium with the pre-culture (typically a 1-5% v/v inoculum).
-
Incubate at the desired temperature with gentle agitation.
-
To test different conditions, set up parallel cultures varying one parameter at a time (e.g., pH, temperature, carbon source concentration).
-
-
pH Control:
-
For pH-controlled experiments, use a bioreactor with an automated pH control system that adds a sterile base (e.g., NaOH or NaHCO3) to maintain the desired pH.
-
For batch cultures without automated control, the initial pH can be adjusted, and buffering agents can be included in the medium.
-
-
Sampling and Analysis:
-
Periodically and aseptically withdraw samples from the culture.
-
Measure cell density (e.g., by optical density at 600 nm).
-
Centrifuge the sample to pellet the cells and collect the supernatant.
-
Analyze the supernatant for this compound and other organic acid concentrations using HPLC or GC.
-
Measure the concentration of the primary carbon source to determine consumption rates.
-
-
Data Interpretation:
-
Plot this compound concentration, cell density, and substrate concentration over time.
-
Calculate the this compound yield (g of this compound produced per g of substrate consumed) and productivity (g of this compound produced per liter per hour).
-
Compare the results from different conditions to determine the optimal parameters.
-
Protocol 2: Quantification of this compound using HPLC
-
Sample Preparation:
-
Thaw frozen culture supernatant samples.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to remove any remaining cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC System and Conditions:
-
Column: A reverse-phase C18 column is commonly used for organic acid analysis.
-
Mobile Phase: An acidic aqueous buffer is typically used. For example, a solution of potassium dihydrogen phosphate (B84403) (e.g., 10 mM) with the pH adjusted to an acidic range (e.g., 2.5-3.0) with phosphoric acid.[14]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 25-40°C.
-
Detector: Use a UV detector set to a wavelength around 210-215 nm or a refractive index (RI) detector.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of high-purity propionic acid of a known concentration.
-
Create a series of standards of known concentrations by serially diluting the stock solution in the mobile phase or sterile medium.
-
-
Analysis:
-
Inject a fixed volume of each standard and sample onto the HPLC column.
-
Record the chromatograms. This compound will elute at a specific retention time.
-
Plot a standard curve of peak area versus concentration for the this compound standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Major metabolic pathways for this compound production in bacteria.
Caption: General experimental workflow for optimizing this compound production.
References
- 1. Growth characterization of Propionibacterium and propionic acid production capabilities at different temperatures and pH levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Propionic Acid: Method of Production, Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound production by Bacteroidia gut bacteria and its dependence on substrate concentrations differs among species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Oxygen Contamination on this compound and Caproate Formation in Anaerobic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phylogenetic distribution of three pathways for this compound production within the human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | this compound-Producing Consortium Restores Antibiotic-Induced Dysbiosis in a Dynamic in vitro Model of the Human Intestinal Microbial Ecosystem [frontiersin.org]
- 12. Rethinking Short-Chain Fatty Acids: A Closer Look at this compound in Inflammation, Metabolism, and Mucosal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
Validation & Comparative
Propionate vs. Butyrate: A Comparative Guide to their Effects on Colonocyte Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic effects of two key short-chain fatty acids (SCFAs), propionate and butyrate (B1204436), on colonocytes. The information presented is collated from experimental data to assist researchers in understanding the nuanced roles these molecules play in gut health and disease.
Quantitative Comparison of Metabolic Effects
The following table summarizes the key quantitative differences in the metabolic impact of this compound and butyrate on colonocytes.
| Metabolic Parameter | This compound | Butyrate | Key Findings | Citations |
| Primary Energy Source | Serves as an energy source. | Preferred and primary energy source, providing 70-80% of the energy requirements for healthy colonocytes. | Butyrate is the principal oxidative substrate for colonocytes, preferred over this compound and acetate (B1210297). | [1][2][3][4] |
| Fatty Acid Oxidation (FAO) | Promotes FAO through the upregulation of PPARα. | Readily undergoes β-oxidation to acetyl-CoA, which then enters the TCA cycle for ATP production. In cancerous colonocytes, butyrate can decrease its own oxidation by inhibiting HDACs. | Both SCFAs influence FAO, but butyrate is more directly and extensively utilized by colonocytes for energy through this pathway. | [2][5][6][7] |
| Oxygen Consumption | Contributes to cellular respiration. | Significantly increases oxygen consumption in colonocytes through its oxidation. This contributes to the hypoxic environment of the colonic lumen. | Butyrate's robust oxidation is a major driver of oxygen depletion in the colonic epithelium, which is crucial for maintaining a healthy anaerobic gut microbiota. | [1][8][9] |
| ATP Production | Contributes to ATP synthesis. | A major contributor to ATP production in colonocytes, fueling cellular processes. | The maximal rate of ATP production from butyrate oxidation in rat colonocytes has been quantified and is substantial. | [10] |
| Histone Deacetylase (HDAC) Inhibition | Acts as an HDAC inhibitor. | A more potent HDAC inhibitor than this compound. This activity is linked to the regulation of gene expression, cell cycle arrest, and apoptosis in cancer cells. | Butyrate is considered a more effective HDAC inhibitor, with studies showing it to be two to ten times more potent than this compound depending on the assay. | [5][11][12][13] |
| G-Protein Coupled Receptor (GPCR) Agonism | Agonist for GPR41 (FFAR3) and GPR43 (FFAR2). | Agonist for GPR41 (FFAR3) and GPR109A. It has a lower affinity for GPR43 compared to acetate and this compound. | Both SCFAs signal through GPCRs to modulate intestinal inflammation and hormone secretion, but they target different receptor subtypes with varying affinities. | [1][14][15][16][17] |
Signaling Pathways
This compound and butyrate exert their effects through intricate signaling pathways, primarily involving their roles as energy sources, HDAC inhibitors, and GPCR agonists.
Butyrate Metabolism and Signaling
Butyrate is actively transported into colonocytes where it is rapidly metabolized in the mitochondria to produce ATP. This process is fundamental for colonocyte function and contributes to maintaining the anaerobic environment of the gut lumen.[1][6] In addition to its metabolic role, butyrate that is not oxidized can enter the nucleus and act as an HDAC inhibitor, leading to changes in gene expression that can, for example, induce apoptosis in cancer cells.[3][5] Butyrate also activates cell surface receptors like GPR109A, which can trigger anti-inflammatory responses.[1][14]
Caption: Butyrate's dual role in colonocyte metabolism and signaling.
This compound Signaling Pathways
This compound also serves as an energy substrate for colonocytes, although it is not the preferred fuel source.[4] Its signaling functions are prominent, acting as an HDAC inhibitor and an agonist for GPR41 and GPR43.[12][17] Activation of these GPCRs by this compound can influence gut motility and the secretion of gut hormones.[15]
Caption: this compound's signaling actions within the colonocyte.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical protocols used to investigate the metabolic effects of this compound and butyrate on colonocytes.
Measurement of Fatty Acid Oxidation
Objective: To quantify the rate of this compound or butyrate oxidation by colonocytes.
Protocol Summary:
-
Isolation of Colonocytes: Colonocytes are isolated from fresh tissue samples (e.g., from surgical resections or animal models) by mechanical and enzymatic digestion, often involving solutions containing EDTA and collagenase.
-
Incubation: Isolated colonocytes are incubated in a buffer solution containing radiolabeled (e.g., ¹⁴C-labeled) this compound or butyrate at various concentrations.
-
CO₂ Trapping: The incubation is carried out in sealed flasks. The ¹⁴CO₂ produced from the oxidation of the labeled fatty acid is trapped using a substance like hyamine hydroxide.
-
Quantification: The amount of trapped ¹⁴CO₂ is measured using liquid scintillation counting.
-
Data Analysis: The rate of fatty acid oxidation is calculated and often expressed as nanomoles of substrate oxidized per milligram of protein per hour. Kinetic parameters like Vmax and Km can be determined by performing the assay with a range of substrate concentrations.[18]
Histone Deacetylase (HDAC) Activity Assay
Objective: To measure the inhibitory effect of this compound and butyrate on HDAC activity.
Protocol Summary:
-
Nuclear Extract Preparation: Nuclear extracts are prepared from colonocyte cell lines or isolated primary colonocytes.
-
HDAC Assay: The nuclear extracts are incubated with a fluorogenic HDAC substrate in the presence or absence of various concentrations of this compound or butyrate.
-
Fluorescence Measurement: The activity of HDACs is determined by measuring the fluorescence generated from the deacetylation of the substrate.
-
Data Analysis: The percentage of HDAC inhibition is calculated for each concentration of the SCFAs. The IC50 value (the concentration required to inhibit 50% of HDAC activity) is then determined to compare the potency of this compound and butyrate.[11]
G-Protein Coupled Receptor (GPCR) Activation Assay
Objective: To assess the activation of GPR41, GPR43, and GPR109A by this compound and butyrate.
Protocol Summary:
-
Cell Culture: A cell line engineered to express the GPCR of interest (e.g., GPR41, GPR43, or GPR109A) and a reporter system (e.g., a calcium-sensitive fluorescent dye or a cAMP-responsive reporter gene) is used.
-
Ligand Stimulation: The cells are stimulated with varying concentrations of this compound or butyrate.
-
Signal Detection: The activation of the GPCR is measured by detecting the downstream signal, such as changes in intracellular calcium levels or cyclic AMP (cAMP) concentrations.
-
Data Analysis: The dose-response curves for this compound and butyrate on each receptor are generated to determine their potency (EC50) and efficacy.[16][17]
Conclusion
Both this compound and butyrate are vital microbial metabolites that significantly influence colonocyte metabolism and signaling. Butyrate is the preferred energy source for colonocytes, playing a critical role in maintaining gut homeostasis through its robust oxidation and potent HDAC inhibitory activity. This compound, while also serving as an energy source, exerts significant effects through its interaction with specific GPCRs, impacting gut motility and hormone secretion. A thorough understanding of their distinct and overlapping functions is essential for the development of targeted therapeutic strategies for various gastrointestinal and systemic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. The Microbiome and Butyrate Regulate Energy Metabolism and Autophagy in the Mammalian Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyrate consumption of differentiated colonocytes in the upper crypt promotes homeostatic proliferation of stem and progenitor cells near the crypt base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Promotes Fatty Acid Oxidation through the Up-Regulation of Peroxisome Proliferator-Activated Receptor α in Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colonocyte metabolism shapes the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosstalk between butyrate oxidation in colonocyte and butyrate-producing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gut.bmj.com [gut.bmj.com]
- 11. gsartor.org [gsartor.org]
- 12. Histone Deacetylases in the Inflamed Intestinal Epithelium—Promises of New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated Gut Microbiome-Derived this compound Levels Are Associated With Reduced Sterile Lung Inflammation and Bacterial Immunity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 16. Metabolite-Sensing G Protein-Coupled Receptors Connect the Diet-Microbiota-Metabolites Axis to Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gut.bmj.com [gut.bmj.com]
A Comparative Analysis of Propionate Production by Different Gut Microbial Phyla
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of propionate production capabilities across different gut microbial phyla, supported by experimental data. This compound, a key short-chain fatty acid (SCFA), plays a pivotal role in host health, influencing metabolism, immune function, and gut homeostasis. Understanding which microbial groups are the primary producers of this compound is crucial for developing targeted therapeutic strategies.
Quantitative Comparison of this compound Production
The production of this compound in the gut is a complex process influenced by diet, host factors, and the composition of the gut microbiota. While direct comparative studies quantifying this compound production by different phyla under identical conditions are limited, the following table summarizes available data from various in vitro and in vivo studies. It is important to note that production rates can vary significantly based on the substrate availability and the specific species present within a phylum.
| Microbial Phylum | Key Genera Involved | Primary Metabolic Pathway(s) | Reported this compound Concentration/Yield | Experimental Context |
| Bacteroidetes | Bacteroides, Prevotella | Succinate pathway | Yield: 0.25 - 0.39 g this compound / g glucose (Bacteroides graminisolvens, B. propionicifaciens)[1][2][3] Concentration: Positively correlated with fecal this compound levels[4][5] | In vitro fermentation of glucose[1][2][3]; Analysis of human fecal samples[4][5] |
| Firmicutes | Lachnospiraceae (e.g., Roseburia), Negativicutes (e.g., Veillonella), Faecalibacterium, Clostridium | Acrylate pathway, Propanediol pathway, Succinate pathway | Concentration: Contributes to fecal this compound levels, though often to a lesser extent than Bacteroidetes for this specific SCFA.[5][6] Some species like Roseburia can produce this compound.[7] | Analysis of human fecal samples[5][6]; In vitro studies on specific species[7] |
| Actinobacteria | Bifidobacterium | Primarily lactate (B86563) and acetate (B1210297) producers, which can be cross-fed to other bacteria for this compound production. Some species may have this compound-producing pathways. | Concentration: Generally lower direct producers compared to Bacteroidetes and some Firmicutes. Their role is often synergistic.[8][9][10] | In vitro fermentation studies and analysis of human fecal microbiota.[8][9][10] |
| Verrucomicrobia | Akkermansia | Succinate pathway | Concentration: Akkermansia muciniphila is a known this compound producer.[11] | In vitro and in vivo studies on Akkermansia muciniphila.[11] |
| Proteobacteria | Various | Variable | Concentration: Generally not considered major this compound producers in a healthy gut; their abundance is typically low. | Analysis of human fecal microbiota.[10] |
Experimental Protocols
Quantification of Short-Chain Fatty Acids (SCFAs) in Fecal Samples
A common method for quantifying SCFAs, including this compound, from fecal samples involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
-
Fecal samples are collected and immediately stored at -80°C to halt microbial activity.[12]
-
A known weight of the frozen stool sample (e.g., 50 mg) is homogenized in an extraction solution.[13] This solution typically contains an acidified aqueous internal standard (e.g., a stable isotope-labeled version of the SCFA of interest) to ensure accurate quantification.[14]
-
The homogenate is centrifuged to pellet solid debris.[13]
-
The supernatant containing the SCFAs is then further processed. This may involve derivatization to improve volatility for GC-MS analysis or direct injection for LC-MS/MS.[15]
Analytical Procedure (GC-MS Example):
-
The extracted and derivatized SCFAs are injected into a gas chromatograph equipped with a suitable capillary column.
-
The different SCFAs are separated based on their boiling points and interaction with the column's stationary phase.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass-to-charge ratio of the resulting ions is measured, allowing for the identification and quantification of each SCFA by comparing its signal to that of the internal standard.[12][16]
Gut Microbiota Analysis by 16S rRNA Gene Sequencing
To determine the relative abundance of different microbial phyla, 16S rRNA gene sequencing is a standard method.
DNA Extraction:
-
DNA is extracted from a known amount of fecal sample using a commercial kit that typically involves mechanical lysis (bead-beating) to break open bacterial cells, followed by purification of the DNA.[17]
PCR Amplification:
-
A specific hypervariable region of the 16S rRNA gene (e.g., V4 region) is amplified using universal primers that are tagged with unique barcodes for each sample.[18] This allows for the pooling of multiple samples for sequencing.
-
The PCR reaction is performed in triplicate for each sample to minimize amplification bias.
Sequencing and Analysis:
-
The amplified DNA from all samples is pooled and sequenced on a high-throughput sequencing platform.
-
The resulting sequences are processed using bioinformatics pipelines (e.g., QIIME 2, DADA2) to perform quality filtering, denoising, and clustering of sequences into Amplicon Sequence Variants (ASVs).[18]
-
Taxonomic classification is assigned to each ASV by comparing its sequence to a reference database (e.g., Greengenes, SILVA).
-
The relative abundance of each microbial phylum is then calculated for each sample.
Visualizations
This compound Production Pathways in Gut Microbiota
Caption: Key metabolic pathways for this compound production by gut bacteria.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for correlating microbial phyla with this compound levels.
This compound Signaling in Host Cells
Caption: Signaling cascades initiated by this compound via FFAR2 and FFAR3.
References
- 1. This compound production by Bacteroidia gut bacteria and its dependence on substrate concentrations differs among species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rethinking Short-Chain Fatty Acids: A Closer Look at this compound in Inflammation, Metabolism, and Mucosal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differences in the gut Firmicutes to Bacteroidetes ratio across age groups in healthy Ukrainian population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of gut microbiota structure and Actinobacteria abundances in healthy young adults and elderly subjects: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Predicting butyrate- and this compound-forming bacteria of gut microbiota from sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. A simplified method for the quantitation of short-chain fatty acids in human stool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]
Cross-Validation of HPLC and GC-MS Methods for Propionate Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of short-chain fatty acids (SCFAs) like propionate is crucial for a wide range of studies, from gut microbiome research to metabolic disease investigations. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.
The choice between HPLC and GC-MS depends significantly on the analyte's physicochemical properties. This compound, being a volatile fatty acid, is an excellent candidate for GC-MS analysis.[1] However, HPLC can also be effectively employed, often with a derivatization step to enhance detection.[1]
Quantitative Performance Comparison
To provide a clear overview, the following table summarizes the typical quantitative performance of HPLC and GC-MS for the analysis of this compound and other short-chain fatty acids. These values are compiled from various studies and represent reliable estimates for comparative purposes.[1]
| Parameter | HPLC with UV Detection (with Derivatization) | GC-MS |
| Limit of Detection (LOD) | 0.1 - 5 µg/mL[1][2] | 0.01 - 0.1 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.5 - 20 µg/mL[1][3] | 0.05 - 0.5 µg/mL[1] |
| Linearity (r²) | > 0.995[1][3] | > 0.998[1] |
| Precision (%RSD) | < 10%[2] | < 5%[1] |
| Analysis Time | 10 - 20 minutes[1] | 15 - 30 minutes[1] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for achieving accurate and reproducible results. Below are representative methodologies for the analysis of this compound using both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol may require a derivatization step to introduce a UV-absorbing chromophore to the this compound molecule, enhancing its detectability.[1]
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of propionic acid in a suitable organic solvent (e.g., acetonitrile). Create a series of calibration standards through serial dilution.[1]
-
Sample Extraction: For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the this compound.[1]
-
Derivatization Reaction: To a known volume of the standard or sample solution, add a solution of a derivatizing agent (e.g., a phenacyl bromide derivative) and a catalyst. Heat the mixture to facilitate the reaction.[1]
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is typically used.[4]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly employed.[4][5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often used. For example, starting with 50% acetonitrile and increasing to 90% over 10 minutes.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile compounds like this compound.[6] Derivatization is often employed to improve volatility and chromatographic performance.[7][8]
1. Sample Preparation and Derivatization:
-
Sample Extraction: For solid samples like feces, homogenization in deionized water is followed by centrifugation.[9] For liquid samples, a direct injection or liquid-liquid extraction can be used.[10]
-
Internal Standard: An internal standard, such as a deuterated analog of this compound, is added to the sample.[6]
-
Derivatization: A common method involves the use of isobutyl chloroformate/isobutanol in an aqueous solution.[7] This is followed by extraction with a solvent like hexane.[7]
2. GC-MS Instrumentation and Conditions:
-
GC System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[10]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.[1]
-
Injector Temperature: 250 °C.[1]
-
Injection Mode: Splitless injection is preferred for trace analysis.[10]
-
Mass Spectrometer:
Workflow and Decision Making
The selection of the most appropriate analytical technique involves considering factors such as sensitivity requirements, sample matrix complexity, and available instrumentation.
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of this compound.
GC-MS stands out for its superior sensitivity and selectivity, making it the gold standard, especially for complex biological matrices where trace-level detection is required.[10][11] The ability of the mass spectrometer to provide structural information adds a layer of confidence to the identification of the analyte.[6]
HPLC , particularly when coupled with UV detection after derivatization, offers a robust and cost-effective alternative.[12] It can be more straightforward for high-throughput screening where the absolute lowest detection limits are not the primary concern.[6]
Ultimately, the choice of method should be guided by the specific requirements of the study, including the nature of the sample, the required sensitivity, and the available resources. For confirmatory analysis and research demanding high accuracy, GC-MS is generally the preferred method. For routine quality control or large-scale screening, a validated HPLC method can be a highly effective and economical choice.
References
- 1. benchchem.com [benchchem.com]
- 2. theijes.com [theijes.com]
- 3. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone this compound in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caod.oriprobe.com [caod.oriprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Propionate vs. acetate: differential effects on hepatic glucose production.
For Researchers, Scientists, and Drug Development Professionals
The short-chain fatty acids (SCFAs) propionate and acetate (B1210297), primarily produced by gut microbial fermentation of dietary fibers, play crucial roles in host metabolism. Their influence on hepatic glucose production is of significant interest, particularly in the context of metabolic diseases such as type 2 diabetes. This guide provides a comprehensive comparison of the effects of this compound and acetate on hepatic glucose metabolism, supported by experimental data and detailed methodologies.
Executive Summary
This compound exhibits a dual and context-dependent role in regulating hepatic glucose production. In ruminants, it is a major gluconeogenic precursor, robustly stimulating glucose synthesis. In contrast, in human cell lines, it has been shown to suppress gluconeogenesis, particularly under conditions of metabolic stress. This inhibitory action is primarily mediated through the GPR43/AMPK signaling pathway. Acetate, on the other hand, is generally not considered a significant substrate for gluconeogenesis in the liver and appears to have minimal direct impact on hepatic glucose output at physiological concentrations.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and acetate on key aspects of hepatic glucose production as reported in various experimental models.
Table 1: Effect of this compound on Hepatic Glucose Production and Gene Expression
| Parameter | Species/Model | This compound Concentration | Effect | Reference |
| Glucose Production | Bovine Hepatocytes | 1.25-5.00 mM | Significant increase compared to control[1] | [1] |
| Human HepG2 Cells | Physiologically-relevant | Suppresses palmitate-enhanced glucose production[2] | [2] | |
| Healthy Humans (gastric infusion) | 4 mmol/h | No change in hepatic glucose production[3] | [3] | |
| Rats (chronic diet) | 78 g/kg diet | No significant change in basal hepatic glucose production[4] | [4] | |
| PEPCK mRNA Expression | Bovine Hepatocytes | 3.75 mM | Increased[1] | [1] |
| Human HepG2 Cells | Physiologically-relevant | Down-regulation[2] | [2] | |
| G6Pase mRNA Expression | Bovine Hepatocytes | 3.75 mM | Increased[1] | [1] |
| Human HepG2 Cells | Physiologically-relevant | Down-regulation[2] | [2] | |
| PC mRNA Expression | Bovine Hepatocytes | 3.75 mM | Increased[1] | [1] |
Table 2: Effect of Acetate on Hepatic Glucose Production
| Parameter | Species/Model | Acetate Concentration | Effect | Reference |
| Hepatic Glucose Production | Healthy Humans (gastric infusion) | 12 mmol/h | No change[3] | [3] |
Differential Signaling Pathways
The divergent effects of this compound on hepatic glucose production can be attributed to the activation of distinct signaling pathways, which appear to be dependent on the species and metabolic state. Acetate's direct signaling effects on hepatic glucose production are less well-defined.
This compound's Dual Signaling Mechanisms
-
Stimulation of Gluconeogenesis (Ruminants): In ruminant hepatocytes, this compound serves as a primary substrate for the tricarboxylic acid (TCA) cycle, leading to an increase in oxaloacetate, a key gluconeogenic precursor. This process is further enhanced by the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which promotes the expression of crucial gluconeogenic enzymes.[5][6]
-
Inhibition of Gluconeogenesis (Non-ruminants): In human liver cells, this compound has been shown to activate G-protein coupled receptor 43 (GPR43).[2] This activation triggers a signaling cascade that increases intracellular calcium, leading to the activation of AMP-activated protein kinase (AMPK).[2] Activated AMPK then phosphorylates and inactivates key transcription factors and coactivators involved in the expression of gluconeogenic genes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby suppressing glucose production.[2]
Experimental Protocols
Isolated Perfused Rat Liver Model for Gluconeogenesis Assessment
This protocol is a composite based on methodologies described for studying hepatic metabolism in an isolated organ system.[7][8][9][10]
Objective: To measure the rate of glucose production from various precursors in an isolated perfused rat liver in the presence of this compound or acetate.
Materials:
-
Male Wistar rats (200-250 g), fasted for 24 hours.
-
Perfusion apparatus with a pump, oxygenator, and a thermostatically controlled cabinet (37°C).
-
Krebs-Henseleit bicarbonate buffer (pH 7.4), saturated with 95% O₂ / 5% CO₂.
-
Gluconeogenic precursors: L-lactate (10 mM), sodium pyruvate (B1213749) (1 mM).
-
Test substances: Sodium this compound, sodium acetate.
-
Cannulas and surgical instruments.
Procedure:
-
Animal Preparation: Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium).
-
Surgical Procedure: Perform a laparotomy to expose the liver. Cannulate the portal vein and the thoracic inferior vena cava. Ligate other vessels to isolate the liver circulation.
-
Perfusion Setup: Immediately begin perfusing the liver with the Krebs-Henseleit buffer at a constant flow rate (e.g., 4 mL/min per gram of liver weight).
-
Equilibration: Allow the liver to equilibrate for a 30-minute period.
-
Experimental Phase: Switch to a perfusion medium containing the gluconeogenic precursors (lactate and pyruvate) and the test substance (this compound or acetate at desired concentrations).
-
Sample Collection: Collect perfusate samples every 5-10 minutes for the duration of the experiment (e.g., 60 minutes).
-
Analysis: Measure the glucose concentration in the collected perfusate samples using a standard glucose oxidase assay. The rate of gluconeogenesis is calculated from the difference in glucose concentration between the inflow and outflow perfusate and the flow rate.
Gene Expression Analysis in Cultured Hepatocytes by qPCR
This protocol outlines the steps to quantify the mRNA levels of key gluconeogenic enzymes in response to this compound and acetate treatment.[11][12][13]
Objective: To determine the effect of this compound and acetate on the gene expression of PEPCK and G6Pase in a human hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Sodium this compound, sodium acetate.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for PEPCK, G6Pase, and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR system.
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells to 70-80% confluency. Treat the cells with different concentrations of sodium this compound or sodium acetate for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, specific primers for PEPCK, G6Pase, and the housekeeping gene, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Western Blot Analysis of Signaling Proteins
This protocol describes the detection of key proteins in the AMPK and mTOR signaling pathways.[14][15][16]
Objective: To assess the phosphorylation status of AMPK and key downstream targets of mTOR in hepatocytes treated with this compound.
Materials:
-
Cultured hepatocytes (e.g., HepG2 or primary hepatocytes).
-
Sodium this compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-S6K, anti-S6K).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cultured hepatocytes with this compound, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. The molecular mechanism of this compound-regulating gluconeogenesis in bovine hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of acetate and this compound on fasting hepatic glucose production in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dietary this compound on hepatic glucose production, whole-body glucose utilization, carbohydrate and lipid metabolism in normal rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. This compound promotes gluconeogenesis by regulating mechanistic target of rapamycin (mTOR) pathway in calf hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound promotes gluconeogenesis by regulating mechanistic target of rapamycin (mTOR) pathway in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gluconeogenesis in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The isolated perfused rat liver: conceptual and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gluconeogenesis and ketogenesis in perfused liver of rats submitted to short-term insulin-induced hypoglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The isolated perfused rat liver: standardization of a time-honoured model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for the assessment of mTOR activity in mouse primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Propionate's Immunomodulatory Landscape: A Comparative Analysis in Murine and Human Systems
For Immediate Release
A comprehensive examination of the short-chain fatty acid propionate reveals both conserved and divergent immunomodulatory effects between mouse models and human systems. This guide synthesizes experimental findings on this compound's impact on key immune cell populations, delves into the underlying signaling pathways, and provides detailed experimental protocols for researchers in immunology and drug development.
This compound, a principal metabolite produced by gut microbial fermentation of dietary fiber, has garnered significant attention for its role in shaping host immunity. It primarily exerts its influence through two key mechanisms: activation of G protein-coupled receptors (GPCRs), mainly GPR43 (also known as FFAR2), and the inhibition of histone deacetylases (HDACs). These actions translate into a complex array of outcomes, including the promotion of anti-inflammatory regulatory T cells (Tregs) and the modulation of macrophage polarization, which are critical in maintaining immune homeostasis and responding to inflammatory challenges. While murine models have been instrumental in elucidating these pathways, understanding the translational relevance to human immunology is paramount for therapeutic development.
Comparative Effects on Key Immune Cell Populations
This compound's influence on the differentiation and function of T cells and macrophages showcases both similarities and notable differences between mice and humans.
Regulatory T Cell (Treg) Differentiation
In both species, this compound is recognized for its capacity to promote the differentiation of Tregs, a crucial subset of T cells for maintaining immune tolerance. In mice, oral administration of this compound has been shown to increase the frequency of Treg cells in the spleen and colon.[1] In vitro studies with murine cells have demonstrated that this compound can enhance the generation of Foxp3+ Tregs from naive CD4+ T cells.[2]
For humans, the data is more nuanced. While some studies suggest a similar Treg-promoting effect, the effective concentrations and the magnitude of the response may differ. For instance, one study found that this compound at 0.1 mM did not significantly enhance TGF-β-mediated Foxp3 expression in human T cells in vitro, whereas butyrate (B1204436), another short-chain fatty acid, did.[3] However, a clinical trial involving oral supplementation with this compound in patients with multiple sclerosis, an autoimmune disease, was associated with an increase in Treg frequencies. This suggests that the in vivo environment and the interplay with other factors are critical for this compound's full immunomodulatory potential in humans.
Macrophage Polarization
Macrophages, highly plastic cells of the innate immune system, can be broadly categorized into the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. This compound has been shown to influence this balance in both murine and human macrophages.
In murine models, this compound has been observed to suppress the M1 phenotype and promote M2 polarization. For example, in mouse macrophage cell lines, this compound treatment can reduce the expression of M1 markers while enhancing M2 markers.
Studies using human macrophages have also indicated an anti-inflammatory effect of this compound. In human monocyte-derived macrophages, this compound can inhibit the production of pro-inflammatory cytokines associated with the M1 phenotype.[4] However, direct comparative studies on a wide range of M1/M2 markers between mouse and human macrophages under identical conditions are limited, making a precise quantitative comparison challenging. The specific markers used to define M1 and M2 phenotypes can also vary between species.[5]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on the immunomodulatory effects of this compound in mice and humans.
Table 1: Effects of this compound on Regulatory T Cell (Treg) Populations
| Species | Experimental System | This compound Concentration/Dose | Key Finding | Reference |
| Mouse | In vivo (drinking water) | 150 mM | Increased Treg cell subsets in the spleen. | [6] |
| Mouse | In vitro | 10 µg/ml | Corrected the imbalance of Th17/Treg cell differentiation. | [6] |
| Human | In vitro | 0.1 mM | Did not significantly enhance TGF-β-mediated Foxp3 expression. | [3] |
| Human | Clinical Trial (oral) | 500 mg twice daily | Significantly increased functionally competent Treg cells in MS patients. | [1] |
Table 2: Effects of this compound on Macrophage Polarization and Cytokine Production
| Species | Experimental System | This compound Concentration | Key Finding | Reference |
| Mouse | In vitro (MH-S cell line) | Not specified | Inhibited IL-4-induced M2 polarization. | [4] |
| Human | In vitro (monocyte-derived) | 6 mM | Inhibited M2 polarization. | [4] |
| Human | In vitro (whole blood) | 0.2 and 2 mM | Significantly inhibited LPS-induced TNF release. |
Signaling Pathways
This compound's immunomodulatory effects are primarily mediated through two distinct signaling pathways: GPR43/FFAR2 activation and HDAC inhibition.
GPR43/FFAR2 Signaling
This compound is a potent agonist for GPR43, a receptor expressed on various immune cells, including neutrophils, macrophages, and lymphocytes.[4] Activation of GPR43 can trigger downstream signaling cascades that modulate immune cell function. While the general pathway is conserved between mice and humans, some functional divergences have been reported. For instance, GPR43 agonists have been shown to induce the differentiation of mouse but not human adipocytes, suggesting potential species-specific differences in downstream signaling or receptor regulation.[7]
Caption: GPR43 signaling pathway initiated by this compound.
Histone Deacetylase (HDAC) Inhibition
This compound can enter immune cells and inhibit the activity of class I and II HDACs.[8] This leads to an increase in histone acetylation, altering chromatin structure and modulating the expression of key immune-related genes. The intensity of HDAC inhibition by short-chain fatty acids is generally in the order of butyrate > this compound > acetate.[9] This mechanism is thought to be crucial for this compound's effect on Treg differentiation by promoting the expression of the master transcription factor Foxp3. While HDAC inhibition is a fundamental cellular process, the specific gene targets and the extent of inhibition by this compound may vary between mouse and human immune cells.
Caption: this compound's mechanism of HDAC inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings.
In Vitro Murine Treg Differentiation
Objective: To assess the effect of this compound on the differentiation of naive CD4+ T cells into Tregs.
Protocol:
-
Isolate naive CD4+ T cells (CD4+CD25-CD62L+) from the spleens of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Culture the naive CD4+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 2-mercaptoethanol.
-
Coat culture plates with anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling.
-
Add TGF-β (typically 1-5 ng/mL) and IL-2 (typically 100 U/mL) to the culture medium to induce Treg differentiation.
-
In the experimental group, add this compound at various concentrations (e.g., 10 µg/ml).[6] An untreated control group should be run in parallel.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain for surface markers (CD4, CD25) and the intracellular transcription factor Foxp3 using flow cytometry to determine the percentage of CD4+CD25+Foxp3+ Treg cells.
In Vitro Human Macrophage Polarization
Objective: To evaluate the impact of this compound on the polarization of human monocytes into M1 or M2 macrophages.
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes (CD14+ cells) from PBMCs using MACS or by plastic adherence.
-
Culture the monocytes in RPMI-1640 or DMEM supplemented with 10% human serum or fetal bovine serum and macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into non-polarized (M0) macrophages.
-
To induce M1 polarization, stimulate the M0 macrophages with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for 24-48 hours.
-
To induce M2 polarization, stimulate the M0 macrophages with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) for 24-48 hours.
-
In the experimental groups, add this compound at desired concentrations (e.g., 6 mM) concurrently with the polarizing stimuli.[4]
-
Analyze macrophage polarization by assessing the expression of M1 markers (e.g., CD80, CD86, TNF-α, IL-6) and M2 markers (e.g., CD163, CD206, IL-10) using flow cytometry, qPCR, or ELISA.
Caption: Experimental workflows for in vitro studies.
Conclusion
This compound demonstrates significant immunomodulatory effects in both murine and human systems, primarily through the promotion of regulatory T cells and the modulation of macrophage activity. While the fundamental mechanisms of GPR43 signaling and HDAC inhibition appear to be conserved, there are indications of species-specific differences in the magnitude of response and potentially in downstream signaling events. The available data underscores the promise of this compound as a therapeutic agent for inflammatory and autoimmune diseases. However, further direct comparative studies are warranted to fully elucidate the translational potential from mouse models to human clinical applications. Researchers should consider these species-specific nuances when designing experiments and interpreting data in the pursuit of novel immunomodulatory therapies.
References
- 1. This compound attenuates atherosclerosis by immune-dependent regulation of intestinal cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Markers to Delineate Murine M1 and M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The short chain fatty acid receptor GPR43 regulates inflammatory signals in adipose tissue M2-type macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M1/M2 macrophages and their overlaps – myth or reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits fat deposition via affecting feed intake and modulating gut microbiota in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut Microflora Modulates Th17/Treg Cell Differentiation in Experimental Autoimmune Prostatitis via the Short-Chain Fatty Acid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium this compound and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Propionate in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of propionate, a short-chain fatty acid (SCFA), with its structural and functional analog, butyrate (B1204436), in preclinical models of Parkinson's disease (PD). The information presented is based on experimental data from studies utilizing the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 6-hydroxydopamine (6-OHDA) models of PD, which are widely used to recapitulate the dopaminergic neurodegeneration characteristic of the disease.
Data Presentation: this compound vs. Butyrate in Preclinical PD Models
The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound and butyrate on motor function and dopaminergic neuron survival in rodent models of Parkinson's disease.
Table 1: Effects of this compound and Butyrate on Motor Function in MPTP-Induced PD Mouse Models
| Treatment Group | Behavioral Test | Outcome Measure | Result | Reference |
| MPTP + this compound | Stepping Test | Number of steps | Improved score compared to MPTP group.[1] | [1] |
| MPTP + this compound | Whisker Test | Time to contact | Improved score compared to MPTP group.[1] | [1] |
| MPTP + this compound | Cylinder Test | Forelimb use asymmetry | Improved score compared to MPTP group.[1] | [1] |
| MPTP + Butyrate | Pole Test | Time to turn and descend | Significantly reduced time compared to MPTP group.[2][3] | [2][3] |
| MPTP + Butyrate | Rotarod Test | Latency to fall | Significantly improved performance compared to MPTP group.[2][3][4] | [2][3][4] |
| MPTP + Butyrate | Open Field Test | Total distance and velocity | Increased locomotor activity compared to MPTP group.[2][3] | [2][3] |
Table 2: Effects of this compound and Butyrate on Dopaminergic Neuron Survival
| Treatment Group | PD Model | Method of Quantification | Result | Reference |
| 6-OHDA + this compound | Mouse | Tyrosine Hydroxylase (TH) positive neuron count | Rescued dopaminergic neuronal loss.[5][6] | [5][6] |
| MPTP + Butyrate | Mouse | TH positive neuron count in Substantia Nigra (SN) | Significantly increased number of TH+ neurons compared to MPTP group.[7][8] | [7][8] |
| 6-OHDA + Butyrate | Rat | TH positive neuron count in Substantia Nigra (SN) | Attenuated the loss of TH+ neurons.[9] | [9] |
| MPTP + Butyrate | Mouse | Dopamine and metabolite levels in striatum | Increased levels of dopamine, DOPAC, and 5-HIAA compared to MPTP group.[3][10] | [3][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MPTP-Induced Parkinson's Disease Mouse Model
Objective: To induce a consistent and reliable model of Parkinson's disease in mice through the administration of the neurotoxin MPTP.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
Procedure:
-
Preparation of MPTP Solution: Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL. Prepare this solution fresh before each use and protect it from light.
-
Administration: Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20-30 mg/kg body weight.
-
Dosing Regimen: A common sub-acute regimen involves administering one injection daily for 5-7 consecutive days.
-
Post-Injection Monitoring: Monitor the animals daily for any signs of distress, weight loss, or changes in behavior.
6-OHDA-Induced Parkinson's Disease Rat Model
Objective: To create a unilateral lesion of the nigrostriatal pathway in rats using the neurotoxin 6-hydroxydopamine (6-OHDA) to model the motor asymmetry seen in Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 µg/µL. Prepare fresh and keep on ice, protected from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Shave and clean the surgical area on the scalp.
-
Craniotomy: Perform a midline incision and drill a small burr hole in the skull over the target injection site (e.g., the medial forebrain bundle or the striatum).
-
Unilateral 6-OHDA Injection: Lower the Hamilton syringe needle to the predetermined coordinates. Inject the 6-OHDA solution at a slow, controlled rate (e.g., 1 µL/minute). Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
Post-Operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Lesion Verification: After 2-3 weeks, the extent of the lesion can be verified by observing rotational behavior induced by apomorphine (B128758) or amphetamine.
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in rodent models of Parkinson's disease.
Materials:
-
Rotarod apparatus with an accelerating rod
-
Experimental animals
Procedure:
-
Acclimation and Training: Acclimate the animals to the testing room for at least 30 minutes before the first trial. Train the mice on the rotarod at a constant low speed for a set duration (e.g., 5 minutes) for 2-3 consecutive days prior to testing.
-
Testing Protocol: Place the mouse on the rotarod, which is then set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.
-
Data Collection: Record the latency to fall from the rod for each animal.
-
Trials: Perform 3-5 trials per animal with a rest interval of at least 15 minutes between trials. The average latency to fall across the trials is used for analysis.
Stereological Counting of Tyrosine Hydroxylase (TH)-Positive Neurons
Objective: To quantify the number of surviving dopaminergic neurons in the substantia nigra pars compacta (SNc).
Materials:
-
Fixed brain tissue sections
-
Primary antibody against Tyrosine Hydroxylase (TH)
-
Appropriate secondary antibodies and detection reagents
-
Microscope equipped with a motorized stage and stereology software (e.g., Stereo Investigator)
Procedure:
-
Immunohistochemistry: Process the brain sections for TH immunohistochemistry to specifically label dopaminergic neurons.
-
Delineation of the Region of Interest (ROI): Using the stereology software, delineate the boundaries of the SNc on each tissue section to be analyzed.
-
Stereological Probe: Employ the optical fractionator probe, which uses a systematic random sampling design to estimate the total number of cells in the defined ROI.
-
Cell Counting: Count the TH-positive neurons within the unbiased counting frames at regularly spaced intervals throughout the entire rostrocaudal extent of the SNc.
-
Data Analysis: The software calculates the estimated total number of TH-positive neurons in the SNc based on the number of cells counted and the sampling parameters.
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways through which this compound and butyrate exert their neuroprotective effects in the context of Parkinson's disease.
References
- 1. The gut microbiota metabolite this compound ameliorates intestinal epithelial barrier dysfunction-mediated Parkinson's disease via the AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The gut microbiota metabolite butyrate mitigates MPTP/MPP +‐induced Parkinson's disease by inhibiting the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gut microbiota-derived this compound mediates the neuroprotective effect of osteocalcin in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gut microbiota-derived this compound mediates the neuroprotective effect of osteocalcin in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effects of Sodium Butyrate and Monomethyl Fumarate Treatment through GPR109A Modulation and Intestinal Barrier Restoration on PD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beneficial effects of sodium butyrate in 6-OHDA induced neurotoxicity and behavioral abnormalities: Modulation of histone deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Efficacy of Dietary Fibers in Stimulating Propionate Production: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Propionate, a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fibers, has garnered significant attention for its diverse physiological roles, including immunomodulation, appetite regulation, and metabolic health.[1][2][3] The selection of specific dietary fibers to selectively enhance this compound production is a key area of research for the development of prebiotics and targeted nutritional therapies. This guide provides a comparative analysis of the efficacy of various dietary fibers in stimulating this compound production, supported by experimental data and detailed methodologies.
Comparative Efficacy of Dietary Fibers in this compound Production
The capacity of dietary fibers to stimulate this compound production varies significantly depending on their chemical structure, solubility, and fermentability by the gut microbiota.[4][5] The following table summarizes quantitative data from in vitro fermentation studies, offering a comparative view of this compound yields from different fiber sources.
| Dietary Fiber | This compound Production (μmol/mL or mM) | Incubation Time (hours) | Key Findings & Citations |
| Oat Beta-Glucan | ~4.76 - 5.05 | 12 - 24 | Showed the highest this compound production at 12 and 24 hours compared to inulin, XOS, and WholeFiber.[6] |
| Psyllium Fiber | High (not quantified in μmol/mL) | Not specified | Demonstrated a strong stimulation of this compound production, potentially linked to an increase in Bacteroidetes.[7] |
| Pea Fiber | 23.5 ± 9.5 | Not specified | Induced the highest increase in this compound among 22 tested dietary sources.[7] |
| Inulin | ~2.5 - 3.0 | 12 - 24 | Showed moderate this compound production, but was noted for inducing lactate (B86563) accumulation which can be a precursor for this compound.[6][7] |
| Xylooligosaccharide (XOS) | ~2.58 | 24 | Resulted in lower this compound production compared to oat beta-glucan.[6] |
| Guar (B607891) Gum (hydrolyzed) | High (not quantified in μmol/mL) | 24 | Produced greater amounts of total SCFAs, with butyrate (B1204436) production being particularly high.[8] this compound production was higher compared to a six-fiber mix. |
| Arabinogalactan | High (not quantified in μmol/mL) | Not specified | Observed to have a greater proportion of this compound production compared to guar gums.[8] |
| Bamboo Fiber | 8.6 ± 1.4 | Not specified | Showed the lowest effect on this compound production among 22 tested dietary sources.[7] |
| Rice Straw | Significantly higher than alfalfa | 18 | Resulted in significantly higher propionic acid levels compared to alfalfa in an in vitro digestibility experiment.[9] |
Note: Direct comparisons between studies should be made with caution due to variations in experimental conditions, including fecal inoculum source, substrate concentration, and analytical methods.
Experimental Protocols
The following sections detail the typical methodologies employed in the in vitro fermentation of dietary fibers and the subsequent quantification of this compound.
In Vitro Fermentation of Dietary Fibers
This protocol outlines a common procedure for assessing the fermentability of dietary fibers by gut microbiota.
-
Fecal Sample Collection and Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3-6 months. The samples are immediately placed in an anaerobic chamber, pooled, and homogenized in a sterile, anaerobic buffer (e.g., phosphate-buffered saline). The resulting fecal slurry is then filtered to remove large particulate matter.
-
Substrate Preparation: The dietary fibers to be tested are weighed and added to sterile fermentation vessels. A control with no added fiber is also prepared.
-
Inoculation and Fermentation: The prepared fecal slurry is added to the fermentation vessels containing the dietary fiber substrates. The vessels are then sealed and incubated under anaerobic conditions at 37°C. Samples are typically collected at various time points (e.g., 0, 12, 24, 48 hours) to monitor the fermentation process.[8]
-
Sample Processing: At each time point, an aliquot of the fermentation broth is collected and centrifuged to pellet the bacterial cells and any remaining substrate. The supernatant is then collected for SCFA analysis.
Quantification of this compound by Gas Chromatography (GC)
Gas chromatography is a standard and robust method for the analysis of short-chain fatty acids.[10][11][12]
-
Sample Preparation: The collected supernatant from the fermentation is acidified (e.g., with hydrochloric acid) to protonate the SCFAs, making them more volatile. An internal standard (e.g., 2-ethylbutyric acid) is often added to improve the accuracy of quantification.
-
Extraction: The protonated SCFAs are extracted from the aqueous sample into an organic solvent (e.g., diethyl ether or a mixture of isobutanol and pyridine). This step concentrates the SCFAs and removes non-volatile components.
-
Derivatization (Optional but common): To improve chromatographic separation and detection sensitivity, the extracted SCFAs can be derivatized to form more volatile esters (e.g., by reacting with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).
-
GC Analysis: The prepared sample is injected into a gas chromatograph equipped with a flame ionization detector (GC-FID).[11][13] The SCFAs are separated based on their boiling points and retention times on a capillary column (e.g., a FFAP or DB-WAX column).
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of this compound to the peak area of the internal standard and referencing a standard curve prepared with known concentrations of this compound.[10]
Visualizing the Processes
To better illustrate the experimental and biological pathways, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound production.
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Dietary Fibers on Short-Chain Fatty Acids and Gut Microbiota Composition in Healthy Adults: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Comparative Effect of 22 Dietary Sources of Fiber on Gut Microbiota of Healthy Humans in vitro [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Dietary Fiber Sources on In-Vitro Fermentation and Microbiota in Monogastrics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
- 12. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A head-to-head comparison of propionate and butyrate in ameliorating colitis.
For Immediate Release
A Comprehensive Analysis of Propionate and Butyrate (B1204436) in Experimental Colitis Models Reveals Distinct and Overlapping Mechanisms of Action
This guide provides a detailed, evidence-based comparison of two key short-chain fatty acids (SCFAs), this compound and butyrate, in the context of ameliorating colitis. Drawing on data from preclinical studies, we present a head-to-head analysis of their efficacy, delve into their underlying molecular mechanisms, and provide detailed experimental protocols for researchers in immunology, gastroenterology, and drug development.
At a Glance: this compound vs. Butyrate in Colitis Amelioration
| Parameter | This compound | Butyrate | Key Insights |
| Overall Efficacy | Demonstrates significant anti-inflammatory and barrier-protective effects.[1] | Widely recognized for its potent anti-inflammatory properties and as a primary energy source for colonocytes.[2][3] | Both SCFAs are effective, with butyrate often considered the more potent anti-inflammatory agent, though this compound shows strong efficacy in barrier function. |
| Primary Mechanism | Modulates the GPR43/PI3K/AKT pathway to inhibit the NLRP3 inflammasome. | Primarily acts as a histone deacetylase (HDAC) inhibitor, leading to suppression of the NF-κB signaling pathway.[4][5] | The two SCFAs operate through distinct primary signaling pathways to achieve their anti-inflammatory effects. |
| Impact on Gut Barrier | Significantly improves intestinal barrier function by upregulating tight junction proteins. | Enhances intestinal barrier integrity. | Both contribute to a healthier gut barrier, a critical factor in managing colitis. |
| Immune Modulation | Reduces infiltration of macrophages.[1] | Induces apoptosis of T cells, a source of inflammation.[5] | Both molecules modulate the immune response, but through different cellular targets. |
Quantitative Comparison of Efficacy in DSS-Induced Colitis
The following tables summarize quantitative data from studies utilizing the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model. These studies provide a basis for comparing the in vivo efficacy of this compound and butyrate.
Table 1: Effects on Disease Activity Index (DAI) and Histological Score
| Treatment Group | Disease Activity Index (DAI) Score | Histological Score | Reference |
| DSS Control | 4.9 ± 1.07 | High (specific score not provided) | [6] |
| Butyrate (1200 mg/kg) + DSS | 3.80 ± 0.86 | Significantly reduced | [6] |
| DSS Control | Not specified | ~2.5 | [7] |
| Butyrate (preventive) + DSS | Not specified | ~1.5 | [7] |
Note: Direct comparison is challenging due to variations in experimental design. However, both treatments show a clear reduction in disease severity.
Table 2: Effects on Colon Length and Myeloperoxidase (MPO) Activity
| Treatment Group | Colon Length (cm) | MPO Activity (U/g tissue) | Reference |
| DSS Control | 5.64 ± 0.48 | 15.61 ± 3.45 | [1] |
| This compound + DSS | 6.70 ± 0.62 | 8.69 ± 4.30 | [1] |
| DSS Control | Significantly shortened | Not specified | [3] |
| Butyrate + DSS | Significantly restored | Not specified | [3] |
Table 3: Effects on Pro-inflammatory Cytokine mRNA Expression (Fold change vs. Control)
| Treatment Group | TNF-α | IL-1β | IL-6 | Reference |
| DSS Control | 3.43 ± 0.96 | 5.50 ± 0.60 | 3.62 ± 0.84 | [1] |
| This compound + DSS | 2.15 ± 0.25 | 3.15 ± 0.69 | 1.77 ± 1.09 | [1] |
| DSS Control | Increased | Increased | Increased | [7][8] |
| Butyrate + DSS | Tendency to decrease | Tendency to decrease | Tendency to decrease | [7] |
Signaling Pathways and Mechanisms of Action
This compound and butyrate exert their anti-inflammatory effects through distinct, yet sometimes overlapping, signaling pathways.
This compound's Mechanism via GPR43 and NLRP3 Inflammasome Inhibition
This compound primarily signals through the G protein-coupled receptor 43 (GPR43).[9] This interaction is believed to modulate the PI3K/AKT signaling pathway, which in turn suppresses the activation of the NLRP3 inflammasome.[10] The NLRP3 inflammasome is a multi-protein complex responsible for the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting this pathway, this compound effectively reduces the inflammatory cascade.
Butyrate's Mechanism via HDAC Inhibition and NF-κB Suppression
Butyrate is a well-established histone deacetylase (HDAC) inhibitor.[4] By inhibiting HDACs, particularly HDAC1 and HDAC3, butyrate promotes histone acetylation, leading to a more open chromatin structure. This epigenetic modification can alter gene expression, and notably, it leads to the suppression of the NF-κB signaling pathway.[4] NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes. Butyrate's inhibition of NF-κB is a cornerstone of its potent anti-inflammatory effects.
Experimental Protocols
This section provides a synthesized overview of the methodologies used in the cited studies.
DSS-Induced Colitis Mouse Model
This is a widely used model to mimic the clinical and histological features of ulcerative colitis.
Detailed Steps:
-
Animal Model: C57BL/6 mice (6-8 weeks old) are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Induction of Colitis: Acute colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Treatment: Sodium this compound or sodium butyrate is administered, typically via oral gavage, at varying concentrations as per the study design.
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and the colon is excised for measurement of length, histological analysis, MPO assay, and cytokine quantification.
Histological Analysis of Colonic Tissue
-
Tissue Preparation: The colon is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned (5 µm).
-
Staining: Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Scoring: Histological scoring is performed based on the severity of inflammation, extent of injury, and crypt damage.
Myeloperoxidase (MPO) Assay
MPO is an enzyme abundant in neutrophils, and its activity is a marker of neutrophil infiltration and inflammation.
-
Tissue Homogenization: A weighed portion of the colon tissue is homogenized in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Centrifugation: The homogenate is centrifuged, and the supernatant is collected.
-
Colorimetric Assay: The supernatant is mixed with a substrate solution (e.g., o-dianisidine dihydrochloride (B599025) and hydrogen peroxide).
-
Measurement: The change in absorbance is measured spectrophotometrically at 460 nm. MPO activity is expressed as units per gram of tissue.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression
-
RNA Extraction: Total RNA is extracted from colon tissue samples using a suitable reagent (e.g., TRIzol).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: Real-time PCR is performed using SYBR Green master mix and primers specific for the target cytokines (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of each cytokine is calculated using the 2-ΔΔCt method.
Conclusion
Both this compound and butyrate demonstrate significant therapeutic potential in ameliorating colitis in preclinical models. While butyrate is often highlighted for its potent and broad anti-inflammatory effects, primarily through HDAC inhibition, this compound presents a compelling case with its distinct mechanism of action centered on GPR43 and the NLRP3 inflammasome. The choice between these two SCFAs for therapeutic development may depend on the specific inflammatory phenotype being targeted. This guide provides the foundational data and methodologies to aid researchers in further exploring the promise of these microbial metabolites in the treatment of inflammatory bowel disease.
References
- 1. This compound Ameliorates Dextran Sodium Sulfate-Induced Colitis by Improving Intestinal Barrier Function and Reducing Inflammation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Butyrate Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Butyrate ameliorates DSS-induced ulcerative colitis in mice by facilitating autophagy in intestinal epithelial cells and modulating the gut microbiota through blocking the PI3K-AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Butyrate Treatment of DSS-Induced Ulcerative Colitis Affects the Hepatic Drug Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A characterization of pro-inflammatory cytokines in dextran sulfate sodium-induced chronic relapsing colitis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound‐producing engineered probiotics ameliorated murine ulcerative colitis by restoring anti‐inflammatory macrophage via the GPR43/HDAC1/IL‐10 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Equivalence of Sodium Propionate and Propionic Acid in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionic acid, a short-chain fatty acid (SCFA) produced by gut microbial fermentation of dietary fiber, is a key signaling molecule in host physiology. It plays a significant role in metabolism, immune function, and gut homeostasis.[1][2][3][4] In experimental and commercial applications, its sodium salt, sodium propionate, is frequently used. This guide provides a comprehensive comparison, supported by experimental data, to address whether sodium this compound exerts the same biological effects as propionic acid. The central finding is that for virtually all biological purposes, the active entity is the this compound anion, making the two compounds functionally equivalent in vivo.
Chemical and Biological Interconversion
Sodium this compound (C₃H₅O₂Na) is the stable, water-soluble sodium salt of propionic acid (C₃H₆O₂). In an aqueous environment, such as the gastrointestinal tract or cell culture media, sodium this compound readily dissociates into a sodium ion (Na⁺) and a this compound ion (C₃H₅O₂⁻).
Propionic acid is a weak acid that exists in a pH-dependent equilibrium with its conjugate base, the this compound ion. In the physiological pH range of the blood and most tissues (~7.4), the vast majority of propionic acid will be deprotonated to the this compound form. Therefore, regardless of whether sodium this compound or propionic acid is administered, the predominant and biologically active molecule is the this compound ion. The choice between the two is often a matter of practicality; sodium this compound is an odorless, crystalline solid, whereas propionic acid is a volatile liquid with a pungent odor.[5]
Comparative Analysis of Biological Effects
Experimental studies investigating the effects of this compound frequently use the sodium salt for administration. The reported outcomes are consistently attributed to the this compound moiety and are in line with the known functions of propionic acid produced endogenously by the gut microbiota.
I. Immunomodulatory and Anti-inflammatory Effects
This compound is a potent modulator of the immune system, primarily exerting anti-inflammatory effects. Studies using sodium this compound have elucidated key mechanisms, including the inhibition of the NF-κB pathway.[6]
Key Findings:
-
Inhibition of Pro-inflammatory Mediators: Sodium this compound treatment has been shown to decrease the expression of inflammatory enzymes like COX-2 and iNOS in a dose-dependent manner.[6]
-
NF-κB Pathway Suppression: The anti-inflammatory effects are mediated through the inhibition of NF-κB, a central regulator of inflammation. Sodium this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.[6]
-
Cytokine Modulation: In models of colitis, sodium this compound administration reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while increasing anti-inflammatory cytokines like IL-10.[7][8]
-
T-Cell Differentiation: Propionic acid has been shown to suppress the differentiation of pro-inflammatory Th17 cells while promoting the development and function of regulatory T cells (Tregs).[3][9]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Propionic Acid Impact on Multiple Sclerosis: Evidence and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the antimicrobial and immune-modulatory properties of the gut microbiotaderived short chain fatty acid this compound – What is new? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. navimol.de [navimol.de]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Sodium this compound modulates gut microbiota and blood parameters in healthy mice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Propionic Acid Rescues High-Fat Diet Enhanced Immunopathology in Autoimmunity via Effects on Th17 Responses - PMC [pmc.ncbi.nlm.nih.gov]
Propionate vs. Butyrate: A Comparative Transcriptomic Analysis of their Impact on Intestinal Epithelial Cells
A Guide for Researchers and Drug Development Professionals
Short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate (B1204436), are microbial metabolites crucial for maintaining intestinal homeostasis. Produced from the fermentation of dietary fibers by the gut microbiota, these molecules exert profound effects on intestinal epithelial cells (IECs), influencing their proliferation, differentiation, and inflammatory responses. This guide provides a comparative analysis of the transcriptomic effects of this compound and butyrate on IECs, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in understanding their distinct and overlapping functions.
Executive Summary
Transcriptomic analyses reveal that both this compound and butyrate significantly alter gene expression in intestinal epithelial cells, with butyrate generally inducing a more potent and widespread response.[1] Their effects are dose-dependent and impact a variety of cellular processes, including cell cycle regulation, metabolism, and immune responses.[1] While both SCFAs share mechanisms of action, such as the inhibition of histone deacetylases (HDACs), they also exhibit unique gene regulatory profiles. Understanding these differences is critical for the development of targeted therapeutic strategies for intestinal disorders.
Comparative Transcriptomic Data
A study utilizing induced pluripotent stem cell (iPSC)-derived human intestinal epithelial cell layers provides a direct comparison of the transcriptomic effects of this compound and butyrate. The following tables summarize the number of differentially expressed genes (DEGs) after 24 hours of exposure to 1 mM and 10 mM concentrations of each SCFA.
Table 1: Number of Differentially Expressed Genes (DEGs) at 1 mM Concentration (FDR < 0.05) [1]
| SCFA | Downregulated Genes | Upregulated Genes |
| This compound | 20 | 48 |
| Butyrate | 129 | 158 |
Table 2: Number of Differentially Expressed Genes (DEGs) at 10 mM Concentration (FDR < 0.05) [1]
| SCFA | Downregulated Genes | Upregulated Genes |
| This compound | 2,300 | 2,176 |
| Butyrate | 3,197 | 3,029 |
Table 3: Shared Differentially Expressed Genes (DEGs) Between this compound and Butyrate (FDR < 0.05) [1]
| Concentration | Shared Downregulated Genes | Shared Upregulated Genes |
| 1 mM | 14 | 27 |
| 10 mM | 2,271 | 2,138 |
At both concentrations, butyrate treatment resulted in a greater number of differentially expressed genes compared to this compound, indicating a stronger overall impact on the transcriptome of IECs.[1] However, a substantial overlap in the regulated genes, particularly at the higher concentration, suggests shared mechanisms of action.[1]
Key Signaling Pathways and Mechanisms of Action
This compound and butyrate influence gene expression in IECs through several key mechanisms, primarily through the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).
Histone Deacetylase (HDAC) Inhibition
Both this compound and butyrate are known inhibitors of HDACs, with butyrate being a more potent inhibitor.[2][3] HDAC inhibition leads to hyperacetylation of histones, resulting in a more open chromatin structure that alters gene transcription.[2][4] This epigenetic modification is a key mechanism underlying many of the observed effects of these SCFAs on cell cycle arrest, apoptosis in cancer cells, and modulation of inflammatory gene expression.[2][5]
G-Protein Coupled Receptor (GPCR) Activation
This compound and butyrate also act as signaling molecules by activating specific GPCRs, namely GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2), on the surface of intestinal epithelial cells.[6][7][8] Activation of these receptors can trigger various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the production of cytokines and chemokines and influencing inflammatory responses.[7][9]
Experimental Protocols
The following is a summary of the key experimental protocols used in the comparative transcriptomic analysis of iPSC-derived human intestinal epithelial cells.[1]
Cell Culture and Treatment
-
Cell Model: Human induced pluripotent stem cell (iPSC)-derived intestinal epithelial cells were cultured as a 2D monolayer.[1]
-
Treatment: Cells were exposed to 1 mM or 10 mM of sodium this compound or sodium butyrate for 24 hours. A control group was left untreated.[1]
RNA Sequencing and Analysis
-
RNA Extraction: Total RNA was extracted from the cell layers following the 24-hour treatment period.
-
Sequencing: Next-generation sequencing (RNA-seq) was performed to obtain whole-genome gene expression profiles.
-
Data Analysis:
Conclusion
Both this compound and butyrate are potent modulators of gene expression in intestinal epithelial cells, with butyrate demonstrating a more pronounced effect. Their shared ability to inhibit HDACs and activate GPCRs underlies their significant overlap in regulated genes and pathways. However, the observed differences in the magnitude and specificity of their transcriptomic responses highlight their distinct biological roles. A deeper understanding of these nuances is essential for harnessing the therapeutic potential of these microbial metabolites in the context of intestinal health and disease. Further research, including proteomic and metabolomic analyses, will provide a more comprehensive picture of their cellular impacts.
References
- 1. Differential gene expression in iPSC-derived human intestinal epithelial cell layers following exposure to two concentrations of butyrate, this compound and acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium this compound and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A short-chain fatty acid, this compound, enhances the cytotoxic effect of cisplatin by modulating GPR41 signaling pathways in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 9. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Propionate Deficit in Inflammatory Bowel Disease: A Comparative Guide to a Key Microbial Metabolite
For researchers, scientists, and drug development professionals, understanding the intricate interplay between the gut microbiome and inflammatory bowel disease (IBD) is paramount. A growing body of evidence points to a significant link between diminished levels of the short-chain fatty acid (SCFA) propionate in the gut and the pathogenesis of IBD. This guide provides a comprehensive comparison of fecal this compound as a biomarker and therapeutic agent against other alternatives, supported by experimental data and detailed methodologies.
A consistent finding in IBD research is the alteration of the gut microbiome, leading to a state of dysbiosis. This imbalance is often characterized by a reduction in the abundance of beneficial bacteria responsible for fermenting dietary fibers into SCFAs, including this compound. Studies have demonstrated significantly lower concentrations of fecal this compound in patients with IBD, particularly in those with active Crohn's disease and ulcerative colitis, compared to healthy individuals.[1][2] This depletion is not merely a symptom but is increasingly recognized as a contributing factor to the chronic inflammation that characterizes IBD.
Fecal this compound Levels: A Quantitative Comparison
The following table summarizes representative data on fecal this compound concentrations in healthy individuals versus those with IBD.
| Cohort | Fecal this compound Concentration (µmol/g) | Reference |
| Healthy Controls | 93.3 ± SEM | [3] |
| IBD Patients | 65.6 ± SEM | [3] |
| Healthy Subjects | (Kernel density estimate peak) | [1] |
| Ulcerative Colitis Patients | Significantly decreased vs. healthy | [1] |
| Crohn's Disease Patients | Lower than healthy (not statistically significant in one study) | [1] |
This compound vs. Alternative IBD Biomarkers
While low fecal this compound is a compelling biomarker, it is crucial to evaluate it alongside established and emerging markers of IBD.
| Biomarker | Type | Advantages | Disadvantages |
| Fecal this compound | Metabolite | Reflects gut microbiome function; potential therapeutic target. | Can be influenced by diet; less established than calprotectin. |
| Fecal Butyrate | Metabolite | Primary energy source for colonocytes; strong anti-inflammatory effects.[4] | Also depleted in IBD; oral supplementation has challenges with bioavailability.[5] |
| Fecal Calprotectin | Protein | Well-established marker for intestinal inflammation; correlates with disease activity.[6][7] | Not specific to IBD; can be elevated in other inflammatory conditions and infections.[6][8] |
| Fecal Lactoferrin | Protein | Specific marker of neutrophil activity in the gut; good sensitivity and specificity for IBD.[9][10] | May have lower accuracy than calprotectin in some studies.[10] |
Therapeutic Potential: this compound in Focus
The therapeutic potential of this compound stems from its multifaceted anti-inflammatory and immunomodulatory properties. Oral administration of this compound has been shown to ameliorate colitis in animal models by improving intestinal barrier function, reducing inflammation, and mitigating oxidative stress.[11]
Comparative Therapeutic Approaches
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages |
| This compound Supplementation | Activates GPR43/GPR41, inhibits HDACs, promotes Treg differentiation, reduces pro-inflammatory cytokines. | Targets a key microbial deficiency; demonstrated efficacy in preclinical models. | Direct oral delivery can have bioavailability issues; potential for engineered probiotics to offer sustained release.[12] |
| Butyrate Supplementation | Similar to this compound, with a more pronounced role as an energy source for colonocytes. | Well-studied with known benefits for gut health.[4][13] | Challenges with delivery to the colon due to rapid absorption in the upper GI tract.[5] |
| Fecal Microbiota Transplantation (FMT) | Restores a healthy gut microbial community, including SCFA-producing bacteria.[14][15] | Can address the root cause of dysbiosis; shown to be effective in some IBD patients. | Variability in donor stool efficacy; potential for transmission of pathogens. |
Key Signaling Pathways of this compound in the Gut
This compound exerts its beneficial effects through several key signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.
Caption: this compound's anti-inflammatory mechanisms.
Experimental Protocols
Quantification of Fecal Short-Chain Fatty Acids (SCFAs)
A common and robust method for quantifying fecal SCFAs like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Fecal samples are collected and immediately frozen at -80°C to halt microbial activity.
-
A known weight of the fecal sample is homogenized in a solution (e.g., acidified water) to extract the SCFAs.
-
The homogenate is centrifuged to pellet solid debris.
2. Derivatization:
-
The supernatant containing the SCFAs is subjected to a derivatization step to increase their volatility for GC analysis. This often involves esterification or silylation.
3. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph.
-
The SCFAs are separated based on their boiling points and retention times on a capillary column.
-
The separated compounds are then introduced into a mass spectrometer for identification and quantification based on their mass-to-charge ratio.
4. Data Analysis:
-
The concentration of each SCFA is determined by comparing its peak area to that of a known internal standard.
Caption: Fecal SCFA analysis workflow.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used in vivo model to study IBD and evaluate the efficacy of potential therapeutics.
1. Animal Model:
-
Mice (e.g., C57BL/6) are typically used.
2. Induction of Colitis:
-
DSS is administered in the drinking water (typically 2-5% w/v) for a defined period (e.g., 5-7 days).
-
DSS is toxic to the colonic epithelium, leading to a breakdown of the intestinal barrier and subsequent inflammation that mimics human ulcerative colitis.
3. Treatment Group:
-
A cohort of DSS-treated mice receives the therapeutic agent of interest (e.g., oral this compound) either before, during, or after DSS administration.
4. Assessment of Colitis Severity:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool.
-
Colon Length: Inflammation leads to a shortening of the colon.
-
Histological Analysis: Colon tissue is collected, sectioned, and stained (e.g., with H&E) to assess the degree of inflammation, ulceration, and tissue damage.
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a marker of neutrophil infiltration and inflammation.
-
Cytokine Analysis: Levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines are measured in the colon tissue or serum.
Conclusion
The evidence strongly supports a significant association between low fecal this compound and IBD. Its role as both a biomarker of gut dysbiosis and a potential therapeutic agent with well-defined anti-inflammatory mechanisms makes it a compelling area of focus for IBD research and drug development. While established biomarkers like fecal calprotectin remain crucial for monitoring inflammation, this compound offers a unique window into the functional capacity of the gut microbiome. Future therapeutic strategies may involve targeted approaches to restore this compound levels in the gut, either through dietary interventions, next-generation probiotics, or engineered live biotherapeutics, offering a novel and targeted approach to managing IBD.
References
- 1. This compound Fermentative Genes of the Gut Microbiome Decrease in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Use of Fecal Calprotectin in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. casadesante.com [casadesante.com]
- 8. Does faecal calprotectin differentiate between inflammatory bowel disease colitis and non-inflammatory bowel disease colitides? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship between fecal lactoferrin and inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Questions and answers on the role of fecal lactoferrin as a biological marker in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory properties of the short-chain fatty acids acetate and this compound: A study with relevance to inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Short Chain Fatty Acid-Butyrate Supplementation on the Disease Severity, Inflammation, and Psychological Factors in Patients With Active Ulcerative Colitis: A Double-Blind Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effectiveness of Multi-Session FMT Treatment in Active Ulcerative Colitis Patients: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fecal Microbiota Transplantation in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fecal Microbiota Transplantation for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of propionate metabolism in healthy vs. diabetic individuals.
Publication ID: GMN-2025-1218 Published: December 18, 2025
This guide provides a comparative analysis of propionate metabolism, contrasting its role and effects in healthy individuals with those observed in individuals with type 2 diabetes (T2D). The content synthesizes findings from recent experimental data, focusing on the dual nature of this compound and its derivatives, their signaling pathways, and their ultimate impact on glucose homeostasis.
Introduction: The Dichotomy of this compound in Metabolism
This compound is a three-carbon short-chain fatty acid (SCFA) primarily produced by the gut microbiota through the fermentation of dietary fiber.[1] In healthy individuals, it is largely considered a beneficial metabolite, contributing to improved insulin (B600854) sensitivity and appetite regulation.[1] However, the metabolic landscape in type 2 diabetes alters the production and effects of this compound-related molecules, revealing a more complex and sometimes detrimental role.
A key distinction has emerged between the beneficial effects of microbially-produced this compound and the potentially adverse effects of a related microbial metabolite, imidazole (B134444) this compound (ImP), which is significantly elevated in diabetic individuals.[2] This guide will dissect these differences, presenting quantitative data, signaling pathways, and the experimental methods used to derive these findings.
Comparative Data on this compound and Related Metabolites
Quantitative analysis reveals significant differences in the circulating levels of this compound and its derivative, imidazole this compound, between healthy and diabetic populations.
Table 1: Comparison of Circulating this compound and Imidazole this compound Levels
| Analyte | Subject Group | N | Concentration (Median [IQR]) | Key Finding |
| This compound | Healthy (No T2D) | 2,241 | 3.4 [2.1–4.1] µmol/L | Circulating this compound is modestly but significantly higher in individuals with T2D.[3][4] |
| Type 2 Diabetes | 659 | 3.6 [2.4–4.5] µmol/L | This contrasts with its generally beneficial roles, suggesting complex regulatory changes.[3][4] | |
| Imidazole this compound (ImP) | Healthy | 539 | Lower (relative) | ImP, a metabolite from histidine, is significantly elevated in individuals with prediabetes and T2D.[5] |
| Prediabetes | 654 | Elevated (relative) | This elevation is linked to an altered gut microbiome rather than dietary histidine intake.[5] | |
| Type 2 Diabetes | 765 | Highest (relative) | Elevated ImP is positively correlated with markers of insulin resistance like HOMA-IR.[5] |
Data synthesized from The --INVALID-LINK-- Study and the MetaCardis cohort. Absolute values for ImP were not provided in the graphical abstract of the source, hence reported relatively.
Table 2: Comparative Metabolic Effects of this compound Supplementation
| Study Parameter | Subject Group | Intervention | Result |
| Acute Glucose Response | Healthy Volunteers | 3.3g Sodium this compound in a meal | 47.6% reduction in blood glucose response area.[6][7] |
| Chronic Glucose Response | Healthy Volunteers | 9.9g Sodium this compound daily for 1 week | 38.0% reduction in blood glucose area.[6][7] |
| Insulin Sensitivity | Healthy Volunteers | 7.5g Sodium this compound daily for 7 weeks | Decreased fasting serum glucose and maximum insulin increments during a glucose tolerance test.[8] |
| Hormonal Response | Healthy Volunteers | 1g this compound in a mixed meal | Significant increase in plasma glucagon, norepinephrine, and FABP4, leading to transient insulin resistance. |
| Correlation with Glycemia | T2D & Obesity Patients | Observational | Plasma this compound levels were negatively correlated with 2-hour post-load plasma glucose. |
Signaling Pathways: Beneficial vs. Detrimental Arms
The metabolic effects of this compound and its derivatives are dictated by distinct signaling pathways. In healthy physiology, this compound activates pathways that improve metabolic control. In T2D, the rise of imidazole this compound activates pathways that degrade insulin signaling.
Beneficial Signaling of Gut-Derived this compound
In healthy individuals, this compound produced from fiber fermentation in the colon exerts beneficial effects through two primary routes:
-
Stimulation of Gut Hormones: this compound binds to G-protein coupled receptors FFAR2 and FFAR3 on enteroendocrine L-cells in the gut, triggering the release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[1] These hormones enhance satiety, slow gastric emptying, and improve glucose-dependent insulin secretion.
-
Suppression of Hepatic Glucose Production: In the liver, this compound binds to the GPR43 receptor, activating AMP-activated protein kinase (AMPK). This leads to the downregulation of key gluconeogenic enzymes, thereby reducing hepatic glucose output.
Detrimental Signaling of Imidazole this compound in Diabetes
The altered gut microbiome in T2D patients produces elevated levels of imidazole this compound (ImP) from the amino acid histidine.[5] ImP directly antagonizes insulin action.
-
Impairment of Insulin Signaling: ImP has been shown to impair insulin signaling by activating the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway.[2] This activation disrupts the normal insulin signaling cascade, contributing to the state of insulin resistance characteristic of T2D.
Experimental Protocols
The quantification of this compound and gut hormones is critical for research in this area. The following sections outline standard methodologies.
Quantification of Plasma this compound
This protocol describes a common method for measuring short-chain fatty acids in human plasma using gas chromatography-mass spectrometry (GC-MS).
-
Sample Collection: Blood is collected in EDTA-containing tubes. Plasma is separated by centrifugation at 4°C and immediately stored at -80°C to prevent degradation.
-
Sample Preparation (Extraction):
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add an internal standard (e.g., isotopically labeled this compound) to account for extraction efficiency.
-
Acidify the sample with an acid (e.g., HCl) to protonate the SCFAs.
-
Perform liquid-liquid extraction by adding an organic solvent (e.g., diethyl ether), vortexing vigorously, and centrifuging to separate the phases.
-
Transfer the organic layer containing the SCFAs to a new tube. Repeat the extraction for complete recovery.
-
-
Derivatization: The extracted SCFAs are derivatized to increase their volatility for GC analysis. A common agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The sample is heated to ensure complete reaction.
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph.
-
SCFAs are separated on a capillary column (e.g., DB-5ms).
-
The separated compounds enter the mass spectrometer, which is operated in selected ion monitoring (SIM) mode to quantify the specific ions corresponding to the this compound derivative and its internal standard.
-
-
Quantification: A standard curve is generated using known concentrations of this compound. The concentration in the plasma sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Measurement of Gut Hormones (GLP-1 & PYY)
GLP-1 and PYY are commonly measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Sample Collection: Blood must be collected in tubes containing a DPP-4 inhibitor (for GLP-1) and aprotinin (B3435010) to prevent peptide degradation. Samples should be kept on ice and plasma separated within 30 minutes.
-
Assay Principle: The assay uses a sandwich ELISA format.
-
A microplate is pre-coated with a capture antibody specific for the target hormone (e.g., total GLP-1 or total PYY).
-
Plasma samples, standards, and controls are added to the wells. The hormone binds to the immobilized antibody.
-
After washing, a biotinylated detection antibody, also specific to the hormone, is added, binding to a different epitope on the captured hormone.
-
Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin.
-
A substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
The reaction is stopped with an acid, and the optical density is measured at a specific wavelength (e.g., 450 nm).
-
-
Quantification: The concentration of the hormone in the samples is determined by interpolating their absorbance values from a standard curve generated with known concentrations of the hormone.
Conclusion and Future Directions
The metabolism of this compound presents a complex, dual-edged sword in the context of type 2 diabetes. While endogenously produced this compound from dietary fiber is a key mediator of metabolic health, its beneficial effects may be blunted in T2D. Furthermore, the diabetic gut microenvironment promotes the production of imidazole this compound, a metabolite that directly contributes to insulin resistance.
This comparative analysis underscores several key points for researchers and drug development professionals:
-
Targeting the Microbiome: Therapeutic strategies should not only aim to increase SCFA production but also to correct the dysbiosis that leads to harmful metabolites like ImP.
-
Context is Crucial: The source and context of this compound exposure are critical. The rapid absorption of this compound as a food additive may trigger different neuro-hormonal responses compared to its slow, sustained release from fiber fermentation in the colon.
-
GLP-1 Response: Understanding why the GLP-1 response to stimuli may be attenuated in T2D is a critical area for investigation, with implications for incretin-based therapies.
Future research should focus on longitudinal studies to clarify the causal relationships between these metabolites and disease progression, and on developing targeted interventions that can selectively enhance beneficial microbial pathways while suppressing detrimental ones.
References
- 1. dovepress.com [dovepress.com]
- 2. The short chain fatty acid this compound stimulates GLP-1 and PYY secretion via free fatty acid receptor 2 in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Circulating short-chain fatty acids and Mediterranean food patterns. A potential role for the prediction of type 2 diabetes risk: The Di@bet.es Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circulating short chain fatty acid levels and body composition in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butyrate and this compound are Negatively Correlated with Obesity and Glucose Levels in Patients with Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Roles of Glucagon-Like Peptide 1 Receptor Agonists (GLP-1 RAs) in Nondiabetic Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Harnessing Propionate's Anorectic Effects: A Comparative Guide to Replicating Key Findings in Appetite Regulation
For Researchers, Scientists, and Drug Development Professionals
The short-chain fatty acid (SCFA) propionate, a product of gut microbial fermentation of dietary fiber, has emerged as a significant modulator of appetite. Its potential to influence satiety signals presents a promising avenue for the development of novel therapeutic strategies against obesity and related metabolic disorders. This guide provides a comparative analysis of key experimental findings on this compound's role in appetite regulation, offering detailed methodologies and quantitative data to aid in the replication and advancement of this research.
Quantitative Data Summary
The following tables summarize the key quantitative findings from seminal studies investigating the effects of this compound on appetite-regulating hormones and energy intake.
Table 1: In Vitro Studies on Gut Hormone Secretion
| Organism/Cell Type | This compound Concentration | Outcome Measure | Fold Increase (vs. Control) | Key Finding | Citation |
| Primary Murine Colonic Crypt Cultures | 50 mmol/L | PYY Secretion | 1.8 | This compound stimulates PYY secretion. | [1] |
| Primary Murine Colonic Crypt Cultures | 50 mmol/L | GLP-1 Secretion | 2.2 | This compound stimulates GLP-1 secretion. | [1] |
| Primary Human Colonic Cells | 200 mmol/L | PYY Secretion | 1.8 | This compound stimulates PYY secretion from human colonic cells. | [2] |
| Primary Human Colonic Cells | 400 mmol/L | PYY Secretion | 3.0 | A dose-dependent increase in PYY secretion is observed. | [2] |
| Primary Human Colonic Cells | 200 mmol/L | GLP-1 Secretion | 1.6 | This compound stimulates GLP-1 secretion from human colonic cells. | [2] |
| Primary Human Colonic Cells | 400 mmol/L | GLP-1 Secretion | 2.4 | A dose-dependent increase in GLP-1 secretion is observed. | [2] |
| Porcine Colon Tissue (Ex Vivo) | 5 and 20 mmol/L | PYY Secretion | Significant (p < 0.05) | This compound stimulates PYY secretion after 30 minutes. | [3] |
| Porcine Colon Tissue (Ex Vivo) | 5 and 20 mmol/L | GLP-1 Secretion | Significant (p < 0.05) | This compound induces GLP-1 release after 60 minutes. | [3] |
Table 2: In Vivo Studies on Gut Hormones and Energy Intake
| Subject | Intervention | Outcome Measure | Result | Key Finding | Citation |
| Overweight/Obese Humans | 10 g/d Inulin-Propionate Ester (IPE) | Ad Libitum Energy Intake | Decreased | IPE suppresses appetite and reduces energy intake. | [4][5] |
| Healthy Humans | 10 g IPE in milkshake | Pasta Meal Energy Intake | 10% reduction vs. inulin (B196767) control | IPE reduces cravings for high-calorie foods. | [6] |
| Overweight Adults | 10 g/d IPE for 24 weeks | Weight Gain | Significantly reduced vs. inulin control | Long-term IPE supplementation prevents weight gain. | [7] |
| Rats and Mice | Intra-colonic infusion of this compound | Plasma PYY and GLP-1 | Elevated | This compound stimulates concurrent release of PYY and GLP-1. | [1][8] |
| FFA2 Knockout Mice | Intra-colonic infusion of this compound | Gut Hormone Release | Not significantly stimulated | The effect of this compound on gut hormone release is mediated by FFA2. | [1][8] |
| Pigs (Cecal Fistula) | Intra-cecal infusion of this compound | Short-term Feed Intake | Reduced (p < 0.05) | This compound reduces short-term feed intake. | [3] |
| Pigs (Cecal Fistula) | Intra-cecal infusion of this compound | Blood GLP-1 and PYY (Day 28) | Increased (p < 0.05) | Chronic this compound administration increases circulating satiety hormones. | [3] |
Signaling Pathways
This compound primarily exerts its anorectic effects by stimulating enteroendocrine L-cells in the colon to release the satiety hormones glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[1][8][9] This action is predominantly mediated through the G-protein coupled receptor, Free Fatty Acid Receptor 2 (FFAR2).[1][8] These gut hormones then act on the brain to reduce appetite.[10] There is also evidence suggesting the involvement of Free Fatty Acid Receptor 3 (FFAR3) and a gut-brain neural circuit.[11][12]
This compound's signaling cascade for appetite control.
Experimental Protocols
Replicating the findings on this compound's role in appetite regulation requires meticulous experimental design. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Gut Hormone Secretion Assay from Primary Murine Colonic Crypts
This protocol is adapted from studies investigating the direct effects of this compound on gut hormone release.[1][8]
Objective: To determine if this compound directly stimulates GLP-1 and PYY secretion from primary colonic endocrine cells.
Methodology:
-
Isolation of Colonic Crypts:
-
Euthanize C57BL/6 mice and excise the colon.
-
Wash the colon with ice-cold sterile PBS to remove luminal contents.
-
Cut the colon into small (2-5 mm) pieces.
-
Incubate the tissue in a chelating buffer (e.g., PBS with 30 mM EDTA and 1.5 mM DTT) on ice with gentle shaking to release the crypts from the basement membrane.
-
Filter the suspension through a 100 µm cell strainer to remove villous material.
-
Centrifuge the filtrate to pellet the colonic crypts.
-
-
Cell Culture and Treatment:
-
Resuspend the crypts in a suitable culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine).
-
Plate the crypts in 24-well plates.
-
Allow the cells to stabilize for a designated period (e.g., 2 hours).
-
Replace the medium with a test buffer containing varying concentrations of this compound (e.g., 1, 10, 50 mmol/L) and an iso-osmotic control (e.g., NaCl).
-
Incubate for a specified time (e.g., 2 hours).
-
-
Hormone Quantification:
-
Collect the supernatant.
-
Measure the concentrations of GLP-1 and PYY in the supernatant using commercially available ELISA or radioimmunoassay kits.
-
Normalize hormone secretion to the total protein content of the cells in each well.
-
In Vivo Colonic Infusion in Rodents
This protocol outlines the procedure for delivering this compound directly to the colon in a live animal model to assess its systemic effects.[1][8]
Objective: To investigate the in vivo effects of colonic this compound on circulating levels of GLP-1 and PYY.
Methodology:
-
Animal Preparation:
-
Anesthetize Wistar rats or C57BL/6 mice.
-
Perform a laparotomy to expose the colon.
-
Insert a cannula into the proximal colon for infusion.
-
Place a catheter in the jugular or portal vein for blood sampling.
-
Allow the animal to recover from surgery.
-
-
Infusion and Blood Sampling:
-
Following a fasting period, infuse a solution of this compound or a saline control directly into the colon via the cannula over a specific duration.
-
Collect blood samples from the venous catheter at baseline and at various time points post-infusion (e.g., 15, 30, 60 minutes).
-
Process the blood to obtain plasma and store at -80°C.
-
-
Hormone Analysis:
-
Measure plasma concentrations of GLP-1 and PYY using ELISA or radioimmunoassay.
-
A typical workflow for in vivo this compound studies.
Alternative Approaches and Considerations
While direct infusion of this compound is a valuable experimental tool, it may not fully replicate the physiological release of this compound from dietary fiber. An alternative and more translationally relevant approach is the use of inulin-propionate ester (IPE) .[4][5][6][13] IPE is a compound where this compound is chemically bonded to inulin, a fermentable fiber. This bond is resistant to digestion in the upper gastrointestinal tract and is cleaved by gut bacteria in the colon, ensuring targeted delivery of this compound.[13] Studies using IPE have consistently demonstrated a reduction in energy intake and body weight in humans.[4][5][6][7]
When designing experiments, it is crucial to consider the animal model, the dose of this compound, and the route of administration, as these factors can influence the observed outcomes.[14] Furthermore, while FFAR2 appears to be the primary receptor, the role of FFAR3 and other potential mechanisms should not be disregarded.[11][15] Long-term studies are also essential to understand the potential for desensitization of receptor responses.[11]
References
- 1. The short chain fatty acid this compound stimulates GLP-1 and PYY secretion via free fatty acid receptor 2 in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound stimulates the secretion of satiety hormones and reduces acute appetite in a cecal fistula pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Inulin this compound Ester Incorporated into Palatable Food Products on Appetite and Resting Energy Expenditure: A Randomised Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Inulin this compound Ester Incorporated into Palatable Food Products on Appetite and Resting Energy Expenditure: A Randomised Crossover Study [mdpi.com]
- 6. newfoodmagazine.com [newfoodmagazine.com]
- 7. researchgate.net [researchgate.net]
- 8. The short chain fatty acid this compound stimulates GLP-1 and PYY secretion via free fatty acid receptor 2 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of short chain fatty acids in appetite regulation and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of gut microbiota on appetite regulation and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gut.bmj.com [gut.bmj.com]
- 12. The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gigasnutrition.com [gigasnutrition.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Butyrate and this compound Protect against Diet-Induced Obesity and Regulate Gut Hormones via Free Fatty Acid Receptor 3-Independent Mechanisms | PLOS One [journals.plos.org]
Comparing the impact of oral propionate supplementation versus high-fiber diets on serum propionate levels.
A comprehensive guide for researchers and drug development professionals on the differential impacts of direct propionate supplementation versus dietary fiber intervention on systemic this compound concentrations.
This guide provides a detailed comparison of two primary strategies for increasing serum this compound levels: direct oral supplementation and the consumption of high-fiber diets. We will delve into the experimental data, methodologies, and underlying physiological mechanisms associated with each approach to inform future research and therapeutic development.
Quantitative Comparison of Serum this compound Levels
The following table summarizes the key quantitative findings from studies investigating the effects of oral this compound supplementation and high-fiber diets on serum this compound concentrations.
| Intervention | Dosage/Diet Details | Baseline Serum this compound (µmol/L) | Peak Serum this compound (µmol/L) | Time to Peak | Duration of Elevation | Key Findings & Citations |
| Oral this compound Supplementation | 500 mg Propionic Acid | ~1.3 - 4.5 | Significant increase from baseline | 1 hour | Returns to baseline within 2 hours | Rapid absorption and transient increase in serum this compound.[1][2][3] |
| Oral this compound Supplementation (Dose-Dependent) | Single vs. Double Dose | Not specified | Graded dose-response observed for this compound | 30-60 minutes | Returns to baseline within 120 minutes | Higher doses lead to higher peak serum concentrations.[4][5] |
| High-Fiber Diet (Carbohydrate-Rich) | ~30 g fiber/2100 kcal | Not specified | Decrease from baseline | Not applicable | Not applicable | This type of high-fiber diet unexpectedly lowered serum this compound levels.[6] |
| High-Fiber Diet (Protein-Rich) | ~30 g fiber/2100 kcal | Not specified | No significant change from baseline | Not applicable | Not applicable | A high-fiber diet rich in plant protein did not significantly alter serum this compound.[6] |
| High-Fiber Diet (Unsaturated Fat-Rich) | ~30 g fiber/2100 kcal | Not specified | Decrease from baseline | Not applicable | Not applicable | Similar to the carbohydrate-rich high-fiber diet, this also led to a decrease in serum this compound.[6] |
Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for interpretation and replication.
Oral this compound Supplementation Protocol
A representative experimental design for assessing the pharmacokinetics of oral this compound supplementation involves the following steps[1][2][3]:
-
Participant Recruitment: Healthy volunteers are recruited for the study.
-
Fasting: Participants are typically required to fast overnight prior to the intervention.
-
Baseline Blood Sample: A venous blood sample is collected to determine baseline serum this compound levels.
-
Supplement Administration: A standardized dose of this compound (e.g., 500 mg of propionic acid) is administered orally.
-
Serial Blood Sampling: Blood samples are collected at regular intervals post-ingestion (e.g., every hour for up to 4 hours) to track changes in serum this compound concentrations.
-
Sample Processing and Analysis: Blood samples are centrifuged to separate the serum, which is then analyzed for this compound levels using techniques such as liquid chromatography-mass spectrometry (LC-MS) or direct-infusion mass spectrometry (DI-MS).
High-Fiber Diet Intervention Protocol (OmniHeart Trial)
The OmniHeart trial provides a robust example of a high-fiber dietary intervention study[6][7]:
-
Participant Cohort: The study included 164 men and women aged 30 years or older.
-
Randomized Crossover Design: Participants were randomly assigned to consume three different isocaloric high-fiber diets, each for a duration of 6 weeks.
-
Dietary Arms: The three diets were:
-
A carbohydrate-rich (Carb) diet.
-
A protein-rich (Prot) diet, with protein primarily from plant sources.
-
An unsaturated fat-rich (Unsat) diet.
-
-
Controlled Feeding: All meals were provided to the participants to ensure adherence to the specific dietary protocols.
-
Blood Sample Collection: Fasting serum samples were collected at baseline and at the end of each 6-week dietary period.
-
Biochemical Analysis: Serum samples were analyzed for short-chain fatty acid (SCFA) concentrations, including this compound, using LC-MS.
Visualizing the Methodologies and Pathways
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of this compound.
Caption: Experimental workflows for oral this compound and high-fiber diet studies.
Caption: Signaling pathway of this compound following absorption into the bloodstream.
Discussion and Conclusion
The available evidence clearly indicates that oral this compound supplementation leads to a rapid and predictable, albeit transient, increase in serum this compound levels.[1][2][3][4][5] The peak concentration is typically reached within an hour of ingestion, with levels returning to baseline within two hours. This suggests that direct supplementation is a reliable method for achieving acute elevations in systemic this compound.
In contrast, the impact of high-fiber diets on serum this compound is less direct and more variable. The OmniHeart trial surprisingly demonstrated that high-fiber diets rich in carbohydrates or unsaturated fats can lead to a decrease in serum this compound, while a protein-rich high-fiber diet had no significant effect.[6] This highlights the complexity of microbial fermentation of different fiber types and the subsequent production and absorption of SCFAs.[8][9][10] It is important to note that fecal SCFA concentrations do not always correlate with serum levels, further complicating the interpretation of dietary interventions.[6]
This compound exerts its physiological effects, at least in part, through the activation of G-protein coupled receptors such as FFAR2 and FFAR3.[11][12] This signaling cascade can influence the release of anorectic gut hormones like PYY and GLP-1, thereby playing a role in appetite regulation.[12][13] Additionally, this compound has been shown to have immunomodulatory effects and to influence glucose and lipid metabolism.[11][14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Oral supplementation with this compound is reflected in the serum of healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral supplementation with this compound is reflected in the serum of healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating serum concentration profiles of orally ingested short-chain fatty acid supplements - Food & Function (RSC Publishing) DOI:10.1039/D4FO04028G [pubs.rsc.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Effects of high-fiber diets enriched with carbohydrate, protein, or unsaturated fat on circulating short chain fatty acids: results from the OmniHeart randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nutrition.org [nutrition.org]
- 8. Fermentation of dietary fibre by human colonic bacteria: disappearance of, short-chain fatty acid production from, and potential water-holding capacity of, various substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Comparative Effect of 22 Dietary Sources of Fiber on Gut Microbiota of Healthy Humans in vitro [frontiersin.org]
- 11. dovepress.com [dovepress.com]
- 12. Acute oral sodium this compound supplementation raises resting energy expenditure and lipid oxidation in fasted humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gut.bmj.com [gut.bmj.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Effects of dietary this compound on carbohydrate and lipid metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of dietary this compound on carbohydrate and lipid metabolism in healthy volunteers. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Propionate: A Guide for Laboratory Professionals
The safe and compliant disposal of propionate and its derivatives is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring the safety of personnel and adherence to regulatory standards. Propionic acid, a common laboratory reagent, and other this compound compounds must be handled as hazardous waste under specific conditions.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves (such as nitrile or butyl), chemical splash goggles, and a fully buttoned lab coat.[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2]
Propionic Acid: Key Data for Disposal
A thorough understanding of the chemical properties of propionic acid is fundamental to its safe management and disposal.
| Property | Data | Source |
| UN Number | 3463 | [3] |
| Hazard Class | 8 (Corrosive), 3 (Flammable) | [3][4] |
| pH | 2.5 (100 g/L aqueous solution) | [5] |
| Flash Point | 54 °C (129 °F) | |
| GHS Hazard Statements | Flammable liquid and vapor, Causes severe skin burns and eye damage, May cause respiratory irritation. |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste, primarily focusing on propionic acid.
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Determination : Waste containing propionic acid must be managed as dangerous waste if the solution has a pH of 6 or lower.[1] Solutions with a pH between 6 and 9 that do not exhibit other hazardous characteristics may potentially be drain disposed, but it is crucial to consult with your institution's Environmental Health & Safety (EHS) office for confirmation.[1]
-
Segregation : Do not mix this compound waste with incompatible materials such as strong oxidizing agents, alkalis, strong bases, reducing agents, and amines.[1] It is best practice to collect it in a dedicated and clearly labeled waste container.[6]
Step 2: Waste Collection and Container Management
-
Container Selection : Collect this compound waste in a compatible, leak-proof container with a secure, screw-on cap.[1][7] Polyethylene containers are often suitable.[1] The original container may also be used for waste collection.[7]
-
Container Condition : Ensure the container is in good condition, free from damage or deterioration.[8] Keep the container tightly closed except when adding or removing waste.[2][9]
Step 3: Accurate and Compliant Labeling
-
Hazardous Waste Label : Before adding any waste, affix a completed "Hazardous Waste" or "Dangerous Waste" label to the container.[1][9]
-
Content Identification : The label must clearly identify the contents, including the full chemical name ("Propionic Acid") and any other components in the waste stream.[10] The hazards associated with the waste must also be clearly indicated.[9]
Step 4: Safe Storage in a Designated Area
-
Storage Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be under the control of the laboratory personnel.[9]
-
Storage Conditions : Store containers upright in a cool, well-ventilated area away from direct sunlight, heat, sparks, or open flames.[1][2] Secondary containment, such as a polypropylene (B1209903) tub, is recommended.[1]
Step 5: Requesting Waste Collection
-
Contact EHS : Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal contractor.[10][11]
-
Information Provision : Be prepared to provide the accurate chemical name and quantity of the waste to the disposal personnel.[11]
Step 6: Spill Management
-
Small Spills : For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry absorbent such as sand or earth.[1][4] Do not use combustible materials. Collect the absorbed material in a sealed container for disposal as hazardous waste.[1]
-
Large Spills : In the event of a large spill, evacuate the area immediately, secure it, and contact your institution's emergency response team or EHS.[1][11] Do not attempt to neutralize a spill unless you are properly trained and equipped.[1]
Step 7: Empty Container Disposal
-
Decontamination : An empty container that held this compound must be triple-rinsed with a suitable solvent before being discarded as regular trash.[7]
-
Rinsate Collection : The rinsate from all three rinses must be collected and disposed of as hazardous waste.[7]
-
Final Disposal : After triple-rinsing, deface the original label and dispose of the empty container in the regular trash.[7]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
